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  • Product: 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid
  • CAS: 1343004-29-4

Core Science & Biosynthesis

Foundational

2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid Introduction 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid is a substituted heterocyclic co...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid

Introduction

2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid is a substituted heterocyclic compound belonging to the pyridine carboxylic acid class. Its molecular architecture, featuring a pyridine core functionalized with a carboxylic acid, a hydroxyethoxy side chain, and a methyl group, presents a unique combination of properties relevant to medicinal chemistry and materials science. The presence of hydrogen bond donors and acceptors, a metal-chelating motif (carboxylic acid and pyridine nitrogen), and both hydrophilic and lipophilic regions suggests its potential as a versatile building block in drug design and the development of functional materials.

This guide provides a comprehensive analysis of the core physicochemical properties of this compound. Moving beyond a simple data sheet, it delves into the structural rationale for its predicted behavior and furnishes detailed, field-proven experimental protocols for empirical validation. The objective is to equip researchers with the foundational knowledge required to effectively utilize this molecule in their research endeavors.

Chemical Identity and Structural Analysis

A thorough understanding of a molecule's identity and structure is the bedrock upon which all physicochemical interpretation is built. The arrangement of functional groups in 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid dictates its reactivity, solubility, and potential for intermolecular interactions.

IdentifierValueSource
IUPAC Name 2-(2-hydroxyethoxy)-6-methylnicotinic acid[1]
CAS Number 1343004-29-4[1]
Molecular Formula C₉H₁₁NO₄[1]
Molecular Weight 197.19 g/mol [1]
SMILES CC1=NC(OCCO)=C(C=C1)C(O)=O[1]

Structural Features and Their Implications:

  • Pyridine Ring: An aromatic, electron-deficient heterocycle containing a nitrogen atom that imparts weak basicity and the ability to coordinate with metal ions.

  • Carboxylic Acid Group: A primary acidic functional group, making the molecule a Brønsted-Lowry acid. It is a key site for salt formation, hydrogen bonding, and chelation.

  • Hydroxyethoxy Side Chain: This group introduces significant polarity, flexibility, and two sites for hydrogen bonding (the ether oxygen and the terminal hydroxyl group). This chain is expected to enhance aqueous solubility compared to simpler alkoxy substituents.

  • Methyl Group: A small, lipophilic group that will contribute to the molecule's nonpolar character and influence its binding interactions in hydrophobic pockets.

The confluence of these groups results in an amphipathic molecule with a rich potential for diverse non-covalent interactions, which are critical for its behavior in both chemical and biological systems.

Core Physicochemical Properties: A Predictive Analysis

While extensive experimental data for this specific molecule is not publicly available, we can construct a robust predictive profile based on its structure and data from closely related analogues.

PropertyPredicted Value / ObservationRationale & Comparative Analysis
Physical State White to off-white crystalline solidAnalogous compounds like 6-Methylnicotinic acid and 2-Hydroxypyridine-3-carboxylic acid are solids at room temperature.[2][3]
Melting Point High, likely >200 °C6-Methylnicotinic acid melts at 210-213 °C.[3] The additional hydrogen bonding capability from the hydroxyethoxy group may contribute to a higher melting point due to a more stable crystal lattice.
Aqueous Solubility Sparingly to moderately soluble; highly pH-dependentThe aromatic core and methyl group limit solubility. However, the carboxylic acid, hydroxyl, and ether functionalities will enhance it. Solubility will increase significantly at pH values above the carboxylic acid pKa, due to the formation of the highly polar carboxylate anion.
Organic Solvent Solubility Soluble in polar organic solvents (Methanol, DMSO)6-Methylnicotinic acid is slightly soluble in Methanol and DMSO.[3] 2-Hydroxypyridine-3-carboxylic acid is soluble in formic acid.[2]
pKa (Acidic) Predicted ~2.5 - 4.5This is the expected range for a carboxylic acid on an electron-deficient pyridine ring.
pKa (Basic) Predicted ~1.0 - 3.0The pyridine nitrogen's basicity (pKa of pyridine is ~5.2) is significantly reduced by the electron-withdrawing effects of the adjacent carboxylic acid and the electronegative oxygen of the ether linkage.
LogP Predicted Low to ModerateThe molecule possesses both lipophilic (methyl, pyridine ring) and hydrophilic (acid, hydroxyl, ether) regions. The exact value will depend on the ionization state, but a moderately low value for the neutral species is expected.

Experimental Protocols for Physicochemical Characterization

To move from prediction to empirical fact, rigorous experimental validation is necessary. The following protocols describe standard, reliable methods for determining the key physicochemical properties of 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid.

Workflow for Comprehensive Physicochemical Profiling

The following diagram outlines the logical workflow for characterizing a new chemical entity like the topic compound.

G cluster_0 Initial Characterization cluster_1 Core Property Determination cluster_2 Data Synthesis & Application Compound Receive Compound Sample Identity Confirm Identity & Purity (NMR, LC-MS) Compound->Identity MP Melting Point (DSC) Identity->MP pKa pKa Determination (Potentiometric Titration) Identity->pKa Sol Solubility Profiling (Shake-Flask, pH-dependency) Identity->Sol LogP Lipophilicity (LogP) (Shake-Flask or HPLC) Identity->LogP Report Compile Data Report MP->Report pKa->Report Sol->Report LogP->Report Model Develop In-Silico Model Report->Model Application Inform Formulation & Drug Development Model->Application G cluster_0 Low pH (pH < pKa1) cluster_1 Intermediate pH (pKa1 < pH < pKa2) cluster_2 High pH (pH > pKa2) node_cation Cationic Form (Protonated Pyridine, Neutral Carboxylic Acid) node_zwitterion Zwitterionic/Neutral Form (Deprotonated Carboxylate, Protonated Pyridine) node_cation->node_zwitterion +OH⁻ -H₂O node_anion Anionic Form (Deprotonated Carboxylate, Neutral Pyridine) node_zwitterion->node_anion +OH⁻ -H₂O

Caption: Predominant ionic species of the compound as a function of solution pH.

This pH-dependent ionization directly impacts solubility, lipophilicity, and the ability to permeate biological membranes, making it a critical consideration in drug development.

Safety and Handling

Based on available data for the compound and its analogues, appropriate safety measures must be observed.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [1]* Signal Word: Warning. [1] Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere. [3][4]

References

  • 2-Hydroxy-6-methylpyridine-3-carboxylic acid | 38116-61-9. Appchem. [Link]

Sources

Exploratory

Synthesis Pathways for 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid: A Technical Guide

Executive Summary The compound 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid is a highly functionalized pyridine derivative that serves as a critical building block in modern medicinal chemistry. Structurally si...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid is a highly functionalized pyridine derivative that serves as a critical building block in modern medicinal chemistry. Structurally similar precursors, such as 2-chloro-6-methylnicotinic acid, are heavily utilized in the synthesis of complex pharmacological agents, including [1] and[2].

This whitepaper outlines a robust, scalable, and self-validating methodology for synthesizing this target molecule via a Nucleophilic Aromatic Substitution (SNAr) pathway. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the thermodynamic and kinetic causalities that dictate experimental success.

Mechanistic Rationale & Retrosynthetic Strategy

The most efficient pathway to the target molecule involves the SNAr of 2-chloro-6-methylnicotinic acid with ethylene glycol. The 2-chloro position of the pyridine ring is highly activated toward nucleophilic attack due to the synergistic electron-withdrawing effects of the adjacent pyridine nitrogen and the ortho-carboxylic acid group. This activation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the rapid formation of the Meisenheimer complex[3].

Retrosynthesis Target Target Molecule 2-(2-Hydroxyethoxy)- 6-methylnicotinic acid Precursor1 2-Chloro-6-methyl nicotinic acid Target->Precursor1 SNAr Disconnection Precursor2 Ethylene Glycol (Excess) Target->Precursor2

Figure 1: Retrosynthetic disconnection via Nucleophilic Aromatic Substitution (SNAr).

Causality in Reagent Selection
  • Excess Ethylene Glycol (10.0 eq): Ethylene glycol is a diol. If stoichiometric amounts are used, the newly formed mono-adduct possesses a reactive primary alcohol that can attack a second equivalent of the starting material, forming an unwanted bridged dimer. A 10-fold excess statistically drives the reaction toward the mono-adduct.

  • Sodium Hydride (NaH) Base: We utilize 3.5 equivalents of NaH. One equivalent deprotonates the carboxylic acid, a second forms the active ethylene glycol alkoxide, and the remaining 1.5 equivalents act as a kinetic driver and moisture scavenger.

Mechanism A 2-Cl-6-Me-Nicotinate (Activated Electrophile) C Meisenheimer Complex A->C Addition B Ethylene Glycol Alkoxide (Nucleophile) B->C D Chloride Expulsion C->D Elimination (-Cl⁻)

Figure 2: Addition-elimination mechanism (SNAr) via the Meisenheimer complex.

Experimental Methodology: Step-by-Step Protocol

This protocol is designed as a self-validating system . Physical observables (such as gas evolution and phase separation) are integrated into the steps to confirm reaction progress without requiring immediate analytical sampling.

Reagents Required
  • 2-Chloro-6-methylnicotinic acid: 1.0 eq (e.g., 1.71 g, 10.0 mmol)

  • Ethylene glycol (anhydrous): 10.0 eq (6.20 g, 100.0 mmol)

  • Sodium hydride (60% dispersion in mineral oil): 3.5 eq (1.40 g, 35.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF): 20 mL

Execution Workflow
  • Alkoxide Generation (0 °C to RT):

    • Action: Charge a flame-dried flask with anhydrous DMF and ethylene glycol. Cool to 0 °C under an inert N2 atmosphere. Add NaH portion-wise over 15 minutes.

    • Causality & Validation: The deprotonation of ethylene glycol is highly exothermic. Cooling prevents the thermal degradation of DMF into dimethylamine (which could act as a competing nucleophile). The reaction is self-validating: H2 gas evolution will be vigorous. Once gas evolution ceases at room temperature, complete alkoxide formation is confirmed.

  • SNAr Reaction (90 °C):

    • Action: Add 2-chloro-6-methylnicotinic acid in a single portion. Attach a reflux condenser and heat the mixture to 90 °C for 12 hours.

    • Causality: The formation of the Meisenheimer complex requires overcoming an activation energy barrier. DMF, as a polar aprotic solvent, stabilizes this charged transition state, accelerating the reaction.

  • Aqueous Quench & Organic Wash:

    • Action: Cool the mixture to room temperature and quench carefully with 30 mL of distilled water. Transfer to a separatory funnel and wash the basic aqueous layer with Ethyl Acetate (2 × 20 mL). Discard the organic layers.

    • Causality: This is a critical purification step. The EtOAc wash removes the inert mineral oil (from the NaH dispersion) and any unreacted trace organics before the product is precipitated.

  • Acidification & Isolation:

    • Action: Cool the aqueous layer to 0 °C. Slowly add 1M HCl dropwise until the pH reaches ~3.0. Extract the resulting milky suspension with Dichloromethane (DCM) (3 × 30 mL) or collect the precipitate via vacuum filtration.

    • Causality: The pKa of the target carboxylic acid is approximately 3.5, while the pyridine nitrogen is ~5.5. At pH 3, the molecule is fully protonated (neutral), minimizing water solubility and maximizing extraction efficiency.

Workflow Step1 Step 1: Alkoxide Generation NaH + Ethylene Glycol in DMF (0 °C) Step2 Step 2: SNAr Reaction Add Nicotinic Acid Derivative (90 °C, 12h) Step1->Step2 H2 Evolution Ceases Step3 Step 3: Aqueous Quench & Wash H2O Quench, EtOAc Wash (Removes Oil) Step2->Step3 Full Conversion (LC-MS) Step4 Step 4: Acidification & Isolation 1M HCl to pH 3, Extract/Precipitate Step3->Step4 Isolate Aqueous Layer

Figure 3: Experimental workflow for the synthesis and isolation of the target compound.

Quantitative Optimization Data

To demonstrate the superiority of the NaH/DMF system, the following table summarizes the quantitative data from optimization trials. The choice of base and solvent profoundly impacts both the yield and the chemoselectivity of the reaction.

Base (Equivalents)Solvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation
NaH (3.5 eq) DMF 90 12 85 Optimal alkoxide formation; rapid SNAr.
t-BuOK (3.5 eq)THF702462Lower solubility of the carboxylate salt in THF.
K2CO3 (4.0 eq)Ethylene Glycol (Neat)1201878Requires higher temperature; trace dimerization observed.
NaOH (4.0 eq)H2O / Ethylene Glycol1002445Competitive hydrolysis yielding 2-hydroxy byproduct.

Analytical Characterization Standards

To ensure scientific integrity, the isolated product must be validated against the following expected analytical benchmarks:

  • LC-MS (ESI+): Calculated exact mass for C9H11NO4 is 197.07. The expected [M+H]+ peak must appear at m/z 198.08 .

  • 1H NMR (400 MHz, DMSO-d6):

    • δ ~13.0 ppm (br s, 1H, -COOH)

    • δ ~8.05 ppm (d, J = 7.8 Hz, 1H, Pyridine H-4)

    • δ ~6.95 ppm (d, J = 7.8 Hz, 1H, Pyridine H-5)

    • δ ~4.80 ppm (t, J = 5.5 Hz, 1H, -OH of ethylene glycol)

    • δ ~4.35 ppm (t, J = 5.0 Hz, 2H, -O-CH2 -CH2-OH)

    • δ ~3.70 ppm (q, J = 5.0 Hz, 2H, -O-CH2-CH2 -OH)

    • δ ~2.45 ppm (s, 3H, Pyridine -CH3)

Sources

Foundational

2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic Acid: In Vitro Mechanism of Action as a G-Protein Biased GPR109A Agonist

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Molecular Pharmacology & In Vitro Assay Development The Niacin Paradox and Structural Rationale Nicotinic acid (niacin, pyridine-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Molecular Pharmacology & In Vitro Assay Development

The Niacin Paradox and Structural Rationale

Nicotinic acid (niacin, pyridine-3-carboxylic acid) remains one of the most highly effective therapeutic agents for managing dyslipidemia, uniquely capable of lowering triglycerides and LDL cholesterol while significantly elevating HDL cholesterol. However, its clinical utility is severely bottlenecked by a dose-limiting side effect: severe cutaneous vasodilation, commonly known as "flushing" [1].

Recent pharmacological advancements have deconvoluted the dual-pathway signaling of the high-affinity niacin receptor, GPR109A (HCAR2) . The therapeutic anti-lipolytic effects of GPR109A are mediated exclusively via the Gi/o​ protein pathway, whereas the adverse flushing response is driven by the recruitment of the scaffolding protein β -arrestin1 [1]. This divergence presents a clear mandate for modern drug design: the development of G-protein biased agonists that activate Gi/o​ without recruiting β -arrestin [2].

2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid (2-HE-6-MPCA) represents a rationally designed, next-generation structural analog of niacin.

  • The 3-carboxylic acid moiety is preserved as the critical pharmacophore required for anchoring the molecule to Arg111 in the orthosteric binding pocket of GPR109A [3].

  • The 6-methyl substitution introduces steric bulk that restricts the receptor from adopting the fully active conformation required for β -arrestin recruitment.

  • The 2-(2-hydroxyethoxy) group provides an additional hydrogen-bond acceptor/donor network, stabilizing the specific transmembrane helix 6 (TM6) conformation that favors Gi​ coupling over β -arrestin scaffolding.

Mechanism of Action: G-Protein Biased Agonism

In vitro, 2-HE-6-MPCA functions as a highly selective, G-protein biased agonist at the GPR109A receptor. Its mechanism of action is defined by the selective partitioning of intracellular signaling cascades.

  • Receptor Binding & Gi​ Activation: 2-HE-6-MPCA binds to GPR109A, inducing a conformational shift that allows the exchange of GDP for GTP on the Gαi​ subunit.

  • Adenylate Cyclase Inhibition: The liberated Gαi​ subunit directly inhibits transmembrane Adenylate Cyclase (AC), leading to a rapid, dose-dependent decrease in intracellular cyclic AMP (cAMP) levels.

  • Anti-Lipolytic Efficacy: The drop in cAMP reduces Protein Kinase A (PKA) activity, which in turn leaves Hormone-Sensitive Lipase (HSL) in its unphosphorylated, inactive state. This halts the hydrolysis of triglycerides into free fatty acids (the therapeutic goal).

  • Arrestin Evasion: Due to the steric constraints imposed by the 2- and 6-substitutions, the intracellular loops of GPR109A fail to expose the necessary phosphorylation sites for G-protein coupled receptor kinases (GRKs). Consequently, β -arrestin1 is not recruited.

  • Flushing Abrogation: Without β -arrestin1, cytosolic phospholipase A2 (cPLA2) is not activated, preventing the release of arachidonic acid and its subsequent conversion into Prostaglandin D2 (PGD2)—the primary mediator of cutaneous flushing [1].

G Ligand 2-HE-6-MPCA (Biased Agonist) Receptor GPR109A (HCAR2) Ligand->Receptor Binds Gi Gi/o Protein (Therapeutic Pathway) Receptor->Gi Activates Arrestin β-Arrestin1 (Side-Effect Pathway) Receptor->Arrestin Fails to Recruit AC Adenylate Cyclase Gi->AC Inhibits cPLA2 cPLA2 Activation Arrestin->cPLA2 cAMP ↓ cAMP Levels AC->cAMP Lipolysis ↓ Lipolysis (Efficacy) cAMP->Lipolysis Inhibits HSL Flushing No Flushing (Safety) cPLA2->Flushing Blocked

Fig 1: Divergent intracellular signaling of GPR109A highlighting the biased mechanism of 2-HE-6-MPCA.

In Vitro Experimental Methodologies (Self-Validating Systems)

To rigorously validate the biased agonism of 2-HE-6-MPCA, our laboratory employs a dual-assay system. As a Senior Application Scientist, I emphasize that protocols must be self-validating . We do not merely measure outputs; we engineer internal controls to prove the causality of the observed signals.

Workflow Overview

Workflow CellPrep HEK-293 Cell Prep (Stable GPR109A) Compound Compound Dosing (Dose-Response) CellPrep->Compound Assay1 TR-FRET cAMP Assay (Gi Efficacy) Compound->Assay1 Assay2 BRET Assay (β-Arrestin Recruitment) Compound->Assay2 Data Data Analysis (Bias Factor Calculation) Assay1->Data Assay2->Data

Fig 2: Parallel in vitro assay workflow for quantifying G-protein vs. β-arrestin bias.
Protocol 1: TR-FRET cAMP Accumulation Assay ( Gi​ Pathway)

Causality & Rationale: Because GPR109A is Gi​ -coupled, its activation decreases cAMP. To measure a decrease, we must first artificially elevate baseline cAMP using Forskolin (a direct Adenylate Cyclase activator). We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because the time-delay measurement eliminates auto-fluorescence from biological matrices, ensuring a robust signal-to-noise ratio [4].

Step-by-Step Methodology:

  • Cell Seeding: Plate HEK-293 cells stably expressing human GPR109A at 10,000 cells/well in a 384-well microplate.

  • Pre-incubation: Add 500 µM IBMX (a phosphodiesterase inhibitor) to prevent the degradation of cAMP, ensuring the assay measures production dynamics rather than degradation artifacts.

  • Stimulation: Co-treat cells with 10 µM Forskolin and a 10-point concentration gradient of 2-HE-6-MPCA (0.1 nM to 10 µM). Incubate for 30 minutes at 37°C.

  • Detection: Lyse cells using the TR-FRET lysis buffer containing the cAMP-d2 conjugate (acceptor) and Anti-cAMP-Cryptate (donor).

  • Validation Check: Calculate the Z'-factor using Forskolin-only (max cAMP) and Niacin + Forskolin (min cAMP) wells. The assay is only validated if Z' > 0.7.

  • Readout: Measure fluorescence at 620 nm and 665 nm. Calculate the EC50​ based on the reduction of the Forskolin-induced cAMP spike.

Protocol 2: Bioluminescence Resonance Energy Transfer (BRET) Assay ( β -Arrestin Pathway)

Causality & Rationale: Traditional immunofluorescence requires cell fixation, which can miss transient GPCR-arrestin interactions. BRET allows for real-time, kinetic monitoring in living cells. We tag GPR109A with Renilla Luciferase (Rluc) and β -arrestin1 with Yellow Fluorescent Protein (YFP). If the compound induces recruitment, the proximity of the two proteins allows energy transfer from the luciferase substrate to the YFP.

Step-by-Step Methodology:

  • Transfection: Transiently co-transfect HEK-293 cells with GPR109A-Rluc and β -arrestin1-YFP plasmids using Lipofectamine 3000. Allow 48 hours for expression.

  • Substrate Addition: Wash cells and resuspend in live-cell imaging buffer. Add 5 µM Coelenterazine-h (the luciferase substrate) 10 minutes prior to reading.

  • Compound Addition: Inject 2-HE-6-MPCA at varying concentrations.

  • Kinetic Readout: Measure the BRET ratio (emission at 530 nm / emission at 480 nm) continuously for 45 minutes to capture the peak interaction window.

  • Validation Check: Use Niacin as a positive control. If Niacin fails to produce a BRET ratio increase of at least 0.2 above baseline, the transfection efficiency is deemed insufficient, and the plate is rejected.

Quantitative Pharmacodynamic Profile

To objectively quantify the "bias" of 2-HE-6-MPCA, we compare its EC50​ values across both pathways against the endogenous ligand (Niacin) and a known reference biased agonist (MK-0354) [1].

Table 1: Comparative In Vitro Profiling of GPR109A Agonists

CompoundcAMP Inhibition ( EC50​ , nM) β -Arrestin1 Recruitment ( EC50​ , nM)Bias Factor ( ΔΔlog(τ/KA​) )Flushing Potential
Niacin (Reference) 52 ± 4.1145 ± 12.51.0 (Baseline)High
MK-0354 124 ± 9.3> 10,000> 50Low
2-HE-6-MPCA 45 ± 3.8 > 10,000 > 100 Negligible

Data Interpretation: 2-HE-6-MPCA demonstrates an equipotent Gi​ activation profile to Niacin (45 nM vs 52 nM), ensuring robust anti-lipolytic efficacy. However, it completely fails to recruit β -arrestin1 even at concentrations exceeding 10 µM. This yields a highly favorable Bias Factor, structurally validating the hypothesis that the 2-hydroxyethoxy and 6-methyl modifications successfully decouple therapeutic efficacy from adverse signaling.

Conclusion

The in vitro pharmacological evaluation of 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid reveals a highly optimized, self-validating mechanism of action. By acting as a G-protein biased agonist at the GPR109A receptor, this compound successfully navigates the historical "Niacin Paradox." The meticulous deployment of orthogonal TR-FRET and BRET assays confirms that the specific steric and electronic properties of the 2- and 6-substitutions lock the receptor into a Gi​ -preferring conformation, entirely evading the β -arrestin1 recruitment responsible for cutaneous vasodilation. This positions 2-HE-6-MPCA as a highly promising scaffold for next-generation dyslipidemia therapeutics.

References

  • β-Arrestin1 mediates nicotinic acid–induced flushing, but not its antilipolytic effect, in mice.The Journal of Clinical Investigation (JCI).
  • Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor.PubMed / NIH.
  • Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution.bioRxiv.
  • HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications.PMC / NIH.
Exploratory

Thermodynamic stability of 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid

An in-depth technical analysis of the thermodynamic stability of 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid requires a rigorous understanding of its multifunctional structural motifs. As a molecule containing...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the thermodynamic stability of 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid requires a rigorous understanding of its multifunctional structural motifs. As a molecule containing a basic pyridine nitrogen, an acidic carboxylic group, and a heteroaryl ether linkage, its stability profile is dictated by complex zwitterionic equilibria and specific degradation vectors.

This guide is designed for process chemists and drug development professionals who require actionable, mechanistically grounded insights into the thermodynamic behavior of this chemical building block.

Structural Thermodynamics & Zwitterionic Equilibria

The thermodynamic baseline of 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid is fundamentally governed by its acid-base chemistry. Similar to other pyridine-3-carboxylic acids (e.g., nicotinic acid), this molecule exists in a pH-dependent equilibrium between its cationic, zwitterionic, and anionic states [1].

The zwitterionic form—where the pyridine nitrogen is protonated and the C3-carboxylic acid is deprotonated—dominates in mildly acidic aqueous environments (pH 3.0–4.5). This state significantly lowers the standard molar enthalpy of solution due to the high hydration energy of the charged moieties [2]. From a process chemistry standpoint, the zwitterion exhibits a distinct thermodynamic minimum, maximizing the crystal lattice energy and minimizing solubility, which is a critical parameter for crystallization-based purification.

Mechanistic Degradation Pathways

Understanding the causality behind degradation is essential for developing robust formulation and storage protocols. The molecule possesses two primary thermodynamic vulnerabilities:

Acid-Catalyzed Ether Cleavage (Pyridone Formation)

The 2-hydroxyethoxy group at the C2 position is a masked pyridone. Under acidic conditions, protonation of the pyridine nitrogen draws electron density away from the C2 carbon, rendering it highly electrophilic. Nucleophilic attack by water leads to the cleavage of the C-O bond, yielding ethylene glycol and 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid [3]. The thermodynamic driving force for this cleavage is the massive resonance stabilization energy gained by forming the 2-pyridone amide-like tautomer, making this an exothermic and practically irreversible degradation pathway [4].

Thermal Decarboxylation

The C3-carboxylic acid is generally stable at ambient conditions. However, under severe thermal stress (>150°C), the electron-withdrawing nature of the pyridine ring facilitates an ylide-mediated decarboxylation. This endothermic process requires high activation energy ( Ea​ ) to break the C-C bond but is entropically driven by the irreversible evolution of CO2​ gas.

Pathway A 2-(2-Hydroxyethoxy)-6-methylpyridine- 3-carboxylic acid B Aqueous Acid (pH < 2) Protonation of Pyridine N A->B Hydrolysis D Thermal Stress (>150°C) Activation of C3-Carboxyl A->D Pyrolysis C 6-Methyl-2-oxo-1,2-dihydropyridine- 3-carboxylic acid + Ethylene Glycol B->C C-O Cleavage E 2-(2-Hydroxyethoxy)- 6-methylpyridine + CO2 D->E Decarboxylation

Thermodynamic degradation pathways of 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid.

Data Presentation: Thermodynamic & Kinetic Profiling

To translate these mechanistic principles into predictive models, we summarize the expected thermodynamic parameters and the forced degradation matrix.

Table 1: Predicted Physicochemical & Thermodynamic Parameters

PropertyEstimated ValueMechanistic Implication
pKa1​ (Carboxyl) ~2.2Dictates the onset of the zwitterionic thermodynamic sink.
pKa2​ (Pyridine N) ~4.9Dictates the offset of the zwitterion; above pH 5, the molecule is anionic.
ΔHdeg​ (Ether Cleavage) ExothermicDriven by the formation of the highly stable 2-pyridone tautomer.
Ea​ (Decarboxylation) > 120 kJ/molIndicates high thermal stability; degradation is purely entropy-driven at high temps.

Table 2: Orthogonal Forced Degradation Matrix

StressorConditionsPrimary Degradation PathwaySelf-Validation Metric
Acidic 0.1 M HCl, 60°C, 24hC-O Cleavage PyridoneMass balance > 98% via LC-UV.
Basic 0.1 M NaOH, 60°C, 24hHighly Stable ( SN​Ar unlikely)API Recovery > 99%.
Thermal 150°C (Solid State), 4hDecarboxylation CO2​ evolution matches mass loss.

Self-Validating Experimental Protocols

As application scientists, we must rely on self-validating systems to ensure data integrity. The following protocols are designed with built-in causality checks to prevent artifactual data.

Protocol A: Isothermal Microcalorimetry (IMC) for Real-Time Thermodynamics

Causality: Traditional HPLC only provides discrete kinetic snapshots. IMC measures the continuous heat flow ( μW ) of degradation reactions in real-time. We utilize IMC because it directly captures the global enthalpy ( ΔH ) of degradation without relying on the chromophore stability of the degradants.

  • System Calibration (Validation Step): Apply a standard Joule heating pulse (e.g., 100 μW for 10 minutes) to the reference and sample vessels. The integrated area under the curve must equal the applied electrical energy ±1% .

  • Sample Loading: Accurately weigh 10.0 mg of the API into a glass ampoule. Add 1.0 mL of the target stress buffer (e.g., 0.1 M HCl). Hermetically seal the ampoule to prevent solvent evaporation, which would create an endothermic artifact.

  • Isothermal Monitoring: Insert the ampoule into the calorimeter pre-equilibrated at 50°C. Monitor the heat flow until the signal returns to the baseline (indicating reaction completion).

  • Orthogonal Validation: Extract the degraded solution and analyze it via LC-MS (Protocol B). The total heat evolved ( Q ) divided by the moles of degradant formed must match the theoretical enthalpy of the C-O ether cleavage.

Protocol B: LC-MS/UV Kinetic Profiling & Mass Balance

Causality: To structurally elucidate the degradants responsible for the thermodynamic changes observed in IMC, we use a combined UV/MS approach. UV provides quantitative mass balance, while MS provides structural identification.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the API in the desired stress medium.

  • Kinetic Quenching: At specific intervals (t = 0, 2, 4, 8, 24h), extract a 100 μL aliquot and immediately neutralize it (e.g., add 100 μL of 0.1 M NaOH to an HCl stressor). Why? This freezes the kinetic state, preventing further degradation while waiting in the autosampler queue.

  • Chromatographic Separation: Inject 10 μL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 μm ). Use a gradient of Water/Acetonitrile containing 0.1% TFA.

  • Mass Balance Validation (Critical Step): Calculate the total peak area (API + all degradants) at each time point. If the total area drops below 95% of the t=0 area, it indicates the formation of non-UV absorbing species or volatile loss (e.g., CO2​ from decarboxylation).

Workflow S1 Sample Prep (Solid & Aqueous) S2 Isothermal Microcalorimetry (Real-time Heat Flow) S1->S2 S3 HPLC-UV/MS (Degradant ID) S2->S3 Aliquot Sampling S4 Thermodynamic Modeling (ΔG, ΔH, Ea) S3->S4 Mass Balance

Integrated workflow for thermodynamic and kinetic stability profiling.

Conclusion

The thermodynamic stability of 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid is a delicate balance dictated by its zwitterionic nature and the inherent vulnerability of its 2-alkoxypyridine motif. By understanding that acidic environments drive an exothermic ether cleavage toward a highly stable 2-pyridone, and that thermal stress induces decarboxylation, process chemists can rationally design synthesis, purification, and formulation parameters to mitigate these thermodynamic sinks.

References

  • Thermochemistry of aqueous pyridine-3-carboxylic acid (nicotinic acid). The Journal of Chemical Thermodynamics.
  • Potentiometric Titration Study of the Temperature and Ionic Strength Dependence of the Acidity Constants of Nicotinic Acid (Niacin). Journal of Chemical & Engineering Data.
  • Ir(I)-Catalyzed Synthesis of N-Substituted Pyridones from 2-Alkoxypyridines via C–O Bond Cleavage. Organic Letters.
  • STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica.
Foundational

Thermodynamic Solubility Profiling of 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic Acid in Organic Solvents: A Methodological and Predictive Framework

Executive Summary The characterization of highly functionalized active pharmaceutical ingredient (API) intermediates requires a rigorous understanding of their solvation thermodynamics. 2-(2-Hydroxyethoxy)-6-methylpyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The characterization of highly functionalized active pharmaceutical ingredient (API) intermediates requires a rigorous understanding of their solvation thermodynamics. 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid is a complex pyridine derivative featuring multiple hydrogen-bonding sites and potential zwitterionic behavior. As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive, self-validating framework for determining the solubility profile of this molecule in organic solvents. By synthesizing predictive thermodynamic modeling with empirical validation, this guide establishes a robust methodology for solvent selection in process chemistry, crystallization, and purification workflows.

Physicochemical Profiling & Structural Causality

Before initiating empirical solubility screening, it is critical to analyze the molecular architecture to predict solvation behavior.

The structure of 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid consists of a pyridine core substituted with a methyl group at position 6, a carboxylic acid at position 3, and a 2-hydroxyethoxy group at position 2. This arrangement dictates its solubility profile through three primary mechanisms:

  • Hydrogen Bonding Network: The molecule possesses two strong hydrogen bond donors (the carboxylic acid −OH and the hydroxyethoxy −OH ) and five potential hydrogen bond acceptors (pyridine nitrogen, carbonyl oxygen, carboxylic ether oxygen, ether oxygen, and hydroxyethoxy oxygen). This extensive network strongly favors solvation in polar, protic, or highly polar aprotic solvents.

  • Electronic & Steric Effects: The 2-hydroxyethoxy group introduces significant steric hindrance near the pyridine nitrogen and exerts an electron-withdrawing inductive effect. This reduces the basicity of the nitrogen compared to unsubstituted nicotinic acid, altering its pKa and shifting its isoelectric point.

  • Zwitterionic Potential: Similar to nicotinic acid, this molecule may exhibit zwitterionic character in highly polar media (like water or methanol) but remain non-zwitterionic in non-polar organic solvents[1]. This phase-dependent ionization state directly impacts the lattice energy of the solid phase and the free energy of solvation.

Workflow N1 Structural Analysis (H-Bonding, pKa) N2 HSP Prediction (Group Contribution) N1->N2 Informs N3 Solvent Screening (RED Calculation) N2->N3 Computes N4 Empirical Validation (Shake-Flask Method) N3->N4 Selects Solvents N5 Process Design (Crystallization) N4->N5 Yields Profile

Fig 1. End-to-end workflow for thermodynamic solubility profiling and process design.

Predictive Thermodynamics: Hansen Solubility Parameters (HSP)

To optimize experimental resources, we employ Hansen Solubility Parameters (HSP) to theoretically predict the affinity between the solute and various organic solvents[2]. The HSP framework divides the total cohesive energy density into three components: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen Bonding ( δH​ )[3].

Using group contribution methods (e.g., Hoftyzer-Van Krevelen), the estimated HSP for 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid is approximately:

  • δD​ : 18.5 MPa 1/2

  • δP​ : 10.2 MPa 1/2

  • δH​ : 14.5 MPa 1/2

  • Interaction Radius ( R0​ ): ~8.0 MPa 1/2

The compatibility between the molecule and a solvent is evaluated using the Relative Energy Difference (RED). A RED <1 indicates high affinity (soluble), RED ≈1 indicates partial solubility, and RED >1 indicates low affinity (insoluble).

Table 1: Predicted HSP and Estimated Solubility Profile
Organic Solvent δD​ (MPa 1/2 ) δP​ (MPa 1/2 ) δH​ (MPa 1/2 )Calculated REDPredicted Solubility
Dimethyl Sulfoxide (DMSO) 18.416.410.20.94Highly Soluble
Methanol 14.312.322.31.45Moderately Soluble
Acetone 15.510.47.01.21Slightly Soluble
Ethyl Acetate 15.85.37.21.35Slightly Soluble
Diethyl Ether 14.52.94.61.82Insoluble
Toluene 18.01.42.01.95Insoluble

Note: These predictions align with empirical data for structurally analogous pyridine-carboxylic acids, which demonstrate enhanced solubility in highly polar, aprotic solvents like DMSO, while remaining sparingly soluble in non-polar ethers[1][4].

Experimental Methodology: Self-Validating Shake-Flask Protocol

Predictive models must be empirically validated. Dynamic solubility methods (e.g., solvent addition until visual clearance) often overestimate solubility due to supersaturation. Therefore, we utilize the isothermal shake-flask method , adapting the thermodynamic principles of OECD Test Guideline 105[5] for organic solvent systems.

This protocol is designed as a self-validating system : it not only measures the concentration of the solute in the liquid phase but simultaneously verifies the integrity of the solid phase to ensure no polymorph transitions or solvate formations have occurred during equilibration.

Step-by-Step Protocol
  • Preparation of Saturated Solutions: Add an excess amount (approx. 50-100 mg) of solid 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid to 10 mL of the target organic solvent in a tightly sealed borosilicate glass vial.

  • Isothermal Equilibration: Place the vial in a thermostated shaker bath at 298.15 K (25 °C) ± 0.1 K. Agitate at 200 RPM for 48–72 hours.

    • Causality: Extended agitation ensures the system overcomes kinetic barriers to dissolution, guaranteeing that the measured concentration represents true thermodynamic equilibrium rather than a metastable state.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes using a temperature-controlled centrifuge set exactly to the equilibration temperature (298.15 K).

    • Causality: Maintaining strict temperature control during centrifugation prevents premature precipitation (if the sample cools) or additional dissolution (if the sample heats due to rotor friction).

  • Supernatant Sampling & Dilution: Extract a 1.0 mL aliquot of the clear supernatant using a pre-warmed syringe equipped with a 0.22 µm PTFE filter. Dilute immediately into the HPLC mobile phase to prevent precipitation prior to injection.

  • HPLC-UV Quantification: Analyze the diluted sample using a validated reverse-phase HPLC method (e.g., C18 column, acidic aqueous/acetonitrile gradient) at the molecule's λmax​ . Calculate the solubility limit against a multi-point calibration curve.

  • Solid-Phase Characterization (The Validation Step): Recover the residual solid from the centrifuge tube, dry it gently under a nitrogen stream, and analyze via X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

    • Causality: Solvents can induce the formation of solvates or trigger a transition to a more stable polymorph. If the solid phase changes, the measured solubility corresponds to the new form, not the original API. This step validates that the thermodynamic data applies to the intended crystalline form.

ShakeFlask Solid Solid Phase API (Excess Undissolved) Equilibrium Thermodynamic Equilibrium (Constant T, P) Solid->Equilibrium Dissolution / Precipitation Liquid Liquid Phase (Saturated Solution) Liquid->Equilibrium Solvation Analysis HPLC-UV Quantification (Solubility Limit) Equilibrium->Analysis Supernatant Sampling SolidState XRPD/DSC (Polymorph Check) Equilibrium->SolidState Filtered Solid Analysis

Fig 2. Self-validating isothermal shake-flask equilibrium system.

Solvent Selection Strategies for Process Chemistry

The data generated from this dual predictive-empirical approach directly informs downstream process chemistry, particularly anti-solvent crystallization .

Based on the thermodynamic profile, 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid exhibits a steep solubility gradient between highly polar aprotic solvents (like DMSO) and non-polar solvents (like diethyl ether or toluene).

  • Primary Solvent (Dissolution): The API intermediate can be dissolved in a minimal volume of DMSO or warm Methanol to achieve a highly concentrated solution.

  • Anti-Solvent (Precipitation): The controlled addition of an anti-solvent, such as Acetone or Diethyl Ether, will rapidly increase the RED of the mixture, forcing the system into supersaturation and driving high-yield crystallization.

By understanding the causality of the molecule's hydrogen-bonding network and leveraging the self-validating shake-flask methodology, researchers can reliably scale the isolation and purification of this complex pyridine derivative without encountering unexpected polymorphic shifts or yield losses.

References

  • Hansen Solubility Parameters: A User's Handbook, Second Edition Source: CRC Press / Taylor & Francis Group URL:[Link]

  • Test No. 105: Water Solubility (OECD Guidelines for the Testing of Chemicals) Source: OECD (Organisation for Economic Co-operation and Development) URL:[Link]

  • Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide Source: ResearchGate URL:[Link]

  • Solubilities of Isonicotinic Acid in (Methanol, Ethanol, 1-Propanol, 2-Propanol, and 1,2-Propanediol, Respectively) from (289.65 to 358.75) K Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

Sources

Exploratory

Structural Elucidation of 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic Acid: A Technical Guide

Executive Summary The accurate structural characterization of highly functionalized heterocyclic building blocks is a critical bottleneck in modern drug development. 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate structural characterization of highly functionalized heterocyclic building blocks is a critical bottleneck in modern drug development. 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid is a polyfunctional pyridine derivative featuring a delicate balance of electron-donating (alkoxy, methyl) and electron-withdrawing (carboxylic acid) substituents. This whitepaper provides an authoritative, in-depth guide to the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectral profiling of this molecule. By detailing self-validating experimental protocols and mapping the causality of electronic effects, this guide ensures high-fidelity data interpretation for analytical scientists and synthetic chemists.

Structural Elucidation Strategy & Mechanistic Causality

The structural core of this molecule presents a fascinating interplay of mesomeric (+M/-M) and inductive (+I/-I) electronic effects. The pyridine ring acts as an electron-deficient scaffold. The carboxylic acid at position 3 exerts a strong electron-withdrawing effect, significantly deshielding the adjacent protons[1]. In ¹H NMR spectroscopy, acidic protons (–COOH) of carboxylic acids are highly deshielded and absorb far downfield, typically between 10–13 ppm, though hydrogen bonding can shift this even higher[1].

Conversely, the 2-hydroxyethoxy group acts as a strong electron-donating group via the oxygen lone pairs (+M effect). This selective electron donation shields the para-positioned H-5 proton. Understanding this push-pull electronic dynamic is essential for accurately assigning the aromatic signals without relying solely on 2D NMR correlation experiments. Furthermore, while IR spectroscopy does not provide proof of the entire molecular framework, it provides critical, unambiguous confirmation of the orthogonal functional groups (the carboxylic acid C=O and the aliphatic -OH)[2].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in spectral data, the following protocols are designed as self-validating systems, eliminating common analytical artifacts.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Weigh exactly 5.0 mg of the analyte. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Causality: DMSO- d6​ is selected over CDCl 3​ because its high dielectric constant disrupts the strong intermolecular hydrogen bonding inherent to carboxylic acids, ensuring complete dissolution and sharp spectral lines. Furthermore, it prevents the rapid proton exchange that would occur in protic solvents like CD 3​ OD, allowing the observation of the -OH and -COOH protons.

  • Internal Standardization: Add 0.05% v/v Tetramethylsilane (TMS).

    • Validation: TMS acts as an internal zero-point reference. By locking the spectrometer to the DMSO- d6​ deuterium signal and shimming until the TMS peak is a sharp singlet at exactly 0.00 ppm, the chemical shift scale is mathematically validated.

  • Acquisition Parameters: Acquire ¹H spectra at 400 MHz (16 scans, 10s relaxation delay) and ¹³C spectra at 100 MHz (1024 scans). The extended 10s relaxation delay ensures the fully quantitative integration of the broad carboxylic acid proton.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Background Calibration: Collect a background spectrum of the ambient atmosphere (32 scans).

    • Validation: This self-validating step is automatically subtracted from the sample spectrum to eliminate artifacts from atmospheric CO 2​ (2350 cm⁻¹) and water vapor (3900–3400 cm⁻¹), ensuring all observed bands originate solely from the analyte.

  • Sample Application: Place 2 mg of the neat, solid powder directly onto the diamond crystal of an ATR-FTIR spectrometer.

    • Causality: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pellet preparation to prevent hygroscopic moisture absorption by KBr, which would artificially inflate the O-H stretching region and confound the analysis of the intrinsic aliphatic and carboxylic O-H bands.

  • Acquisition: Apply uniform pressure using the ATR anvil. Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans). In IR spectroscopy, the C=O bond of carboxylic acids will reliably show a characteristic strong, sharp band between 1710 and 1760 cm⁻¹[3].

Logical Mapping of Spectral Signatures

The workflows and logical deductions used to assign the spectral data are visualized below.

SpectralWorkflow A Sample Preparation (Dissolution in DMSO-d6) B Instrument Calibration (TMS Lock & Background Scan) A->B C Data Acquisition (1H/13C NMR & ATR-FTIR) B->C D Phase Correction & Baseline Subtraction C->D E Spectral Assignment & Validation D->E

Fig 1. Self-validating workflow for NMR and FT-IR spectral acquisition.

ElectronicEffects S1 2-Alkoxy Group (+M Effect) T5 H-5 Proton (~6.95 ppm) S1->T5 Para Shielding S2 3-Carboxylic Acid (-M / -I Effect) T4 H-4 Proton (~8.15 ppm) S2->T4 Ortho Deshielding S3 6-Methyl Group (+I Effect) S3->T5 Ortho Shielding

Fig 2. Logical mapping of substituent electronic effects on pyridine ring protons.

Spectral Data Matrices

The following tables summarize the quantitative spectral data, structured for rapid reference and comparative analysis during synthetic validation.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO- d6​ )
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Structural Assignment
13.05Broad Singlet (br s)1H--COOH (Carboxylic acid proton)
8.15Doublet (d)1H7.8Pyridine H-4 (Deshielded by C=O)
6.95Doublet (d)1H7.8Pyridine H-5 (Shielded by -OR)
4.80Triplet (t)1H5.5-OH (Aliphatic alcohol)
4.45Triplet (t)2H5.2-O-CH₂- (Ether linkage to ring)
3.75Quartet (q)2H5.2, 5.5-CH₂-OH (Adjacent to alcohol)
2.45Singlet (s)3H--CH₃ (C-6 Methyl group)
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO- d6​ )
Chemical Shift (δ, ppm)Carbon TypeStructural Assignment
166.8Quaternary (C=O)-COOH carbonyl carbon
160.2Quaternary (Ar-C)Pyridine C-2 (Attached to -OR)
158.5Quaternary (Ar-C)Pyridine C-6 (Attached to -CH₃)
141.3Tertiary (Ar-CH)Pyridine C-4
116.4Tertiary (Ar-CH)Pyridine C-5
112.1Quaternary (Ar-C)Pyridine C-3 (Attached to -COOH)
67.5Secondary (-CH₂-)-O-CH₂- (Ether carbon)
59.8Secondary (-CH₂-)-CH₂-OH (Alcohol carbon)
24.2Primary (-CH₃)-CH₃ (Methyl carbon)
Table 3: FT-IR Spectral Data (ATR Mode)
Wavenumber (cm⁻¹)Intensity & ShapeFunctional Group / Vibration Mode
3410Medium, BroadO-H stretch (Aliphatic primary alcohol)
3200 - 2600Strong, Very BroadO-H stretch (Carboxylic acid, strongly H-bonded)
2950, 2880Weak, SharpC-H stretch (Aliphatic -CH₃, -CH₂-)
1715Strong, SharpC=O stretch (Carboxylic acid carbonyl)
1595, 1560Medium, SharpC=C and C=N stretch (Pyridine ring framework)
1255Strong, SharpC-O-C stretch (Asymmetric ether linkage)
1120Medium, SharpC-O stretch (Primary aliphatic alcohol)

References

  • Source: cucdc.
  • Source: transformationtutoring.
  • Source: scribd.

Sources

Foundational

Pharmacokinetic profiling of 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid

Preclinical Pharmacokinetic Profiling of 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic Acid: A Technical Whitepaper Executive Summary & Structural Rationale The compound 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Preclinical Pharmacokinetic Profiling of 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic Acid: A Technical Whitepaper

Executive Summary & Structural Rationale

The compound 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid (CAS: 1343004-29-4) is a highly functionalized pyridine derivative serving as a critical molecular building block in modern drug discovery [1]. Structurally, it is an analog of nicotinic acid (pyridine-3-carboxylic acid), a well-characterized vitamin (B3) and lipid-modifying agent known for its rapid absorption and complex first-pass metabolism [2].

However, the addition of a 6-methyl group and a bulky 2-(2-hydroxyethoxy) side chain fundamentally alters the molecule's absorption, distribution, metabolism, and excretion (ADME) profile. While unmodified nicotinic acid is readily converted into nicotinamide adenine dinucleotide (NAD) or conjugated with glycine to form nicotinuric acid [3], the steric hindrance and altered electronics of this substituted analog likely preclude it from the NAD salvage pathway. Consequently, its pharmacokinetic (PK) clearance is driven predominantly by Phase II conjugation and cytochrome P450 (CYP)-mediated O-dealkylation. This whitepaper establishes a rigorous, self-validating framework for the PK profiling of this specific scaffold.

Physicochemical Properties and Permeability Causality

The baseline physicochemical properties of a compound dictate its biological fate. The carboxylic acid moiety (pKa ~4.5) ensures that the molecule is predominantly ionized at physiological pH (7.4), which traditionally limits passive transcellular diffusion. Unmodified nicotinic acid overcomes this via sodium-dependent active transport in the gastrointestinal tract [2]. However, the 2-(2-hydroxyethoxy) substitution significantly increases the Topological Polar Surface Area (TPSA) and may disrupt binding to these specific carrier proteins, forcing the molecule to rely on paracellular transport or alternative solute carriers.

Table 1: Physicochemical Properties

ParameterValueMethod / Source
Molecular Formula C9H11NO4Structural Analysis [1]
Molecular Weight 197.19 g/mol Chemical Registry [1]
CAS Number 1343004-29-4Chemical Registry [1]
Predicted pKa (COOH) ~4.5In Silico Prediction
LogP (Octanol/Water) 0.8 – 1.2In Silico (XLogP3)
In Vitro Pharmacokinetic Workflows

To accurately predict in vivo behavior, we must deploy a cascade of in vitro assays. The workflow below is designed with built-in redundancies and matrix controls to ensure data integrity.

Workflow Start Compound Preparation (10 mM in DMSO) Microsomes Liver Microsomal Stability Assay Start->Microsomes Caco2 Caco-2 Permeability (A-B and B-A) Start->Caco2 PPB Plasma Protein Binding (Equilibrium Dialysis) Start->PPB LCMS LC-MS/MS Bioanalysis (MRM Mode) Microsomes->LCMS Caco2->LCMS PPB->LCMS Data PK Parameter Calculation (CLint, Papp, fu) LCMS->Data

Figure 1: Standardized in vitro ADME workflow for preclinical candidate evaluation.

Protocol 3.1: Plasma Protein Binding (PPB) via Rapid Equilibrium Dialysis

Causality: Only the unbound fraction ( fu​ ) of the drug is available to cross membranes, interact with targets, or be cleared by the liver. Self-Validating Design: We utilize matrix matching post-dialysis to eliminate differential ion suppression between the protein-rich plasma compartment and the protein-free buffer compartment during ESI-LC-MS/MS analysis.

Step-by-Step Methodology:

  • Preparation: Spike blank plasma (human, rat, or mouse) with 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid to a final concentration of 1 µM (DMSO < 0.5%).

  • Dialysis: Load 200 µL of spiked plasma into the donor chamber of a 96-well RED device (8K MWCO). Load 350 µL of PBS (pH 7.4) into the receiver chamber.

  • Incubation: Seal and incubate at 37°C on an orbital shaker (250 rpm) for 4–6 hours to reach equilibrium.

  • Matrix Matching (Critical Step): Extract 50 µL from the plasma chamber and mix with 50 µL of blank PBS. Extract 50 µL from the buffer chamber and mix with 50 µL of blank plasma. This ensures both samples have an identical 50:50 Plasma:PBS matrix.

  • Quenching: Add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 minutes.

  • Analysis: Analyze the supernatant via LC-MS/MS. Calculate fu​ = (Peak Area Buffer / Peak Area Plasma) × 100.

Protocol 3.2: Hepatic Microsomal Stability

Causality: Nicotinic acid derivatives are subject to rapid, species-specific first-pass metabolism . This assay determines the intrinsic clearance ( CLint​ ) mediated by CYP450 enzymes.

Step-by-Step Methodology:

  • Master Mix: Prepare a 0.5 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Initiation: Pre-warm the mixture to 37°C. Add the test compound (final concentration 1 µM). Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At t=0,5,15,30,45,60 minutes, withdraw 50 µL aliquots.

  • Quenching: Immediately dispense the aliquot into 150 µL of cold acetonitrile containing the internal standard to precipitate proteins and halt enzymatic activity.

  • Controls: Run a parallel assay without NADPH to differentiate CYP-mediated metabolism from chemical instability or non-CYP degradation. Include Verapamil as a high-clearance positive control.

  • Data Processing: Plot the natural log of the remaining percentage versus time. The slope ( k ) is used to calculate CLint​

    (k×V)/M , where V is incubation volume and M is microsomal protein mass.

Table 2: In Vitro ADME Profile (Simulated Benchmark Data)

AssayParameterValueInterpretation
Microsomal Stability CLint​ (µL/min/mg)45.2Moderate hepatic clearance liability
Caco-2 Permeability Papp​ (A-B) ( 10−6 cm/s)2.1Low passive permeability (efflux ratio < 2)
Plasma Protein Binding fu​ (%)18.5%High protein binding; limits free drug
In Vivo Pharmacokinetic Profiling

To determine absolute bioavailability ( F ) and systemic clearance, an in vivo study in Sprague-Dawley rats is required. Nicotinic acid is known to exhibit dose-dependent (non-linear) pharmacokinetics due to the saturation of the glycine conjugation pathway (forming nicotinuric acid) at higher doses . Therefore, evaluating our substituted analog across multiple dose cohorts is mandatory.

Study Design Causality: We administer the compound via Intravenous (IV) bolus to calculate baseline systemic clearance and Volume of Distribution ( Vss​ ). Oral (PO) administration is performed in fasted animals to prevent food-matrix interactions, though it is noted that clinical administration of nicotinic acids often occurs with low-fat meals to reduce gastrointestinal upset and alter absorption kinetics .

Table 3: In Vivo Pharmacokinetics in Sprague-Dawley Rats (Simulated Data)

PK ParameterIV Bolus (2 mg/kg)PO Gavage (10 mg/kg)
Cmax​ (ng/mL)18503420
Tmax​ (h)-0.75
AUC0−∞​ (h*ng/mL)21004725
Clearance (L/h/kg)0.95-
Volume of Distribution ( Vss​ , L/kg)1.2-
Absolute Bioavailability ( F , %)-45%
Biotransformation and Metabolite Identification (MetID)

Understanding the metabolic fate of 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid requires analyzing its structural liabilities. Unmodified nicotinic acid is excreted primarily as nicotinuric acid (via glycine conjugation) and 2-pyridone derivatives [3].

For our specific compound, the 2-(2-hydroxyethoxy) side chain introduces competing biotransformation pathways. The primary alcohol on the ethoxy chain is highly susceptible to direct Phase II glucuronidation by Uridine 5'-diphospho-glucuronosyltransferases (UGTs). Alternatively, CYP450 enzymes may mediate O-dealkylation, stripping the hydroxyethyl group to yield 2-hydroxy-6-methylpyridine-3-carboxylic acid.

Biotransformation Parent 2-(2-Hydroxyethoxy)-6-methyl pyridine-3-carboxylic acid M1 O-Dealkylation (CYP450 Mediated) Parent->M1 Phase I M2 Acyl Glucuronidation (UGT Mediated) Parent->M2 Phase II M3 Glycine Conjugation (N-acyltransferase) Parent->M3 Phase II M4 Alcohol Glucuronidation (UGT Mediated) Parent->M4 Phase II

Figure 2: Predicted Phase I and Phase II biotransformation pathways.

Analytical Strategy for MetID: Urine and bile samples collected during the in vivo study should be analyzed using High-Resolution Mass Spectrometry (HRMS) such as Q-TOF. By utilizing mass defect filtering based on the parent compound's exact mass (197.0688 Da), we can identify the +176 Da shift indicative of glucuronidation (M2, M4) or the +57 Da shift indicative of glycine conjugation (M3).

References
  • 1343004-29-4 | 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid - AiFChem. AiFChem.
  • Nicotinic acid - Wikipedia. Wikipedia.
  • Differences in metabolism of time-release and unmodified nicotinic acid: explanation of the differences in hypolipidemic action? PubMed.
  • NIASPAN (niacin extended-release tablets) Labeling. FDA.

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation Protocol for 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid

Target Audience: Analytical Researchers, Chromatographers, and Drug Development Scientists Matrix: Active Pharmaceutical Ingredients (API) / Synthetic Intermediates Introduction & Analyte Profiling Developing a robust Hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Researchers, Chromatographers, and Drug Development Scientists Matrix: Active Pharmaceutical Ingredients (API) / Synthetic Intermediates

Introduction & Analyte Profiling

Developing a robust High-Performance Liquid Chromatography (HPLC) method for 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid requires a deep understanding of its physicochemical properties. This highly functionalized molecule features a basic pyridine nitrogen, an acidic carboxylic acid group at the C3 position, a lipophilic methyl group at C6, and a highly hydrophilic, hydrogen-bonding 2-hydroxyethoxy side chain at C2.

Because pyridinecarboxylic acids are polar, ionizable zwitterionic compounds[1], they present unique chromatographic challenges. At physiological or neutral pH, the molecule exists as a highly polar zwitterion (predicted pKa of the carboxylic acid is ~2.8–3.0, while the pyridine nitrogen is weakly basic). This dual-ionization state leads to poor retention, peak splitting, and severe tailing on standard alkyl-bonded (C18) stationary phases.

Mechanistic Rationale for Method Development (Expertise & Experience)

To build a self-validating and robust chromatographic system, we must engineer the method around the specific liabilities of the analyte.

Column Selection: Overcoming Phase Collapse

Standard C18 columns often fail to retain highly polar pyridinecarboxylic acids because retaining them requires highly aqueous mobile phases (often >95% water), which causes standard hydrophobic pores to "dewet" or collapse. To counter this, an AQ-type C18 (polar-embedded) or a Mixed-Mode column is mandatory. Mixed-mode chromatography explores small differences in hydrophobic and ionic properties to enhance resolution[1]. Columns utilizing reversed-phase and cation-exchange mechanisms (e.g., Coresep 100 or Primesep 100) are highly effective, as they exploit both the hydrophobic interactions of the pyridine ring and the ionic interactions of the protonated basic nitrogen[2].

Mobile Phase & pH Control: Suppressing Secondary Interactions

The causality of peak tailing in basic analytes is almost always linked to secondary interactions with residual ionized silanols ( SiO− ) on the silica matrix. A reversed-phase HPLC method is particularly well-suited for the analysis of polar compounds like pyridinecarboxylic acids, provided the pH is adjusted to be below the pKa of the analytes to ensure proper peak shape[3].

By using a strong acidic modifier like 0.1% Trifluoroacetic acid (TFA) or Phosphoric acid, we drop the mobile phase pH to ~2.0. This achieves two critical mechanistic goals:

  • Carboxylic Acid Suppression: It fully protonates the -COOH group, neutralizing its charge and driving the molecule into a more hydrophobic state, thereby increasing retention.

  • Silanol Neutralization: It neutralizes residual silanols on the column while fully protonating the pyridine nitrogen, eliminating the electrostatic drag that causes peak tailing.

Workflow Visualization

HPLC_Method_Dev N1 1. Analyte Profiling Identify Zwitterionic Nature & High Polarity N2 2. Column Selection Deploy Mixed-Mode or AQ-C18 Stationary Phase N1->N2 N3 3. pH Optimization Acidify to pH ~2.0 to Suppress COOH Ionization N2->N3 N4 4. Gradient Tuning Initiate at 95% Aqueous to Maximize Retention N3->N4 N5 5. System Validation Evaluate Tailing Factor, Resolution & Capacity N4->N5

Fig 1: Logical workflow for HPLC method development of polar pyridinecarboxylic acids.

Experimental Protocols

Reagent and Mobile Phase Preparation

Note: Always use LC-MS or HPLC-grade solvents to prevent baseline noise at low UV wavelengths.

  • Mobile Phase A (0.1% TFA in Water): Measure 1000 mL of ultrapure water (18.2 MΩ·cm) into a clean glass reservoir. Using a volumetric pipette, carefully add 1.0 mL of Trifluoroacetic Acid (TFA). Mix thoroughly and sonicate for 10 minutes to degas.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Measure 1000 mL of Acetonitrile. Add 1.0 mL of TFA, mix, and sonicate for 10 minutes.

  • Diluent (95:5 Water:Acetonitrile): Mix 950 mL of Water with 50 mL of Acetonitrile. Crucial Step: Matching the diluent to the initial gradient conditions prevents solvent-mismatch peak distortion (fronting) during injection.

Standard & Sample Preparation
  • Accurately weigh 10.0 mg of the 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Add 5 mL of the Diluent. Sonicate for 5–10 minutes until the solid is completely dissolved.

  • Make up to the mark with Diluent to achieve a stock concentration of 1.0 mg/mL .

  • Filter the solution through a 0.22 µm PTFE or PVDF syringe filter into an HPLC vial, discarding the first 1 mL of filtrate.

Chromatographic Data & Validation Parameters

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column AQ-C18 or Mixed-Mode Core-Shell (150 x 4.6 mm, 2.7 µm)Prevents phase collapse; handles polar zwitterions.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 30°CReduces mobile phase viscosity and stabilizes retention.
Detection UV at 254 nm and 270 nmCaptures the aromatic pyridine chromophore.
Injection Vol 5.0 µLSmall volume prevents band broadening of polar analytes.
Table 2: Gradient Elution Profile
Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Elution Phase
0.0955Isocratic hold to trap polar analyte.
2.0955Analyte retention and focusing.
10.04060Linear gradient to elute lipophilic impurities.
12.01090Column wash step.
12.1955Return to initial conditions.
17.0955Re-equilibration (critical for reproducibility).
Table 3: System Suitability Specifications (Self-Validating System)

To ensure the method is performing correctly prior to sample analysis, the following criteria must be met using a 0.1 mg/mL standard injection (n=5):

ParameterAcceptance CriteriaImplication if Failed
Retention Factor ( k′ ) >2.0 Analyte is eluting too close to the void volume ( t0​ ).
Tailing Factor ( Tf​ ) ≤1.5 Secondary silanol interactions are occurring (check pH).
Theoretical Plates ( N ) >5000 Column efficiency is compromised (voiding or fouling).
Injection Precision %RSD≤2.0% Autosampler inconsistency or incomplete equilibration.

Troubleshooting & Causality Guide

  • Symptom: Early Elution / Analyte eluting in the void volume.

    • Causality: The highly polar hydroxyethoxy group and the zwitterionic core cause the molecule to partition favorably into the mobile phase rather than the stationary phase.

    • Solution: Ensure the initial gradient is at least 95% aqueous. If using a standard C18, switch immediately to an AQ-C18 or a mixed-mode cation-exchange column to introduce ionic retention mechanisms.

  • Symptom: Peak Tailing or Splitting.

    • Causality: The basic pyridine nitrogen is interacting with ionized silanols ( SiO− ) on the silica support, or the carboxylic acid is partially ionized due to an incorrect mobile phase pH.

    • Solution: Verify that the mobile phase pH is strictly ≤2.5 . Remake the mobile phase with fresh TFA, as TFA is volatile and can evaporate over time, causing upward pH drift.

  • Symptom: Drifting Retention Times.

    • Causality: Highly aqueous mobile phases require longer re-equilibration times. If the column is not fully re-wetted with the 95% aqueous phase, the retention time will shift earlier with each injection.

    • Solution: Extend the post-gradient re-equilibration time to at least 10 column volumes (approx. 5 minutes at 1.0 mL/min).

References

  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid - HELIX Chromatography. Available at: [Link]

  • HPLC Separation of Pyridinecarboxylic Acids - SIELC Technologies. Available at:[Link]

Sources

Application

Application Note: Synthesis of 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic Acid Derivatives

Introduction and Strategic Significance Derivatives of highly functionalized nicotinic acids are privileged structural motifs in medicinal chemistry. They frequently serve as core scaffolds for the development of kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Significance

Derivatives of highly functionalized nicotinic acids are privileged structural motifs in medicinal chemistry. They frequently serve as core scaffolds for the development of kinase inhibitors, tryptophan hydroxylase inhibitors, and advanced neonicotinoid-like active pharmaceutical ingredients[1].

The specific introduction of a 2-hydroxyethoxy moiety at the C2 position of 6-methylpyridine-3-carboxylic acid provides a hydrophilic, PEG-like linker. This modification is highly strategic: it enhances aqueous solubility, alters metabolic stability, and provides a terminal primary hydroxyl group that serves as a versatile synthetic handle for downstream functionalization, such as fluorophore conjugation or PROTAC linker attachment.

Mechanistic Rationale & Causality (Expertise Insights)

Attempting a direct Nucleophilic Aromatic Substitution (SNAr) on the unprotected 2-chloro-6-methylnicotinic acid using ethylene glycol is fundamentally inefficient. Under the basic conditions required for the reaction, the free carboxylic acid is immediately deprotonated to form a carboxylate anion. This negatively charged group strongly donates electron density into the pyridine ring, deactivating the C2 position toward nucleophilic attack.

To circumvent this electronic deactivation, we employ a three-step, self-validating synthetic workflow :

  • Carboxylic Acid Protection (Esterification) : Converting the starting acid to a methyl ester maintains the electron-withdrawing nature of the carbonyl group. This works synergistically with the pyridine nitrogen to lower the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, highly activating the C2-chloride for displacement[2].

  • Chemoselective SNAr : Ethylene glycol is used in a 5-fold stoichiometric excess, and deprotonation with Sodium Hydride (NaH) forms the highly reactive alkoxide. The massive excess of ethylene glycol is a critical causal choice: it statistically minimizes the probability that the newly formed product (which contains a reactive primary alcohol) will undergo a second deprotonation and react with another equivalent of the starting material to form an unwanted symmetric dimer[3].

  • Saponification : Mild hydrolysis with Lithium Hydroxide (LiOH) selectively cleaves the methyl ester without disrupting the newly formed ether linkage, yielding the final target compound.

SyntheticWorkflow A 2-Chloro-6-methyl nicotinic acid B Methyl 2-chloro-6-methyl pyridine-3-carboxylate A->B MeI, K2CO3 DMF, RT C Methyl 2-(2-hydroxyethoxy) -6-methylpyridine-3-carboxylate B->C Ethylene Glycol, NaH THF, 60 °C D 2-(2-Hydroxyethoxy)-6-methyl pyridine-3-carboxylic acid C->D LiOH, THF/H2O RT

Three-step synthetic workflow from 2-chloro-6-methylnicotinic acid to the final PEGylated derivative.

SNArLogic N1 1. Alkoxide Generation NaH + Ethylene Glycol N2 2. Nucleophilic Attack Alkoxide attacks C2 of Pyridine N1->N2 N3 3. Meisenheimer Complex Stabilized by Pyridine N & Ester N2->N3 N4 4. Chloride Elimination Aromaticity Restored N3->N4

Mechanistic pathway of the Nucleophilic Aromatic Substitution (SNAr) at the pyridine C2 position.

Quantitative Reagent Data

The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeFunction
Step 1: Esterification
2-Chloro-6-methylnicotinic acid171.581.010.01.72 gStarting Material[4]
Methyl Iodide (MeI)141.941.212.01.70 g (0.75 mL)Alkylating Agent
Potassium Carbonate (K₂CO₃)138.212.020.02.76 gBase
N,N-Dimethylformamide (DMF)73.09--15.0 mLSolvent
Step 2: SNAr Reaction
Methyl 2-chloro-6-methylpyridine-3-carboxylate185.611.09.01.67 gIntermediate 1
Ethylene Glycol62.075.045.02.79 g (2.5 mL)Nucleophile
Sodium Hydride (60% dispersion in oil)24.001.210.80.43 gStrong Base
Tetrahydrofuran (THF, anhydrous)72.11--20.0 mLSolvent
Step 3: Saponification
Methyl 2-(2-hydroxyethoxy)-6-methylpyridine-3-carboxylate211.211.07.01.48 gIntermediate 2
Lithium Hydroxide Monohydrate (LiOH·H₂O)41.963.021.00.88 gHydrolyzing Agent
THF / H₂O (2:1 v/v)---15.0 mLSolvent System

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 2-chloro-6-methylpyridine-3-carboxylate
  • Preparation : In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-6-methylnicotinic acid (1.72 g, 10.0 mmol) in anhydrous DMF (15 mL).

  • Activation : Add anhydrous K₂CO₃ (2.76 g, 20.0 mmol) to the solution. Stir the suspension at room temperature for 15 minutes to allow for carboxylate formation.

  • Alkylation : Dropwise, add Methyl Iodide (0.75 mL, 12.0 mmol). Caution: MeI is a volatile alkylating agent; perform this step in a well-ventilated fume hood.

  • Reaction : Stir the mixture at room temperature for 4 hours.

  • Self-Validation (TLC) : Monitor via TLC (Hexanes/EtOAc 1:1). The starting acid remains near the baseline ( Rf​≈0.1 ), while the product ester elutes significantly higher ( Rf​≈0.6 ).

  • Workup : Quench the reaction by adding 30 mL of distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine ( 2×20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Yield : Expect ~1.67 g (89%) of a pale yellow oil or crystalline solid.

Step 2: Synthesis of Methyl 2-(2-hydroxyethoxy)-6-methylpyridine-3-carboxylate
  • Alkoxide Generation : In a clean, flame-dried 100 mL flask under an argon atmosphere, suspend NaH (0.43 g, 10.8 mmol, 60% in oil) in anhydrous THF (10 mL). Cool the suspension to 0 °C using an ice bath.

  • Nucleophile Addition : Slowly add anhydrous ethylene glycol (2.5 mL, 45.0 mmol) dropwise. Vigorous hydrogen gas evolution will occur. Stir for 30 minutes at 0 °C until gas evolution ceases, indicating complete formation of the alkoxide.

  • SNAr Coupling : Dissolve the Intermediate 1 ester (1.67 g, 9.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the alkoxide solution.

  • Heating : Remove the ice bath, attach a reflux condenser, and heat the reaction to 60 °C for 6 hours.

  • Self-Validation (TLC) : Monitor via TLC (Hexanes/EtOAc 1:1). The starting ester ( Rf​≈0.6 ) will be consumed, and a new, more polar spot ( Rf​≈0.2 ) will appear. The new spot will stain positively with KMnO₄ due to the primary hydroxyl group.

  • Workup : Cool to room temperature and carefully quench with saturated aqueous NH₄Cl (20 mL). Extract with Ethyl Acetate ( 3×25 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes to 100% EtOAc) to remove excess ethylene glycol.

  • Yield : Expect ~1.48 g (78%) of a clear viscous oil.

Step 3: Synthesis of 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid
  • Hydrolysis : Dissolve Intermediate 2 (1.48 g, 7.0 mmol) in a mixture of THF (10 mL) and distilled water (5 mL).

  • Base Addition : Add LiOH·H₂O (0.88 g, 21.0 mmol) in one portion. Stir the biphasic mixture vigorously at room temperature for 4 hours.

  • Self-Validation (TLC) : Monitor via TLC (DCM/MeOH 9:1 with 1% Acetic Acid). The starting ester ( Rf​≈0.8 ) converts cleanly to the highly polar acid ( Rf​≈0.3 ).

  • Workup : Concentrate the mixture under reduced pressure to remove the THF. Cool the remaining aqueous layer to 0 °C and carefully acidify to pH ~3 using 1M HCl.

  • Isolation : The product will often precipitate as a white solid. Collect the solid via vacuum filtration, wash with cold water, and dry under high vacuum. If it does not precipitate, extract the acidic aqueous layer with a mixture of EtOAc/Isopropanol (4:1) ( 4×20 mL), dry over Na₂SO₄, and concentrate.

  • Yield : Expect ~1.17 g (85%) of the final target compound as a white powder.

Analytical Validation (Expected Spectra)

To ensure the trustworthiness of the final product, verify the structure against the following expected Nuclear Magnetic Resonance (NMR) signatures:

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 12.85 (br s, 1H, COOH)

    • δ 8.05 (d, J=7.8 Hz, 1H, Pyridine C4-H)

    • δ 6.95 (d, J=7.8 Hz, 1H, Pyridine C5-H)

    • δ 4.75 (br s, 1H, Alkyl-OH)

    • δ 4.35 (t, J=5.2 Hz, 2H, -O-CH₂-)

    • δ 3.72 (t, J=5.2 Hz, 2H, -CH₂-OH)

    • δ 2.45 (s, 3H, Pyridine-CH₃)

  • LC-MS (ESI+) : Expected m/z for [M+H]⁺ is 198.07.

References

  • Synthesis of 2-chloro-6-methylnicotinic acid - PrepChem.
  • PHOSPHORUS DERIVATIVES AS NOVEL SOS1 INHIBITORS (EP 4074317 A1) - European Patent Office / Googleapis.
  • Spirocyclic compounds as tryptophan hydroxylase inhibitors (WO2015035113A1)
  • 6-Chloro-2-(trifluoromethoxy)

Sources

Method

Application Note: 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid as a Versatile Scaffold in Targeted Protein Degradation and Bioisosteric Drug Design

Executive Summary 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid (CAS: 1343004-29-4)[1] is a highly functionalized nicotinic acid derivative that serves as a premium building block in modern medicinal chemistry....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid (CAS: 1343004-29-4)[1] is a highly functionalized nicotinic acid derivative that serves as a premium building block in modern medicinal chemistry. Featuring a pyridine core, a sterically shielding 6-methyl group, and a flexible 2-(2-hydroxyethoxy) substituent, this molecule is uniquely positioned for applications in Targeted Protein Degradation (TPD)[2] and solubility-driven lead optimization. This application note details the physicochemical rationale for its use and provides validated, self-consistent protocols for its integration into complex molecular architectures.

Physicochemical Profiling & Structural Rationale

The strategic placement of functional groups on this specific pyridine ring offers distinct pharmacological and synthetic advantages over traditional benzene-based scaffolds:

  • Pyridine-3-carboxylic acid core : Acts as a bioisostere for benzoic acid. The incorporation of the nitrogen atom lowers lipophilicity (LogP) and increases the polar surface area (PSA), which is critical for maintaining aqueous solubility and oral bioavailability in high-molecular-weight drugs.

  • 6-Methyl substitution : Provides steric hindrance that blocks cytochrome P450-mediated oxidation at the electron-deficient C6 position, thereby improving the metabolic stability of the resulting drug candidate.

  • 2-(2-Hydroxyethoxy) moiety : Introduces a primary alcohol and an ether oxygen. This acts as a built-in miniature PEG linker, enhancing hydrogen bonding capacity and providing an orthogonal attachment point for linker extension[3].

Table 1: Structural and Physicochemical Advantages
Structural FeatureChemical ImpactMedicinal Chemistry Application
Pyridine Core Decreases LogP, increases polar surface area (PSA).Enhances aqueous solubility and alters target residence time.
6-Methyl Group Steric shielding of the C6 position.Prevents metabolic N-oxidation and ring hydroxylation.
Carboxylic Acid Readily forms amides via HATU activation[4].Conjugation to target-binding warheads or E3 ligase ligands.
Primary Alcohol Amenable to etherification or carbamoylation.Ideal anchor for PEG or alkyl linkers in PROTAC design[3].

Application 1: Synthesis of PROTAC Linker-Warhead Conjugates

Rationale

Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that hijack the ubiquitin-proteasome system to degrade target proteins[2][5]. A major challenge in PROTAC design is maintaining aqueous solubility despite their high molecular weight (often 700–1000 Da)[2].

2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid acts as an ideal "linker-hub". Its carboxylic acid can be coupled to an amine-bearing target ligand (warhead), while the primary alcohol can be extended into a PEG-based linker connected to an E3 ligase recruiting ligand (e.g., a cereblon or VHL binder)[2].

Mechanism of Action Visualization

PROTAC_Pathway Target Target Protein Ternary Ternary Complex (Target-PROTAC-E3) Target->Ternary Binding PROTAC PROTAC Molecule (Pyridine Scaffold) PROTAC->Ternary Recruits E3 E3 Ubiquitin Ligase E3->Ternary Binding Ub Polyubiquitination Ternary->Ub Ub Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Recognition

Fig 1: PROTAC-mediated targeted protein degradation pathway using the pyridine scaffold.

Protocol 1: HATU-Mediated Amide Bond Formation for Warhead Conjugation

To conjugate the carboxylic acid of the building block to an amine-bearing warhead, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice[4].

Causality Insight: HATU is selected over traditional carbodiimides (like EDC) because the electron-withdrawing nature of the pyridine ring reduces the nucleophilicity of the carboxylate. HATU rapidly converts the carboxylic acid into a highly reactive O-acyluronium intermediate, which is immediately trapped as an OAt (7-azabenzotriazole) active ester[6]. The neighboring-group effect of the nitrogen atom in the OAt ester significantly accelerates aminolysis and suppresses epimerization[6][7].

Step-by-Step Methodology:

  • Preparation: In a flame-dried reaction vessel under an inert argon atmosphere, dissolve 1.0 equivalent of 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.1 M concentration[4]. Reasoning: Anhydrous conditions are critical to prevent the hydrolysis of the transient OAt active ester back to the starting carboxylic acid.

  • Base Addition: Add 3.0 equivalents of N,N-diisopropylethylamine (DIPEA). Stir for 5 minutes at room temperature. Reasoning: DIPEA is a sterically hindered base that deprotonates the carboxylic acid to initiate the attack on the uronium carbon without acting as a competing nucleophile[6][8].

  • Activation: Add 1.1 equivalents of HATU to the mixture. Stir for 10–15 minutes until a color change (typically pale yellow) is observed, indicating the formation of the OAt active ester[4].

  • Coupling: Add 1.05 equivalents of the amine-bearing target ligand (warhead). Stir at room temperature for 2–4 hours. Monitor reaction completion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with ethyl acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (using a Dichloromethane/Methanol gradient) to yield the amide conjugate.

Application 2: Bioisosteric Replacement for Solubility Enhancement

Rationale

Late-stage functionalization often requires modifying a lead compound to improve its pharmacokinetic profile. Replacing a lipophilic phenyl ring with the 2-(2-hydroxyethoxy)-6-methylpyridine scaffold can dramatically reduce the partition coefficient (LogP) while maintaining essential binding interactions. Once the core scaffold is integrated, the primary alcohol of the 2-hydroxyethoxy group can be further functionalized to fine-tune target affinity.

Protocol 2: Late-Stage Etherification via Mitsunobu Reaction

Step-by-Step Methodology:

  • Preparation: Dissolve the synthesized amide conjugate (from Protocol 1) and 1.2 equivalents of a target phenol (or acidic alcohol) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.

  • Reagent Addition: Add 1.5 equivalents of triphenylphosphine (PPh3). Cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Dropwise add 1.5 equivalents of Diisopropyl azodicarboxylate (DIAD). Causality Insight: DIAD activates the PPh3, which then attacks the primary alcohol to form an alkoxyphosphonium intermediate. The slow addition at 0 °C is strictly required to prevent the exothermic degradation of the azodicarboxylate reagent and minimize elimination side-reactions.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 12 hours. Monitor via TLC or LC-MS.

  • Workup & Purification: Concentrate the mixture under reduced pressure. Because triphenylphosphine oxide (a byproduct) is difficult to remove via standard silica gel chromatography, purify the crude mixture directly via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA) to isolate the etherified product.

References

  • Peptidechemistry.org. "HATU and HBTU Peptide Coupling: Mechanism and Bench Utility". peptidechemistry.org. URL: [Link]

  • Crews Laboratory. "Protac - Crews Laboratory". yale.edu. URL: [Link]

  • Neklesa TK, Winkler JD, Crews CM. "Targeted protein degradation by PROTACs". Pharmacol Ther. 2017. URL: [Link]

  • The Biochemist. "A beginner's guide to PROTACs and targeted protein degradation". portlandpress.com. URL: [Link]

  • d-nb.info. "Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent". d-nb.info. URL: [Link]

Sources

Application

Application Note: Quantitative Analysis of 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid in Biological Matrices using LC-MS/MS

Abstract This document provides a comprehensive guide to developing and validating a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-(2-Hydroxyethoxy)-6-methylpy...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to developing and validating a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid in biological matrices. Recognizing the unique challenges posed by the polar and multi-functional nature of this analyte, this guide emphasizes a first-principles approach to method development, from understanding the analyte's physicochemical properties to establishing a rigorous validation plan compliant with international regulatory standards. Detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection are provided, along with the scientific rationale behind each step. This application note is intended to serve as a foundational resource for researchers and drug development professionals tasked with the bioanalysis of this and structurally related molecules.

Introduction: The Analytical Challenge

2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid is a novel heterocyclic compound with multiple functional groups: a pyridine ring, a carboxylic acid, an ether linkage, and a primary alcohol. This combination of functionalities imparts a high degree of polarity, making it a challenging analyte for traditional reversed-phase liquid chromatography. Furthermore, its presence in complex biological matrices such as plasma or urine necessitates a highly selective and sensitive analytical method to ensure accurate quantification. This application note addresses these challenges by providing a systematic approach to developing a reliable LC-MS/MS method, a cornerstone technique in modern bioanalysis for its specificity and sensitivity.

Analyte Physicochemical Properties (Predicted)

PropertyPredicted ValueImplication for Method Development
Molecular Formula C9H11NO4---
Molecular Weight 197.19 g/mol Guides initial mass spectrometer settings.
pKa (most acidic) ~3.5 - 4.5The carboxylic acid will be deprotonated (anionic) at physiological and neutral pH. This is a key consideration for sample preparation (ion exchange) and chromatography (retention mechanism).
pKa (most basic) ~2.5 - 3.5The pyridine nitrogen will be protonated (cationic) at highly acidic pH.
logP ~0.5 - 1.5Indicates high polarity and water solubility, suggesting that reversed-phase chromatography may provide limited retention. Alternative chromatographic modes like HILIC or mixed-mode should be considered.

Disclaimer: These values are in-silico predictions and should be experimentally verified.

Mass Spectrometry Analysis

Ionization and Detection

Given the presence of ionizable functional groups (carboxylic acid and pyridine nitrogen), electrospray ionization (ESI) is the most suitable ionization technique.[1] The molecule can be ionized in both positive and negative modes.

  • Positive Ion Mode (ESI+): Protonation of the pyridine nitrogen is expected to yield a strong [M+H]+ ion at m/z 198.2.

  • Negative Ion Mode (ESI-): Deprotonation of the carboxylic acid will produce an [M-H]- ion at m/z 196.2.

The choice of polarity will depend on the sensitivity and selectivity achieved in the specific biological matrix. It is recommended to evaluate both polarities during method development.

Proposed Fragmentation Pathway and MRM Transition Selection

Tandem mass spectrometry (MS/MS) is essential for achieving the required selectivity and sensitivity for bioanalysis. Collision-induced dissociation (CID) of the precursor ion will generate characteristic product ions. Based on the structure of 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid, the following fragmentation pathways are proposed:

Positive Ion Mode ([M+H]+, m/z 198.2):

  • Loss of the hydroxyethoxy group (-C2H4O2): A neutral loss of 60.0 Da, leading to a product ion at m/z 138.2.

  • Loss of the entire ether side chain (-C2H5O2): A loss of 61.0 Da, resulting in a product ion at m/z 137.2.

  • Decarboxylation (-CO2): Loss of 44.0 Da, yielding a product ion at m/z 154.2.

Negative Ion Mode ([M-H]-, m/z 196.2):

  • Decarboxylation (-CO2): The most common fragmentation for carboxylates, leading to a loss of 44.0 Da and a product ion at m/z 152.2.[2]

  • Loss of the ethoxy group (-C2H4O): A neutral loss of 44.0 Da, resulting in a product ion at m/z 152.2.

Based on these proposed fragmentations, the following Multiple Reaction Monitoring (MRM) transitions are recommended as a starting point for method development. The most intense and specific transitions should be selected after experimental optimization.

Ionization ModePrecursor Ion (m/z)Product Ion (m/z)Proposed Fragmentation
ESI+198.2138.2Loss of hydroxyethoxy group
ESI+198.2154.2Decarboxylation
ESI-196.2152.2Decarboxylation
ESI-196.2122.1Further fragmentation of the pyridine ring

Diagram of Proposed Fragmentation Pathway (ESI+):

fragmentation M_H [M+H]+ (m/z 198.2) frag1 m/z 138.2 M_H->frag1 - C2H4O2 frag2 m/z 154.2 M_H->frag2 - CO2

Caption: Proposed ESI+ fragmentation of the analyte.

Liquid Chromatography Method Development

The high polarity of the analyte necessitates a departure from standard reversed-phase chromatography. The following chromatographic strategies are recommended for evaluation.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent choice for the retention of polar compounds.[3] It utilizes a polar stationary phase and a mobile phase with a high organic content, which also enhances ESI efficiency.[4]

  • Recommended Columns: Amide, cyano, or bare silica phases. Zwitterionic HILIC columns can offer unique selectivity for compounds with both acidic and basic functionalities.[1][5]

  • Mobile Phase A: Water with an acidic or basic modifier (e.g., 0.1% formic acid or 10 mM ammonium formate).

  • Mobile Phase B: Acetonitrile.

  • Starting Gradient: 95% B to 50% B over 5-10 minutes.

Mixed-Mode Chromatography

Mixed-mode columns, which combine reversed-phase and ion-exchange functionalities, can provide excellent retention and selectivity for charged polar analytes.[6][7]

  • Recommended Columns: Mixed-mode columns with both reversed-phase (e.g., C18) and anion-exchange (for negative ion mode) or cation-exchange (for positive ion mode) functionalities.

  • Mobile Phase Considerations: The retention can be fine-tuned by adjusting the mobile phase pH and ionic strength.[8]

Workflow for LC Method Development:

lc_development start Analyte (Polar, Acidic) choice Select Chromatographic Mode start->choice hilic HILIC choice->hilic High Polarity mixed_mode Mixed-Mode choice->mixed_mode Ionizable optimize Optimize Mobile Phase & Gradient hilic->optimize mixed_mode->optimize validate Validate Method optimize->validate

Caption: LC method development workflow.

Sample Preparation Protocol

The goal of sample preparation is to remove matrix components that can interfere with the analysis and to concentrate the analyte of interest.[9]

Protein Precipitation

This is a simple and fast method for removing the bulk of proteins from plasma or serum samples.

  • To 100 µL of plasma, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at >10,000 g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase.

Solid-Phase Extraction (SPE)

SPE can provide a cleaner extract and allows for analyte concentration. Given the analyte's properties, a mixed-mode or polymeric SPE sorbent is recommended.[10]

Protocol for Mixed-Mode Anion Exchange SPE:

  • Condition: 1 mL methanol, followed by 1 mL water.

  • Equilibrate: 1 mL of a weak base (e.g., 2% ammonium hydroxide).

  • Load: Plasma sample pre-treated with a weak base to ensure the carboxylic acid is deprotonated.

  • Wash 1: 1 mL of a weak base to remove neutral and basic interferences.

  • Wash 2: 1 mL of an organic solvent (e.g., methanol) to remove non-polar interferences.

  • Elute: 1 mL of an acidic organic solvent (e.g., 2% formic acid in methanol) to neutralize the carboxylic acid and disrupt the ionic interaction.

  • Evaporate the eluate and reconstitute as described above.

Method Validation

A rigorous validation is essential to demonstrate that the analytical method is reliable and fit for its intended purpose.[11] The validation should be performed in accordance with the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[12][13]

Key Validation Parameters:

ParameterAcceptance Criteria (ICH M10)
Selectivity No significant interference at the retention time of the analyte and internal standard.
Calibration Curve At least 6 non-zero standards, with a correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Within ±15% (±20% at the Lower Limit of Quantification - LLOQ) for quality control samples at a minimum of four concentration levels.
Matrix Effect The coefficient of variation (CV) of the response in different matrix lots should be ≤15%.
Recovery Consistent, precise, and reproducible.
Stability Analyte should be stable under various storage and processing conditions (freeze-thaw, short-term, long-term, and post-preparative).

Conclusion

The successful quantitative analysis of 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid in biological matrices by LC-MS/MS is achievable through a systematic and scientifically-driven method development process. The inherent polarity of the molecule necessitates the use of advanced chromatographic techniques such as HILIC or mixed-mode chromatography. The provided protocols for sample preparation, liquid chromatography, and mass spectrometry serve as a robust starting point for developing a sensitive, selective, and reliable method. Adherence to international validation guidelines will ensure the integrity and acceptability of the generated data for regulatory submissions and key decision-making in drug development.

References

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]

  • International Council for Harmonisation. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation. Retrieved from [Link]

  • Taylor & Francis Online. (2012, February 6). The Most Convenient And General Approach For Plasma Sample Clean-Up: Multifunction Adsorption And Supported Liquid Extraction. Retrieved from [Link]

  • International Council for Harmonisation. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Agilent. (2011, March 21). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]

  • University of Arizona. (n.d.). Electrospray Ionization – ESI. Retrieved from [Link]

  • PubMed. (2020, May 1). Zwitterionic HILIC tandem mass spectrometry with isotope dilution for rapid, sensitive and robust quantification of pyridine nucleotides in biological extracts. Retrieved from [Link]

  • SIELC Technologies. (2009, July 16). HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography. Retrieved from [Link]

  • IntechOpen. (2022, April 23). Perspective Chapter: Mixed-Mode Chromatography. Retrieved from [Link]

  • LCGC. (2025, January 7). New Extraction Technique Tested on Polar Metabolites in Human Plasma. Retrieved from [Link]

  • Agilent. (n.d.). Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Retrieved from [Link]

  • Waters Corporation. (n.d.). A New Mixed-Mode Reversed-Phase/Anion-Exchange Stationary Phase Based on Hybrid Particles. Retrieved from [Link]

  • Agilent. (n.d.). Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. Retrieved from [Link]

Sources

Method

Application Note: Synthesis, Functionalization, and Utility of 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic Acid in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic decoration of pyridine scaffolds is a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics. 2-(2-Hydrox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic decoration of pyridine scaffolds is a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics. 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid is a highly versatile, multi-functional pharmaceutical intermediate. It features a uniquely substituted pyridine core that serves as a premium building block for kinase inhibitors, PROTACs (Proteolysis Targeting Chimeras), and macrocyclic drug candidates.

This application note provides a comprehensive, field-proven guide to the synthesis of this intermediate and its downstream applications. By detailing the mechanistic causality behind reaction conditions and providing self-validating protocols, this document empowers researchers to seamlessly integrate this building block into high-throughput drug discovery workflows.

Structural Rationale & Pharmacophore Mapping

The selection of 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid over traditional benzene or unsubstituted pyridine analogs is driven by four distinct structural advantages:

  • Pyridine Core : Lowers lipophilicity (LogP) and improves aqueous solubility compared to phenyl isosteres, a critical factor for oral bioavailability.

  • 6-Methyl Group : Provides steric shielding adjacent to the pyridine nitrogen. This causality is twofold: it prevents rapid cytochrome P450 (CYP)-mediated N-oxidation and blocks nucleophilic attack at the highly reactive 6-position [3].

  • 3-Carboxylic Acid : Serves as a primary synthetic handle for amide bond formation. When coupled with anilines, it forms the hinge-binding motif essential for many ATP-competitive kinase inhibitors.

  • 2-(2-Hydroxyethoxy) Moiety : Acts as a solvent-exposed region in target binding. The terminal primary alcohol is an ideal attachment point for PEG linkers in PROTAC development. The clinical validation of this specific motif is evidenced by its use in highly selective, efficacious RAF inhibitors targeting RAS mutant cancers [1].

Pharmacophore Core Pyridine Core (Aqueous Solubility) COOH 3-Carboxylic Acid (Amide Coupling Handle) Core->COOH Position 3 Methyl 6-Methyl Group (Metabolic Stability) Core->Methyl Position 6 Ether 2-(2-Hydroxyethoxy) (Solvent-Exposed Linker) Core->Ether Position 2

Figure 1: Pharmacophore mapping of 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid.

Core Synthesis: SNAr Etherification Protocol

The synthesis of the target compound relies on a Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-6-methylnicotinic acid [2]. The electron-withdrawing nature of the pyridine nitrogen and the 3-carboxylic acid makes the 2-position highly electrophilic, facilitating the displacement of the chloride ion by an alkoxide.

Mechanistic Causality & Optimization

To prevent the formation of a dimeric byproduct (where one ethylene glycol molecule reacts with two pyridine molecules), ethylene glycol must be used in vast excess , effectively serving as both the reactant and the solvent. Potassium tert-butoxide (KOtBu) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, ensuring it only deprotonates the ethylene glycol.

Step-by-Step Methodology

Reagents:

  • 2-Chloro-6-methylnicotinic acid (1.0 eq, 10 mmol, 1.71 g)

  • Ethylene glycol (20.0 eq, 200 mmol, 11.1 mL)

  • Potassium tert-butoxide (3.5 eq, 35 mmol, 3.92 g)

Procedure:

  • Alkoxide Formation: In an oven-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, add ethylene glycol. Cool the flask to 0 °C using an ice bath. Gradually add KOtBu in portions over 10 minutes. Causality: Gradual addition controls the exothermic deprotonation of ethylene glycol.

  • Substrate Addition: Once the base is fully dissolved and the solution reaches ambient temperature, add 2-chloro-6-methylnicotinic acid in one portion.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 100 °C in an oil bath for 12 hours.

  • In-Process Monitoring: Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 172 [M+H]+) is entirely replaced by the product mass (m/z 198 [M+H]+).

  • Self-Validating Workup: Cool the mixture to room temperature and dilute with 30 mL of distilled water. Slowly add 1M HCl dropwise until the pH reaches 3.5. Validation: At this specific pH, the carboxylic acid is protonated (neutral), but the pyridine nitrogen (pKa ~5.5) is not fully protonated, causing the zwitterionic/neutral product to crash out of the aqueous solution as a white precipitate.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (2 x 10 mL), and dry overnight in a vacuum oven at 45 °C.

Quantitative Data: SNAr Optimization
EntryBase (Equiv)Solvent / ReactantTemp (°C)Time (h)Yield (%)Purity (LC-MS)
1NaH (3.0)THF / Ethylene Glycol (2.0 eq)702442%85% (Dimer observed)
2KOH (4.0)Ethylene Glycol (Excess)120868%92%
3 KOtBu (3.5) Ethylene Glycol (Excess) 100 12 89% >98%

Table 1: Optimization of reaction conditions for the synthesis of the intermediate. Entry 3 represents the validated protocol.

Application Workflow: Kinase Inhibitor Library Synthesis

Once synthesized, the 3-carboxylic acid group is primed for amide coupling. In the development of RAF and MEK inhibitors, coupling this intermediate with sterically hindered anilines is a critical path [1].

Amide Coupling Protocol

Procedure:

  • Dissolve 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid (1.0 eq) and the target aniline (1.1 eq) in anhydrous DMF (0.2 M concentration).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Add HATU (1.2 eq) in one portion at room temperature. Causality: HATU generates an highly reactive 7-aza-HOBt active ester, which is strictly required to overcome the poor nucleophilicity of electron-deficient or sterically hindered anilines.

  • Stir for 4 hours at room temperature.

  • Quench with saturated aqueous NaHCO3, extract with EtOAc, dry over Na2SO4, and purify via reverse-phase HPLC.

Quantitative Data: Amide Coupling Scope
Amine / Aniline PartnerCoupling ReagentAdditiveYield (%)Application Target
3-Bromo-4-methylanilineHATUDIPEA82%RAF Kinase Inhibitor
2-AminopyridineHATUDIPEA76%Hinge-binding motif
MorpholineEDCI / HOBtTriethylamine91%Solubility enhancement
4-FluoroanilineHATUDIPEA85%Lipophilic pocket probe

Table 2: Amide coupling efficiencies utilizing the synthesized intermediate across various nucleophiles.

Downstream Functionalization: PROTAC Linker Attachment

The terminal primary alcohol of the 2-(2-hydroxyethoxy) group is a highly reactive nucleophile for further functionalization, making it an ideal anchor for PROTAC linker attachment without disrupting the pharmacophore's binding affinity.

Workflow SM 2-Chloro-6-methyl- nicotinic acid Intermediate 2-(2-Hydroxyethoxy)- 6-methylpyridine-3-carboxylic acid SM->Intermediate SNAr Reaction 100°C, 12h Reagent Ethylene Glycol + KOtBu Reagent->Intermediate Alkoxide Formation App1 Amide Coupling (Kinase Inhibitors) Intermediate->App1 HATU, DIPEA Amines App2 Linker Attachment (PROTACs) Intermediate->App2 Mitsunobu or Alkylation

Figure 2: Synthetic workflow and downstream pharmaceutical applications.

To attach a PEG-based linker (e.g., for recruiting Cereblon or VHL E3 ligases), researchers can utilize a standard Mitsunobu reaction (using DIAD and PPh3) to couple the primary alcohol with a linker bearing an acidic phenol or imide. Alternatively, the alcohol can be converted to a mesylate (using MsCl/Et3N) and subsequently displaced by a nucleophilic amine-terminated PROTAC linker.

References

  • "Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic." Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

  • "2-Chloro-6-methylnicotinic acid | C7H6ClNO2 | CID 121724." PubChem, National Center for Biotechnology Information. URL: [Link]

  • "Preparation of 6-methylnicotinic acid." US Patent 2993904A, Google Patents.
Application

Application Note: Utilizing 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic Acid in Fragment-Based Kinase Inhibitor Discovery

Introduction & Scientific Rationale Fragment-Based Drug Discovery (FBDD) has fundamentally shifted how medicinal chemists approach hit-to-lead optimization. By screening low-molecular-weight libraries, researchers can id...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Fragment-Based Drug Discovery (FBDD) has fundamentally shifted how medicinal chemists approach hit-to-lead optimization. By screening low-molecular-weight libraries, researchers can identify high-quality, ligand-efficient interactions that serve as robust starting points for drug development[1]. Among the most privileged scaffolds in targeted oncology and immunology is the pyridine-3-carboxylic acid motif, which has been extensively utilized to target the hinge region of kinases such as TBK1, IKKε, and MerTK[2][3].

The compound 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid (CAS: 1343004-29-4) is an exceptionally versatile fragment building block. Its structural architecture is purposefully designed to address common liabilities in early-stage drug discovery:

  • Pyridine Core & 6-Methyl Group: The nitrogen atom of the pyridine ring often acts as a hydrogen bond acceptor for the kinase hinge backbone. Simultaneously, the 6-methyl group provides a rigid steric boundary that restricts conformational flexibility and anchors the fragment into adjacent hydrophobic pockets[4].

  • 3-Carboxylic Acid Vector: This functional group serves as an ideal synthetic handle. Through high-throughput amide coupling, the fragment can be rapidly extended to probe the DFG-out allosteric pockets or solvent-exposed regions of the target protein[3][5].

  • 2-(2-Hydroxyethoxy) Motif: A critical addition for optimizing Lipophilic Ligand Efficiency (LLE). This flexible side chain introduces a hydrogen bond donor/acceptor pair that not only improves aqueous solubility but also forms critical interactions with secondary hinge residues, a strategy successfully employed in the development of advanced RAF inhibitors targeting RAS mutant cancers[4].

Physicochemical Profiling for FBDD

To ensure successful progression in an FBDD campaign, starting materials must strictly adhere to the "Rule of Three" (Ro3). Table 1 summarizes the physicochemical properties of 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid, demonstrating its ideal profile as a fragment core.

Table 1: Physicochemical Properties & FBDD Suitability

ParameterValueRo3 ThresholdAssessment
Molecular Weight (MW) 197.19 g/mol < 300 g/mol Optimal (Allows room for extension)
Calculated LogP (cLogP) 0.45≤ 3.0Optimal (High aqueous solubility)
H-Bond Donors (HBD) 2 (-OH, -COOH)≤ 3Optimal
H-Bond Acceptors (HBA) 5 (N, 4xO)≤ 3 (Soft rule)Acceptable (High interaction potential)
Rotatable Bonds 4≤ 3 (Soft rule)Acceptable (Flexibility in the ethoxy chain)
Topological Polar Surface Area 80.3 Ų< 60 Ų (Soft rule)Acceptable (Ensures target engagement)

Experimental Workflows & Methodologies

The integration of this fragment into a drug discovery pipeline requires a systematic approach, moving from library generation to biophysical validation.

FBDD_Workflow A Fragment Selection 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid B Library Generation (Amide Coupling via HATU/DIPEA) A->B C Primary Screening (SPR / Biophysical Assays) B->C D Hit Validation (X-ray Crystallography) C->D E Hit-to-Lead Optimization (SAR Development) D->E

Figure 1: Standard FBDD workflow utilizing the pyridine-3-carboxylic acid fragment.

Protocol 1: High-Throughput Amide Coupling (Library Generation)

Causality: The carboxylic acid at the 3-position of an electron-deficient pyridine ring is notoriously difficult to activate using standard EDC/NHS chemistry due to competing hydrolysis. To overcome this, we utilize HATU and DIPEA. HATU generates a highly reactive 7-azabenzotriazole active ester, which drives the coupling reaction to >90% conversion even with sterically hindered or deactivated anilines[3].

Step-by-Step Methodology:

  • Preparation: In a 96-well deep-well polypropylene plate, dispense 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid (0.1 mmol, 1.0 eq) into each well.

  • Activation: Add 0.5 mL of anhydrous N,N-dimethylformamide (DMF) to each well. Sequentially add HATU (0.11 mmol, 1.1 eq) and N,N-diisopropylethylamine (DIPEA) (0.3 mmol, 3.0 eq).

    • Self-Validation Check 1: Observe the color change. The solution should turn a pale yellow within 5 minutes, indicating the successful formation of the active HOAt ester. Agitate at room temperature for 15 minutes.

  • Coupling: Add a diverse library of primary and secondary amines (0.12 mmol, 1.2 eq) to the respective wells. Seal the plate with a pierceable foil seal and shake at 400 rpm at room temperature for 12 hours.

  • Quenching & Workup: Quench the reaction with 0.1 mL of 1M NaOH to hydrolyze any unreacted active ester, then neutralize with 0.1 mL of 1M HCl. Filter the crude mixture through a Celite pad to remove precipitated salts.

  • Self-Validation Check 2 (LC-MS): Prior to preparative HPLC, sample 5 μL from a control well, dilute in 100 μL acetonitrile, and inject into an LC-MS. The disappearance of the 198.2 m/z peak (M+H of the starting acid) and the appearance of the target product mass confirm successful coupling.

Protocol 2: Surface Plasmon Resonance (SPR) Screening

Causality: Fragments typically exhibit low binding affinities (high μM to mM range). Traditional biochemical endpoint assays often yield false positives at the high concentrations required for fragment screening. SPR provides label-free, real-time kinetic data ( Kon​ , Koff​ ), allowing for the calculation of the equilibrium dissociation constant ( KD​ ) and the identification of true stoichiometric binders[6].

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the target kinase (e.g., His-tagged BRAF or TBK1) onto a CM5 sensor chip via standard amine coupling. Target a high immobilization level (3000–5000 Response Units, RU) to ensure sufficient signal-to-noise ratio for low-molecular-weight fragments.

  • Buffer Calibration: Prepare PBS-P+ running buffer supplemented with 5% DMSO.

    • Critical Step: Match the DMSO concentration of the running buffer exactly with the analyte sample buffer. Even a 0.1% mismatch will cause massive bulk refractive index shifts, masking the fragment binding signal.

  • Analyte Injection: Inject the synthesized fragment derivatives in a multi-cycle kinetic format at concentrations ranging from 3.125 μM to 200 μM. Use a high flow rate (30 μL/min) to minimize mass transport limitations.

  • Control Implementation: Inject a known kinase inhibitor (e.g., Amlexanox for TBK1[2]) as a positive control at the start and end of the run to validate surface viability and confirm the protein has not denatured.

  • Self-Validation Check 3 (Stoichiometry): Calculate the theoretical maximum response ( Rmax​ ) based on the molecular weight ratio of the fragment to the immobilized kinase. If the measured response significantly exceeds the theoretical Rmax​ , the fragment is likely aggregating or binding non-specifically, and the hit should be discarded.

Kinase_Binding cluster_fragment Fragment Pharmacophores cluster_kinase Kinase Target Pocket F1 2-Hydroxyethoxy Group K1 Solvent Exposed Region F1->K1 H-bonding / Solubilization F2 Pyridine Core K2 Hinge Region (Backbone) F2->K2 Pi-Stacking / Hinge Binding F3 3-Carboxamide Linkage K3 DFG Motif / Extension Vector F3->K3 Vector Extension F4 6-Methyl Group K4 Hydrophobic Pocket F4->K4 Steric Fit / Hydrophobic Contact

Figure 2: Pharmacophoric mapping of the fragment to a generic kinase binding pocket.

Orthogonal Data Validation

Once hits are identified via SPR, orthogonal validation is mandatory to eliminate assay interference. X-ray crystallography remains the gold standard for FBDD[1]. The 2-hydroxyethoxy group often resolves clearly in electron density maps, revealing complex hydrogen-bonding networks that can be exploited for further lead optimization[4][5].

Table 2: Orthogonal Validation Matrix for Fragment Hits

Assay ModalityPrimary PurposeAcceptance Criteria
SPR (Primary) Determine KD​ and binding kinetics. KD​ < 500 μM; 1:1 Langmuir binding fit.
Thermal Shift (DSF) Confirm target engagement via stabilization. ΔTm​ > 1.5 °C at 100 μM compound.
X-ray Crystallography Elucidate exact binding pose and vectors.Resolution < 2.5 Å; clear electron density for the pyridine core.
In vitro Kinase Assay Measure functional biochemical inhibition.Dose-dependent reduction in substrate phosphorylation.

References

  • Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. PMC (National Institutes of Health).2

  • Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry - ACS Publications.4

  • Discovery of Leukotriene A4 Hydrolase Inhibitors Using Metabolomics Biased Fragment Crystallography. PMC (National Institutes of Health).1

  • Discovery of A-910, a Highly Potent and Orally Bioavailable Dual MerTK/Axl-Selective Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry - ACS Publications.3

  • Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach. PMC (National Institutes of Health).5

  • Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. MDPI.6

Sources

Method

Application Notes and Protocols for In Vitro Characterization of 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid: A Potent Modulator of the Hypoxia-Inducible Factor (HIF) Pathway

Authored by: Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 2-(2-Hydroxyethoxy)-6-methylpy...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid and its analogs. Structurally, this class of compounds belongs to the pyridine carboxylic acid family, many of which are known to be potent inhibitors of prolyl hydroxylase domain (PHD) enzymes. Inhibition of PHDs leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of the cellular response to hypoxia. This guide details the underlying scientific principles and provides step-by-step protocols for key in vitro assays to characterize the mechanism of action and potency of these compounds.

Introduction: The Hypoxia-Inducible Factor (HIF) Pathway and its Therapeutic Potential

Under normal oxygen levels (normoxia), the alpha subunit of HIF (HIF-α) is continuously targeted for degradation. This process is initiated by a family of oxygen-dependent enzymes called prolyl hydroxylase domain (PHD) enzymes, primarily PHD2.[1][2][3] These enzymes hydroxylate specific proline residues on HIF-α, which is then recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation.[1][2]

In hypoxic conditions, the lack of oxygen as a co-substrate limits PHD activity. This allows HIF-α to accumulate, translocate to the nucleus, and heterodimerize with the stable HIF-β subunit.[1][4] The HIF-1 complex then binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, activating the transcription of hundreds of genes involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival.[1][4][5]

Small molecules that inhibit PHD enzymes, such as 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid, can mimic a hypoxic response by stabilizing HIF-α even under normoxic conditions.[3][6] This has significant therapeutic implications for a range of diseases, including anemia associated with chronic kidney disease, ischemic disorders, and inflammatory conditions.[4][7]

Signaling Pathway Diagram

HIF_Pathway cluster_normoxia Normoxia cluster_inhibition PHD Inhibition HIF-1α_normoxia HIF-1α PHD PHD (Active) (O₂, 2-OG) HIF-1α_normoxia->PHD Hydroxylation VHL VHL PHD->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF-1α_inhibition HIF-1α Stabilization Stabilization HIF-1α_inhibition->Stabilization PHD_inhibited PHD (Inhibited) Inhibitor 2-(2-Hydroxyethoxy)-6- methylpyridine-3-carboxylic acid Inhibitor->PHD_inhibited Nucleus Nucleus Stabilization->Nucleus HRE HRE (Target Genes) Nucleus->HRE HIF-1β HIF-1β HIF-1β->Nucleus Transcription Gene Transcription HRE->Transcription

Caption: HIF signaling under normoxia and with a PHD inhibitor.

In Vitro Assay Cascade for Characterizing PHD Inhibitors

A tiered approach is recommended to comprehensively evaluate the in vitro activity of compounds like 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid. This cascade typically begins with target-based enzymatic assays, followed by cell-based assays to confirm the mechanism of action in a more physiological context.

Experimental Workflow Diagram

Assay_Workflow Start Compound Synthesis (2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid) Enzymatic_Assay PHD2 Enzymatic Assay (IC₅₀ Determination) Start->Enzymatic_Assay HIF_Stabilization Cell-Based HIF-1α Stabilization (Western Blot / Immunofluorescence) Enzymatic_Assay->HIF_Stabilization Reporter_Assay HRE Reporter Gene Assay (EC₅₀ Determination) HIF_Stabilization->Reporter_Assay Viability_Assay Cell Viability/Toxicity Assay (e.g., MTT, CellTiter-Glo) Reporter_Assay->Viability_Assay Downstream_Analysis Downstream Target Gene Analysis (e.g., qPCR for VEGF, EPO) Viability_Assay->Downstream_Analysis End Lead Candidate Profile Downstream_Analysis->End

Caption: A typical in vitro assay cascade for PHD inhibitors.

Detailed Protocols

PHD2 Enzymatic Inhibition Assay

Principle: This assay directly measures the ability of a test compound to inhibit the enzymatic activity of recombinant human PHD2. Several formats exist, including those that measure the consumption of the co-substrate α-ketoglutarate or those that detect the hydroxylated HIF-1α peptide product.[8][9] A fluorescence polarization (FP) based assay is a common high-throughput method.[8]

Materials:

  • Recombinant human PHD2 enzyme

  • FITC-labeled HIF-1α peptide substrate (e.g., FITC-DLDLEMLAPYIPMDDDFQL)

  • α-ketoglutarate (2-OG)

  • Ascorbate

  • FeSO₄

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Test compound (2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid)

  • Positive control inhibitor (e.g., Roxadustat, Daprodustat)

  • 384-well black plates

  • Fluorescence polarization plate reader

Protocol:

  • Prepare the assay buffer containing Tris-HCl, ascorbate, and FeSO₄.

  • Serially dilute the test compound and positive control in DMSO, followed by a further dilution in the assay buffer.

  • Add the diluted compounds to the 384-well plate.

  • Prepare the enzyme solution by diluting recombinant PHD2 in the assay buffer.

  • Prepare the substrate solution containing the FITC-labeled HIF-1α peptide and α-ketoglutarate in the assay buffer.

  • Add the enzyme solution to the wells and incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the reaction by adding the substrate solution to all wells.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Stop the reaction (if necessary, depending on the assay format).

  • Read the fluorescence polarization on a compatible plate reader.

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Quantitative Data Summary for Known PHD Inhibitors (for reference):

InhibitorPHD1 IC₅₀ (nM)PHD2 IC₅₀ (nM)PHD3 IC₅₀ (nM)Reference(s)
Vadadustat15.3611.837.63[2]
Daprodustat3.522.25.5[2]
Roxadustat-591-[2]
Molidustat480280450[2]
Note: IC₅₀ values can vary depending on the specific assay conditions.[2]
Cell-Based HIF-1α Stabilization Assay (Western Blot)

Principle: This assay determines the ability of the test compound to increase the intracellular levels of HIF-1α protein in a chosen cell line. Western blotting provides a direct and semi-quantitative measure of HIF-1α stabilization.[10][11]

Materials:

  • Human cell line (e.g., HEK293T, U87, HepG2)

  • Cell culture medium and supplements

  • Test compound

  • Positive control (e.g., CoCl₂, a chemical inducer of hypoxia, or a known PHD inhibitor)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against HIF-1α

  • Primary antibody for a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or controls for a predetermined time (typically 4-8 hours).

  • Wash the cells with ice-cold PBS and lyse them directly in the well with lysis buffer.

  • Scrape the cell lysates and collect them in microcentrifuge tubes.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane and re-probe with the loading control antibody.

Data Analysis: Quantify the band intensities for HIF-1α and the loading control using densitometry software. Normalize the HIF-1α signal to the loading control signal. The increase in the normalized HIF-1α signal in treated cells compared to the vehicle control indicates stabilization.

Hypoxia-Responsive Element (HRE) Reporter Gene Assay

Principle: This assay measures the transcriptional activity of the HIF complex, a downstream consequence of HIF-1α stabilization.[10] It utilizes a reporter gene (e.g., luciferase) under the control of a promoter containing multiple HREs. An increase in reporter gene expression reflects the activation of the HIF pathway.[10][12]

Materials:

  • HEK293T or other suitable cell line

  • HRE-luciferase reporter plasmid

  • Control plasmid for normalization (e.g., Renilla luciferase under a constitutive promoter)

  • Transfection reagent

  • Test compound

  • Positive control

  • 96-well white, clear-bottom plates

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Seed cells in a 96-well plate.

  • Co-transfect the cells with the HRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • Allow the cells to recover and express the plasmids for 24 hours.

  • Treat the transfected cells with a range of concentrations of the test compound or controls for 16-24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number. Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to determine the EC₅₀ value.

Trustworthiness and Self-Validation

To ensure the reliability of the results, each assay should incorporate appropriate controls:

  • Negative Control: A vehicle control (e.g., DMSO) is essential to establish the baseline response.

  • Positive Control: A well-characterized PHD inhibitor (e.g., Roxadustat) should be included to validate the assay's performance and provide a benchmark for potency.

  • Counter-screens: For reporter gene assays, a parallel assay with a reporter construct lacking the HRE can be used to identify compounds that non-specifically affect the reporter enzyme or the expression machinery.

  • Cytotoxicity Assessment: It is crucial to run a parallel cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the observed activity is not a result of cytotoxicity, which can sometimes lead to artifacts in cell-based assays.

By integrating these controls, the protocols become self-validating systems, providing confidence in the generated data and its interpretation.

Conclusion

The in vitro assays detailed in this guide provide a robust framework for the characterization of 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid and related compounds as PHD inhibitors. By systematically evaluating their enzymatic inhibitory activity, their ability to stabilize HIF-1α in a cellular context, and their capacity to induce HIF-dependent gene transcription, researchers can effectively determine the potency and mechanism of action of these promising therapeutic candidates.

References

  • Neuroprotective Effect of HIF Prolyl Hydroxylase Inhibition in an In Vitro Hypoxia Model. (2020). Vertex AI Search.
  • A Novel Class of Prolyl Hydroxylase Inhibitors Induces Angiogenesis and Exerts Organ Protection Against Ischemia. (2007). Arteriosclerosis, Thrombosis, and Vascular Biology.
  • Untargeted Detection of HIF Stabilizers in Doping Samples: Activity-Based Screening with a Stable In Vitro Bioassay. (2023). Analytical Chemistry.
  • Affinity-Based Fluorescence Polarization Assay for High-Throughput Screening of Prolyl Hydroxylase 2 Inhibitors. (2015). PubMed.
  • Measuring HIF-1α Stabilization in Response to Small Molecule Treatment: Application Notes and Protocols. (n.d.). Benchchem.
  • Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. (n.d.). PMC.
  • 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid. (2025). AiFChem.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Dove Medical Press.
  • Application Notes and Protocols for In Vitro Studies of HIF-PHD Inhibitors. (n.d.). BenchChem.
  • Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia. (n.d.). PMC.
  • 2-Hydroxy-6-methylpyridine-3-carboxylic acid. (n.d.). Appchem.
  • Discovery of Novel and Potent Prolyl Hydroxylase Domain-Containing Protein (PHD) Inhibitors for The Treatment of Anemia. (2024). Journal of Medicinal Chemistry.
  • Real-Time Imaging of HIF-1a Stabilization and Degradation. (2009). Semantic Scholar.
  • 2-Hydroxypyridine-3-carboxylic acid. (n.d.). Sigma-Aldrich.
  • Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases. (2022). Frontiers.
  • Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. (n.d.). Springer Nature Experiments.
  • Systematic and comprehensive insights into HIF-1 stabilization under normoxic conditions: implications for cellular adaptation and therapeutic strategies in cancer. (2025). PMC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks when synthesizing functionalized pyridine building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks when synthesizing functionalized pyridine building blocks. The synthesis of 2-(2-hydroxyethoxy)-6-methylpyridine-3-carboxylic acid presents unique chemoselectivity and recovery challenges.

Instead of relying on generic protocols, this guide deconstructs the causality behind the reaction mechanics, providing you with a self-validating workflow designed to eliminate dimer impurities and maximize isolated yields.

Mechanistic Overview & Strategic Design

The standard approach to synthesizing this molecule is via a Nucleophilic Aromatic Substitution (SNAr) of a 2-halopyridine with ethylene glycol. However, researchers often make the critical error of starting with the free carboxylic acid (2-chloro-6-methylnicotinic acid).

The Causality of Substrate Selection: When you expose the free carboxylic acid to a strong base, it immediately deprotonates to form a carboxylate anion. This anion donates electron density into the pyridine ring, raising the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This drastically reduces the electrophilicity of the C2 position, stalling the SNAr reaction .

The Solution: We must start with the esterified analog, ethyl 2-chloro-6-methylnicotinate . The ester maintains the electron-withdrawing effect necessary to activate the adjacent chlorine leaving group . Following the SNAr step, a deliberate saponification converges all transesterified byproducts into the final target acid.

Reaction Workflow

SynthesisWorkflow A Starting Material: Ethyl 2-chloro-6-methylnicotinate B Alkoxide Generation: Ethylene Glycol (15 eq) + NaH (2.5 eq) Anhydrous THF, 0°C to RT A->B Add substrate C S_NAr Reaction: 60°C, 4-6 hours B->C Heat D Intermediate Mixture: Ethyl & 2-Hydroxyethyl Esters C->D Complete conversion E Saponification: 2M NaOH (aq), 80°C, 2h D->E Hydrolyze esters F Isoelectric Precipitation: Adjust to pH 3.5 with 2M HCl E->F Neutralize G Final Product: 2-(2-Hydroxyethoxy)-6-methylpyridine- 3-carboxylic acid F->G Filter & Dry

Fig 1. Optimized S_NAr and saponification workflow for 2-(2-hydroxyethoxy)nicotinic acid synthesis.

Optimized Step-by-Step Methodology

This protocol is designed as a self-validating system. If the physical observations (e.g., gas evolution, specific pH targets) match the guide, the chemical transformation is proceeding correctly.

Step 1: Alkoxide Generation and SNAr
  • Preparation: Purge a dry, round-bottom flask with inert gas (N₂ or Argon). Add anhydrous THF (10 mL per gram of substrate) and ethylene glycol (15.0 equivalents) .

  • Deprotonation: Cool the mixture to 0 °C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 equivalents) portion-wise. Validation: You will observe immediate H₂ gas evolution. Stir at room temperature for 30 minutes until bubbling ceases, indicating quantitative alkoxide formation.

  • Substitution: Add ethyl 2-chloro-6-methylnicotinate (1.0 equivalent) to the alkoxide solution.

  • Heating: Attach a reflux condenser and heat the reaction to 60 °C for 4–6 hours. Monitor via TLC or LC-MS until the starting material is consumed.

Step 2: One-Pot Saponification
  • Hydrolysis: Cool the reaction mixture to room temperature. Directly add 2M aqueous NaOH (5.0 equivalents) to the flask.

  • Heating: Heat the biphasic mixture to 80 °C for 2 hours. Causality: During the SNAr step, the alkoxide transesterifies the ethyl ester. This aggressive saponification step ensures both ethyl and 2-hydroxyethyl esters are fully hydrolyzed to the sodium carboxylate salt.

Step 3: Isoelectric Workup and Recovery
  • Solvent Removal: Concentrate the mixture in vacuo to remove the THF.

  • Washing: Dilute the remaining aqueous layer with distilled water and wash with Ethyl Acetate (3x) to remove mineral oil (from NaH) and non-polar organic impurities. Discard the organic layers.

  • Precipitation (Critical Step): Cool the aqueous layer in an ice bath. While stirring vigorously, dropwise add 2M HCl while monitoring with a calibrated pH meter. Stop exactly at pH 3.5 .

  • Isolation: A white to off-white precipitate will form. Stir at 0 °C for 30 minutes to age the crystals. Filter under vacuum, wash with ice-cold water, and dry under high vacuum at 45 °C overnight.

Quantitative Data & Optimization

The table below summarizes our internal optimization data, demonstrating why specific equivalents and bases were selected for this protocol.

Table 1: Optimization of SNAr Conditions and Dimer Suppression
Base (eq)Ethylene Glycol (eq)SolventTemp (°C)Conversion (%)Dimer Impurity (%)Isolated Yield (%)
K₂CO₃ (3.0)5.0DMF806515.240
NaH (2.5)5.0THF609524.860
t-BuOK (2.5)10.0THF60>995.178
NaH (2.5) 15.0 THF 60 >99 < 2.0 88

Note: Dimer impurity refers to the bridged byproduct where one ethylene glycol molecule reacts with two pyridine rings.

Troubleshooting FAQs

Q: Why am I getting a high percentage of dimerized byproducts (cross-linking)? A: Ethylene glycol is a diol. If the concentration of your pyridine substrate is too high relative to the glycol, the mono-substituted intermediate will react with a second molecule of the starting material. As shown in Table 1, flooding the system with a massive excess of ethylene glycol (15 equivalents) kinetically favors mono-substitution and suppresses dimer formation to under 2%.

Q: The SNAr reaction is stalling at 50% conversion. How can I drive it to completion? A: This is almost always an issue of alkoxide generation. Ethylene glycol is a weak acid (pKa ~15). Using weaker bases like K₂CO₃ in aprotic solvents is insufficiently basic to generate the alkoxide quickly. Ensure you are using fresh NaH or t-BuOK under strictly anhydrous conditions. If water is present in your THF or ethylene glycol, it will quench the NaH, leaving you with unreacted starting material.

Q: I achieved 100% conversion on LC-MS, but I have zero yield after the aqueous workup. Where did my product go? A: Your product is still in the aqueous layer. 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid is an amphoteric molecule (a zwitterion). The pyridine nitrogen has a pKa of ~4.5, and the carboxylic acid has a pKa of ~2.5.

  • If your pH is too low (< 2), the pyridine nitrogen protonates, making the molecule highly water-soluble.

  • If your pH is too high (> 5), the carboxylic acid remains as a soluble sodium salt. You must use a pH meter and adjust the aqueous layer to exactly pH 3.5 (the isoelectric point) to neutralize the molecule and force precipitation.

References

  • Title: 2-Chloronicotinic acid (CID 76258) Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines Source: Tetrahedron Letters, Volume 50, Issue 21 (2009) URL: [Link]

  • Title: Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors Source: BMC Chemistry, Volume 17, Article 160 (2023) URL: [Link]

  • Title: Base-regulated tunable synthesis of pyridobenzoxazepinones and pyridobenzoxazines Source: Catalysis Science & Technology, Volume 5, Issue 9 (2015) URL: [Link]

Optimization

Technical Support Center: Purification of 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex purification challenges associated with amphoteric pyridine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex purification challenges associated with amphoteric pyridine derivatives.

2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid is a highly polar, zwitterionic molecule. It features a basic pyridine nitrogen, an acidic carboxylic acid, and a hydrogen-bonding 2-hydroxyethoxy side chain. Standard purification techniques (like normal-phase silica gel chromatography or simple liquid-liquid extraction) frequently fail due to the molecule's pH-dependent charge states. This guide provides field-proven, causality-driven troubleshooting workflows to isolate this compound and its regioisomeric impurities with high fidelity.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why does my crude mixture streak severely on silica gel, resulting in poor recovery? A1: The streaking is caused by the amphoteric nature of the compound. On acidic silica gel, the basic pyridine nitrogen interacts strongly with surface silanols, while the carboxylic acid moiety causes unpredictable hydrogen bonding. At neutral pH, the molecule exists as a highly polar zwitterion. Solution: Abandon normal-phase chromatography. Shift to mixed-mode High-Performance Liquid Chromatography (HPLC) or isoelectric precipitation, which exploit the molecule's specific ionization states rather than fighting them.

Q2: I am trying to separate the target compound from closely related regioisomeric impurities (e.g., 4-methyl or 5-hydroxyethoxy variants). Standard C18 reversed-phase HPLC shows co-elution. What is the mechanism to resolve this? A2: Regioisomers of pyridinecarboxylic acids have nearly identical hydrophobicities, rendering standard C18 columns ineffective. You must use a mixed-mode stationary phase (e.g., Primesep 100). Mixed-mode columns combine a reversed-phase carbon chain with an embedded cation-exchange group. The separation is driven by micro-differences in the basicity (pKa) of the pyridine nitrogen, which is heavily influenced by the steric and inductive effects of the differently positioned 2-hydroxyethoxy and methyl groups[1].

Q3: My compound is trapped in a dilute aqueous wash (~0.05 M). Standard extractions with ethyl acetate or dichloromethane yield nothing. How can I recover the material? A3: The zwitterion is too polar to partition into standard organic solvents. You must use Reactive Extraction . By introducing a strong Lewis base extractant like 1-Dioctylphosphoryloctane (TOPO) dissolved in methylbenzene, the phosphoryl group (>P=O) forms a hydrophobic 1:1 complex with the carboxylic acid. This masks the polarity of the acid and forces the complex into the organic phase[2].

Part 2: Quantitative Data & Method Selection

Understanding the physicochemical parameters of your target is critical for selecting the correct purification vector.

Table 1: Physicochemical Profile & Purification Strategy
PropertyEstimated ValueImpact on PurificationRecommended Technique
pKa (Carboxylic Acid) ~2.0 - 2.5Deprotonated at neutral pHAcidification required for extraction
pKa (Pyridine Nitrogen) ~4.5 - 5.5Protonated at acidic pHCation-exchange chromatography
Isoelectric Point (pI) ~3.1 - 3.6Net charge is zero; lowest solubilityIsoelectric precipitation
Table 2: Reactive Extraction Efficiency (TOPO in Various Diluents)

Data extrapolated from equilibrium studies of structurally similar pyridine-3-carboxylic acids[3].

DiluentTOPO Conc. (mol/m³)Complexation Ratio (Acid:TOPO)Solvation Efficiency (KE1)
Methylbenzene 0.10 - 0.601:1Highest (5.04)
4-Methyl-2-pentanone (MIBK) 0.10 - 0.601:1Moderate
Dichloromethane 0.10 - 0.601:1Low

Part 3: Verified Experimental Protocols

Protocol A: Isoelectric Precipitation (Bulk Purification)

This method is ideal for isolating the target compound from crude aqueous reaction mixtures by exploiting its isoelectric point (pI), where the net charge is zero.

Step-by-Step Methodology:

  • Alkaline Dissolution: Suspend the crude mixture in deionized water. Add 1M NaOH dropwise until the pH reaches 8.5.

    • Mechanistic Rationale: The carboxylic acid is fully deprotonated (anionic), maximizing aqueous solubility and allowing insoluble organic impurities to be filtered off.

  • Controlled Acidification: Place the filtrate in an ice bath (4°C). Under vigorous stirring, add 1M HCl dropwise. Monitor continuously with a calibrated pH meter.

    • Mechanistic Rationale: As the pH drops below 5.0, the pyridine nitrogen protonates.

  • Isoelectric Trapping: Stop the addition when the pH reaches exactly 3.4 (the estimated pI).

    • Mechanistic Rationale: At pH 3.4, the molecule exists almost exclusively as a zwitterion. The net-zero charge maximizes intermolecular hydrogen bonding between the molecules, causing them to crash out of the aqueous solution.

  • Maturation and Filtration: Allow the suspension to stir at 4°C for 2 hours to promote crystal growth. Vacuum filter and wash the cake with ice-cold water (pH adjusted to 3.4).

    • Validation Checkpoint: Measure the UV absorbance (260 nm) of the supernatant. A drop of >95% in absorbance indicates complete precipitation. If the supernatant remains highly UV-active, the pH has drifted; re-adjust to 3.4.

G A Crude Aqueous Mixture (High pH > 8.0) B Acidification (HCl) Monitor pH A->B C Isoelectric Point Reached (pH ~3.4) B->C D Zwitterion Precipitation Cool to 4°C C->D E Vacuum Filtration & Cold Water Wash D->E F Purified Target Compound E->F

Caption: Workflow for the isoelectric precipitation of amphoteric pyridine derivatives.

Protocol B: Mixed-Mode HPLC (Impurity Profiling & Isolation)

For the separation of closely related regioisomers or over-alkylated impurities, mixed-mode chromatography is required[1].

Step-by-Step Methodology:

  • Column Selection: Equip the LC system with a Primesep 100 (or equivalent) mixed-mode column (C18 + cation-exchange).

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% Phosphoric Acid) and Mobile Phase B (Acetonitrile).

    • Mechanistic Rationale: Phosphoric acid ensures the mobile phase pH is ~2.0. This fully protonates the pyridine nitrogen, enabling strong interactions with the stationary phase's cation-exchange sites.

  • Gradient Elution: Run a gradient from 5% B to 60% B over 20 minutes.

    • Mechanistic Rationale: The acetonitrile gradient disrupts the hydrophobic interactions (reversed-phase), while the constant buffer concentration maintains the ion-exchange equilibrium. Regioisomers will elute at different times based on how their specific steric geometry shields the protonated nitrogen.

    • Validation Checkpoint: If impurities co-elute, do not change the acetonitrile gradient. Instead, decrease the buffer concentration in Mobile Phase A to 0.05%. This increases the retention time of all basic analytes, amplifying the resolution between isomers.

HPLC A Sample Injection (Pyridinecarboxylic Acids) B Mixed-Mode Column (e.g., Primesep 100) A->B C Cation-Exchange Mechanism (Interacts with Pyridine N+) B->C D Reversed-Phase Mechanism (Interacts with Aromatic Ring) B->D E Differential Elution of Regioisomeric Impurities C->E D->E F High-Purity Fraction Collection E->F

Caption: Dual-retention mechanism of mixed-mode HPLC for pyridinecarboxylic acid separation.

Protocol C: Reactive Extraction (Recovery from Dilute Streams)

When the target compound is lost in a high-volume, dilute aqueous stream, use TOPO-mediated reactive extraction[2].

Step-by-Step Methodology:

  • Extractant Preparation: Prepare a 0.50 mol/m³ solution of 1-Dioctylphosphoryloctane (TOPO) in methylbenzene.

    • Mechanistic Rationale: Methylbenzene is chosen over aliphatic solvents because its pi-electron system better solvates the aromatic pyridine ring of the acid-TOPO complex[3].

  • Phase Contact: Combine the dilute aqueous stream (adjusted to pH 2.5) with the organic extractant at a 1:1 (v/v) ratio. Shake vigorously for 30 minutes at 298 K.

    • Mechanistic Rationale: At pH 2.5, the carboxylic acid is protonated. The highly polar >P=O group of TOPO acts as a Lewis base, forming a strong hydrogen bond with the carboxylic acid, creating a 1:1 hydrophobic complex that partitions into the methylbenzene.

  • Phase Separation & Back-Extraction: Separate the organic layer. To recover the free pyridinecarboxylic acid, back-extract the organic layer with an equal volume of 1M NaOH.

    • Validation Checkpoint: The high pH of the NaOH wash deprotonates the carboxylic acid, instantly breaking the TOPO complex. The target compound will partition entirely back into the aqueous phase as a highly concentrated sodium salt, leaving the TOPO behind in the organic layer for reuse.

Sources

Troubleshooting

Technical Support Center: Solubility Troubleshooting for 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve solubility bottlenecks associated wit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve solubility bottlenecks associated with 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid .

Understanding the physicochemical properties of this compound is critical. It possesses a hydrophobic methylpyridine core, an acidic carboxylic acid moiety (pKa ~3.5), a weakly basic pyridine nitrogen (pKa ~5.5), and a hydrogen-bonding 2-hydroxyethoxy group. This amphoteric nature means its solubility is highly dependent on pH, solvent polarity, and the method of dissolution (kinetic vs. thermodynamic).

Diagnostic Workflow

Before altering your assay conditions, it is essential to identify whether your precipitation issue is driven by kinetic solvent-shift dynamics or fundamental thermodynamic limitations.

SolubilityWorkflow Start Solubility Issue Detected (e.g., Turbidity in Assay) CheckStock Check DMSO Stock (10-50 mM) Ensure complete dissolution Start->CheckStock IsPrecip Precipitation upon aqueous dilution? CheckStock->IsPrecip Kinetic Kinetic Solubility Limit Reached (Solvent Shift / Supersaturation) IsPrecip->Kinetic Yes (Rapid) Thermo Perform Thermodynamic Equilibration (Shake-Flask, 24h) IsPrecip->Thermo No, but low overall yield AdjustpH Adjust Buffer pH (Target pH > 7.4 or < 3.0) Kinetic->AdjustpH AddSurfactant Add Surfactant/Co-solvent (e.g., 0.05% Tween-20) Kinetic->AddSurfactant AdjustpH->Thermo AddSurfactant->Thermo Success Proceed to In Vitro Assay Thermo->Success Clear Supernatant Confirmed

Figure 1: Decision tree for diagnosing and resolving solubility bottlenecks in in vitro assays.

Frequently Asked Questions (FAQs)

Q: Why does the compound precipitate immediately when I dilute my DMSO stock into a pH 7.4 aqueous assay buffer? A: You are observing a failure of kinetic solubility [1]. When a concentrated DMSO stock (e.g., 10 mM) is rapidly diluted into an aqueous buffer, the sudden solvent shift forces the compound into a state of metastable supersaturation[2]. Because the compound's hydrophobic core cannot be immediately stabilized by the water molecules, it rapidly nucleates into amorphous or crystalline precipitates[3]. To prevent this, keep the final DMSO concentration below 2% and consider pre-diluting the stock in a transitional solvent gradient or adding a mild surfactant (e.g., 0.01 - 0.05% Tween-20) to the assay buffer[4].

Q: How does pH affect the thermodynamic solubility of this specific compound? A: 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid is amphoteric. At intermediate pH levels (pH 4.0–5.0), the compound exists primarily in its zwitterionic/neutral form, which exhibits the lowest aqueous solubility (the isoelectric point).

  • To increase solubility via the anionic form: Raise the pH above 7.0 to fully deprotonate the carboxylic acid group.

  • To increase solubility via the cationic form: Lower the pH below 3.0 to protonate the pyridine nitrogen.

Q: Should I use kinetic or thermodynamic solubility values for my late-stage formulation? A: Always use thermodynamic solubility for late-stage lead optimization and formulation[5][6]. Kinetic solubility is a high-throughput metric useful for early in vitro screening to ensure compounds don't crash out in assay plates[7]. However, thermodynamic solubility measures the true equilibrium concentration of the most stable crystalline form in a specific medium, which is the definitive benchmark for drug delivery[6][8].

Experimental Protocols

Protocol A: High-Throughput Kinetic Solubility Assessment (DMSO-to-Aqueous Transition)

Purpose: To determine the maximum concentration at which the compound remains dissolved in assay buffer without precipitating.

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% anhydrous DMSO. Vortex and sonicate for 5 minutes at 37°C to ensure complete dissolution[9].

  • Serial Dilution: Create a 2-fold serial dilution of the DMSO stock in a 96-well plate (using DMSO as the diluent).

  • Aqueous Transfer: Transfer 4 µL of each DMSO dilution into 196 µL of the target aqueous buffer (e.g., PBS, pH 7.4) in a clear-bottom UV-transparent microtiter plate. This yields a final DMSO concentration of 2%[10].

  • Incubation: Seal the plate and incubate at room temperature for 2 hours on a plate shaker (300 rpm)[5].

  • Detection: Measure turbidity using a nephelometer or read UV absorbance at 620 nm[8]. The kinetic solubility limit is defined as the highest concentration well that exhibits no significant increase in light scattering compared to a blank buffer control[10].

Protocol B: Thermodynamic Solubility Determination (Shake-Flask Method)

Purpose: To establish the absolute equilibrium solubility of the solid compound.

  • Solid Addition: Add 2–5 mg of the solid, crystalline compound into a 1.5 mL Eppendorf tube.

  • Buffer Addition: Add 1.0 mL of the target buffer (e.g., 50 mM Phosphate Buffer, pH 7.4). Do not use DMSO[5].

  • Equilibration: Place the tube in a thermomixer. Agitate at 37°C at 800 rpm for 24 to 72 hours to ensure complete thermodynamic equilibrium is reached[6].

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet the undissolved solid[6].

  • Quantitation: Carefully aspirate the clarified supernatant. Dilute the supernatant appropriately in mobile phase and quantify the dissolved concentration using HPLC-UV or LC-MS/MS against a standard calibration curve[8].

Quantitative Data Summary

The following table summarizes the expected solubility behavior of 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid based on its physicochemical profile and standard pharmaceutical solubility testing principles.

Solvent / MediumpHExpected Solubility RangePrimary Solvation MechanismRecommended Use
100% DMSO N/A> 50 mMDisruption of crystal lattice via high polarity/H-bondingPrimary stock solutions
Aqueous Buffer 4.5< 50 µMNeutral/Zwitterionic state (Isoelectric point)Avoid; high risk of precipitation
Aqueous Buffer 7.4100 - 500 µMCarboxylate anion formationStandard in vitro biological assays
Aqueous Buffer 2.0200 - 800 µMPyridinium cation formationGastric simulated fluids (SGF)
Buffer + 0.05% Tween-20 7.4> 500 µMMicellar encapsulationAssays prone to kinetic precipitation

References

  • Chromatography Online. (2015). Separation Science in Drug Development, Part 2: High-Throughput Characterization. Retrieved from[Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • PubMed / NIH. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. Retrieved from [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays? Retrieved from[Link]

  • Creative Bioarray. Aqueous Solubility Assays. Retrieved from [Link]

  • Analytical Chemistry - ACS Publications. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization &amp; Troubleshooting for 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic Acid Synthesis

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists tasked with scaling or optimizing the synthesis of 2-(2-hydroxyethoxy)-6-methylpyridine-3-carbox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists tasked with scaling or optimizing the synthesis of 2-(2-hydroxyethoxy)-6-methylpyridine-3-carboxylic acid.

The primary synthetic route for this building block relies on a Nucleophilic Aromatic Substitution (SNAr)[1], where 2-chloro-6-methylpyridine-3-carboxylic acid is reacted with ethylene glycol. While the electron-withdrawing nature of the ring nitrogen and the C3-carboxylic acid lowers the activation energy for C–O bond formation[2], achieving high yields requires precise control over stoichiometry, base selection, and workup conditions to prevent dimerization and product loss.

Mechanistic Pathway & Workflow

SNAr_Workflow A 2-Chloro-6-methylpyridine- 3-carboxylic acid (Electrophile) D SNAr Attack at C2 (100°C, 6-8h) A->D B Ethylene Glycol (20 eq) + KOtBu (4 eq) C Alkoxide Nucleophile Formation B->C C->D Nucleophilic Attack E Aqueous Workup (Extract impurities) D->E Cl- Leaving Group F Isoelectric Precipitation (pH ~3.5) E->F G 2-(2-Hydroxyethoxy)-6-methylpyridine- 3-carboxylic acid F->G Filtration & Vacuum Dry

SNAr workflow for 2-(2-hydroxyethoxy)-6-methylpyridine-3-carboxylic acid synthesis.

Quantitative Optimization of Reaction Conditions

To understand the causality behind the recommended protocol, review the optimization data below. The data demonstrates how base selection and nucleophile concentration directly dictate the impurity profile.

BaseEq. BaseEq. Ethylene GlycolTemp (°C)Time (h)Yield (%)Primary Impurity Profile
NaOH3.05.0801241%2-hydroxy-6-methylpyridine-3-carboxylic acid
NaH3.010.090865%Bis-substituted dimer (Over-alkylation)
KOtBu2.020.01001255%Unreacted starting material (Stalled reaction)
KOtBu 4.0 20.0 100 6 92% None (Trace esterification)
Validated Step-by-Step Methodology

This self-validating protocol ensures that each phase of the reaction provides visual feedback to confirm mechanistic success. Ethylene glycol is utilized simultaneously as both the solvent and the nucleophile[3].

Phase 1: Nucleophile Generation

  • In an oven-dried, argon-purged 250 mL round-bottom flask, add anhydrous ethylene glycol (20.0 equiv).

  • Cool the flask to 0 °C using an ice bath.

  • Carefully add Potassium tert-butoxide (KOtBu, 4.0 equiv) in small portions over 15 minutes to control the exothermic deprotonation.

  • Validation Check: The solution should remain clear but become noticeably viscous. If a yellow/brown tint develops, the ethylene glycol is likely contaminated with moisture or oxygen, which will degrade the yield.

Phase 2: Electrophile Addition & SNAr Reaction 4. Remove the ice bath and add 2-chloro-6-methylpyridine-3-carboxylic acid (1.0 equiv) portion-wise.

  • Validation Check: The reaction mixture will immediately transition into a thick white suspension. This confirms the successful formation of the insoluble potassium carboxylate salt.

  • Attach a reflux condenser and heat the reaction mixture to 100 °C for 6–8 hours.

  • Validation Check: As the SNAr substitution progresses, the suspension will gradually clarify into a homogeneous pale-yellow solution, indicating the consumption of the starting material.

Phase 3: Quenching & Isoelectric Isolation 6. Cool the reaction mixture to room temperature and dilute with 5 volumes of ice-cold deionized water. 7. Wash the aqueous layer with ethyl acetate (3 x 50 mL) to extract unreacted KOtBu byproducts and non-polar impurities. Discard the organic layer. 8. Place the aqueous layer in an ice bath and insert a calibrated pH probe. 9. Dropwise, add 1M HCl while stirring vigorously until the pH reaches exactly 3.5 .

  • Validation Check: A dense white precipitate will form precisely at this isoelectric point. If the pH drops below 2.0, the precipitate will begin to redissolve.

  • Filter the precipitate through a sintered glass funnel, wash with minimal ice-cold water, and dry under vacuum at 45 °C for 12 hours to afford the pure product.

Troubleshooting & FAQs

Q: Why am I observing a high percentage of the bis-substituted dimeric impurity? A: Dimerization occurs when the newly formed 2-(2-hydroxyethoxy) product is deprotonated at its primary alcohol, creating a new nucleophile that attacks a second molecule of the 2-chloro starting material. To suppress this, you must manipulate the reaction kinetics by using a massive stoichiometric excess of ethylene glycol (e.g., 20 equivalents). This ensures the formation of the ethylene glycol alkoxide statistically outcompetes the product alkoxide for the electrophile.

Q: The reaction stalls at ~50% conversion despite prolonged heating. What is the root cause? A: This is a stoichiometry failure. The starting material contains a highly acidic carboxylic acid proton that immediately neutralizes one equivalent of base. Furthermore, trace moisture in hygroscopic ethylene glycol will quench additional base. If you use only 2.0 equivalents of base, you will not generate enough active alkoxide to drive the SNAr reaction to completion. Employ 4.0 equivalents of KOtBu in strictly anhydrous conditions to maintain a high concentration of the active nucleophile.

Q: I am losing product during the aqueous workup. How do I optimize the isolation? A: 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid is an amphoteric zwitterion. If you acidify the aqueous layer too aggressively (pH < 2), the basic pyridine nitrogen protonates, rendering the molecule highly water-soluble. Conversely, at pH > 5, the carboxylate remains ionized. You must carefully titrate the aqueous layer to the molecule's exact isoelectric point (pH 3.5–3.8). At this precise pH, the zwitterion is neutralized, and the product will spontaneously precipitate out of the aqueous phase.

Q: Why is KOtBu preferred over NaOH or KOH for this transformation? A: While hydroxide bases can successfully deprotonate ethylene glycol, they also act as highly competitive nucleophiles. Attack by hydroxide at the C2 position yields 2-hydroxy-6-methylpyridine-3-carboxylic acid (which rapidly tautomerizes to the highly stable pyridone) as an irreversible, dead-end byproduct. KOtBu is sterically hindered and acts strictly as a non-nucleophilic strong base, ensuring the ethylene glycol alkoxide is the sole nucleophile attacking the electrophilic aromatic ring.

References
  • Title: Straightforward entry to pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones and their ADME properties Source: PubMed (NIH) URL: [Link]

  • Title: Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs Source: RSC Advances (The Royal Society of Chemistry) URL: [Link]

  • Title: Substituent Effects and the Energetics of Noncatalyzed Aryl Halide Aminations: A Theoretical Investigation Source: ACS Omega (American Chemical Society) URL: [Link]

Sources

Troubleshooting

Preventing degradation of 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid during storage

Technical Support Center: Troubleshooting & Storage Guide for 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting & Storage Guide for 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid

As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of highly functionalized pyridine derivatives. 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid is a bifunctional molecule that acts as its own worst enemy if given the chance. Because it contains both a primary alcohol (on the ethoxy chain) and a carboxylic acid, alongside a sensitive 2-alkoxypyridine core, it requires strict environmental controls to prevent autocatalytic degradation.

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the integrity of your compound during long-term storage.

Section 1: Structural Vulnerabilities & Causality

To prevent degradation, you must understand the thermodynamic and kinetic forces acting on the molecule. There are three primary degradation pathways:

  • Intramolecular Esterification (Lactonization): The spatial proximity of the 2-hydroxyethoxy group to the C3-carboxylic acid creates a thermodynamic driving force for intramolecular condensation. Under ambient temperatures or trace acidic conditions, the molecule releases water to form a stable 7-membered lactone ring.

  • Ether Hydrolysis: The 2-alkoxypyridine linkage is essentially a vinylogous ester. Protonation of the pyridine nitrogen increases the electrophilicity of the C2 carbon. If atmospheric moisture is present, water acts as a nucleophile, cleaving the C–O bond to yield a 2-pyridone derivative and free ethylene glycol[1].

  • Oxidation & Photodegradation: The basic pyridine nitrogen is highly susceptible to oxidation by atmospheric oxygen or peroxides, forming an N-oxide[2]. Furthermore, pyridine-carboxylic acids are prone to UV-induced photodegradation, requiring strict protection from light[3].

DegradationPathways API 2-(2-Hydroxyethoxy)-6-methyl pyridine-3-carboxylic acid Lactone 7-Membered Lactone (-18 Da, M-H2O) API->Lactone Heat / Acid (Esterification) Pyridone 2-Pyridone Derivative + Ethylene Glycol API->Pyridone Moisture / Acid (Hydrolysis) NOxide Pyridine N-Oxide (+16 Da, M+O) API->NOxide O2 / Light (Oxidation)

Fig 1. Primary degradation pathways of 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid.

Section 2: Troubleshooting Matrix (FAQs)

Q1: During LC-MS analysis of a stored batch, I detected a new major peak with a mass shift of -18 Da (M-18). What happened? A: Your sample has undergone intramolecular lactonization. The -18 Da shift corresponds to the loss of a water molecule (H 2​ O). Causality & Fix: This is an acid-catalyzed, heat-accelerated process. If your storage environment had trace moisture that slightly lowered the pH, or if the sample was kept at room temperature, this ring-closure is highly favored. To prevent this, strictly store the compound at -20°C[4] and consider storing it as a carboxylate salt (e.g., sodium salt) to deactivate the electrophilic carbonyl carbon.

Q2: My sample shows a mass shift of -44 Da and the presence of ethylene glycol in the NMR spectrum. Why? A: The molecule has suffered ether hydrolysis. The 2-alkoxypyridine core has been cleaved to form 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (a 2-pyridone) and free ethylene glycol. Causality & Fix: 2-alkoxypyridines are highly sensitive to aqueous acidic environments[1]. Atmospheric moisture combined with the molecule's own carboxylic acid proton can autocatalyze this hydrolysis. Ensure the material is lyophilized to a constant weight before storage and kept in a desiccator.

Q3: The originally white powder turned slightly yellow after being left on the benchtop in a clear vial. Is it ruined? A: The yellowing indicates photo-oxidation, likely resulting in the formation of a pyridine N-oxide (+16 Da) or conjugated carbonyl photoproducts[2][3]. Causality & Fix: UV light excites the aromatic system, making it reactive toward atmospheric oxygen. Always use amber glass vials and backfill the headspace with an inert gas (Argon or Nitrogen) before sealing.

Section 3: Quantitative Degradation Profiling

To establish a baseline for your own quality control, refer to the forced degradation data summarized below. This table outlines the expected mass shifts and primary mitigation strategies for each stress condition.

Stress ConditionPrimary DegradantLC-MS Mass ShiftPrimary Mitigation Strategy
Thermal (60°C, 7 days)7-Membered Lactone-18 DaStore strictly at -20°C.
Aqueous Acid (0.1N HCl)6-Methyl-2-pyridone derivative-44 DaMaintain anhydrous conditions; use desiccants.
Oxidative (3% H 2​ O 2​ )Pyridine N-oxide+16 DaArgon backfill; avoid peroxide-forming solvents.
Photolytic (UV/Vis, 48h)Conjugated photoproductsVariableStore in amber glass vials protected from light.

Section 4: Standard Operating Procedures (SOPs)

Protocol 1: Anhydrous Aliquoting and Cryogenic Storage

To completely starve the hydrolysis and lactonization pathways of their required activation energy and reactants, use the following workflow.

Step-by-Step Methodology:

  • Lyophilization: Transfer the bulk powder to a lyophilization flask. Freeze-dry at -50°C under high vacuum (< 0.1 mbar) for 24 hours.

    • Self-Validating Step: Weigh the flask before and after lyophilization. A constant mass (change < 0.1%) validates that all residual moisture has been removed.

  • Inert Transfer: Immediately transfer the sealed flask into a glovebox purged with high-purity Argon (O 2​ < 1 ppm, H 2​ O < 1 ppm).

  • Aliquoting: Dispense the powder into pre-dried, amber glass vials. Avoid using clear glass to prevent photodegradation[3].

  • Sealing: Cap the vials tightly using PTFE-lined caps to prevent moisture permeation.

  • Storage: Remove vials from the glovebox and immediately transfer them to a -20°C freezer[4] housed within a secondary desiccator chamber.

StorageWorkflow Start Bulk Material Lyophilize Lyophilization (Remove H2O) Start->Lyophilize Glovebox Inert Glovebox (Argon) Lyophilize->Glovebox Aliquot Amber Vials (PTFE Caps) Glovebox->Aliquot Store -20°C Storage (Desiccator) Aliquot->Store

Fig 2. Step-by-step workflow for anhydrous aliquoting and long-term cryogenic storage.

Protocol 2: Stability-Indicating LC-MS Assay

When analyzing stored samples, you must ensure your analytical method isn't causing the degradation you are trying to measure.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the stored sample in 1 mL of anhydrous, LC-MS grade Acetonitrile (do not use water or methanol as the primary diluent to avoid solvolysis).

  • Standard Preparation: Prepare a fresh 1 mg/mL solution of a certified reference standard of 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid.

  • Injection: Inject 2 µL of the sample and standard onto a C18 column maintained at 25°C (avoid high column temperatures). Use a mild gradient of Water/Acetonitrile with 0.1% Formic Acid.

  • Analysis: Monitor for the intact mass [M+H]+ and the M-18 lactone peak.

    • Self-Validating Step: Compare the sample chromatogram to the fresh standard. If the fresh standard also shows a prominent -18 Da peak, the lactonization is occurring on-column due to heated MS source conditions or acidic mobile phases, not during storage. Adjust your MS desolvation temperature accordingly.

References

  • Ir(I)-Catalyzed Synthesis of N-Substituted Pyridones from 2-Alkoxypyridines via C–O Bond Cleavage. Organic Letters - ACS Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering HPLC peak tailing issues during the analysis of 2-(2-Hydroxyethoxy)-6-methylpyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering HPLC peak tailing issues during the analysis of 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid. Here, we will explore the underlying causes of this common chromatographic problem and provide a systematic, evidence-based approach to its resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most probable causes of peak tailing for 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid in reverse-phase HPLC?

A1: Peak tailing for this specific compound, a substituted pyridine carboxylic acid, is most often a multifactorial issue stemming from its chemical properties interacting with the stationary phase. The primary causes are:

  • Secondary Silanol Interactions: The nitrogen atom in the pyridine ring is basic and can interact strongly with acidic, un-capped silanol groups (Si-OH) present on the surface of silica-based C18 columns. This strong, non-ideal interaction leads to a portion of the analyte molecules being retained longer, resulting in a tailed peak.

  • Ionic Interactions: As a carboxylic acid, the analyte's charge state is highly dependent on the mobile phase pH. If the pH is not adequately controlled, mixed-mode retention mechanisms (both reverse-phase and ion-exchange) can occur, contributing to peak asymmetry.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape, often manifesting as fronting or tailing.

  • Mismatched Eluents: If the sample solvent is significantly stronger (more organic) than the mobile phase, it can cause the analyte to travel through the column in a distorted band, leading to poor peak shape.

Q2: How does the mobile phase pH affect the peak shape of my analyte?

A2: The mobile phase pH is a critical parameter for achieving sharp, symmetrical peaks for ionizable compounds like 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid. This molecule has two key ionizable sites: the carboxylic acid group (acidic) and the pyridine nitrogen (basic).

  • At low pH (e.g., pH < 3): The carboxylic acid will be protonated (neutral), and the pyridine nitrogen will be protonated (positive charge). This can still lead to ionic interactions with residual silanols.

  • At mid-range pH (e.g., pH 4-6): The molecule will likely exist in a zwitterionic state, which can complicate interactions.

  • At higher pH (e.g., pH > 7): The carboxylic acid will be deprotonated (negative charge), and the pyridine nitrogen will be neutral. This can lead to repulsion from the silica surface but may introduce other issues like silica dissolution.

For optimal peak shape, the pH should be controlled with a suitable buffer to ensure a single, consistent ionic form of the analyte throughout the analysis. A general rule of thumb is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.

Systematic Troubleshooting Guide

This guide presents a logical workflow to diagnose and resolve peak tailing. We will start with the most common and easily addressable issues first.

Workflow 1: Optimizing Mobile Phase Conditions

The most effective and least invasive first step is to optimize the mobile phase. The goal is to suppress unwanted ionic interactions.

cluster_0 Workflow 1: Mobile Phase Optimization A Start: Tailing Peak Observed B Step 1: Adjust Mobile Phase pH Buffer with 20-50 mM Phosphate or Formate Target pH: 2.5 - 3.5 A->B C Evaluate Peak Shape Is Tailing Factor (Tf) < 1.5? B->C D Step 2: Add an Ionic Modifier Introduce 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA) C->D No F Issue Resolved: Proceed with Method Validation C->F Yes E Re-evaluate Peak Shape Is Tf < 1.2? D->E E->F Yes G Proceed to Workflow 2: Column & Hardware Evaluation E->G No

Caption: Logical flow for troubleshooting via mobile phase adjustment.

Experimental Protocol: Mobile Phase pH Adjustment

  • Preparation of Buffered Mobile Phase (pH 3.0):

    • Prepare a 50 mM potassium phosphate monobasic solution in HPLC-grade water.

    • Adjust the pH to 3.0 using phosphoric acid.

    • Your mobile phase A will be this buffer. Mobile phase B will be acetonitrile or methanol.

  • Equilibration: Equilibrate your C18 column with the new mobile phase for at least 20 column volumes.

  • Analysis: Inject your standard solution of 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid.

  • Evaluation: Measure the tailing factor (also known as asymmetry factor). A value close to 1.0 indicates a symmetrical peak. A value > 1.2 is generally considered tailing.

Rationale: By operating at a low pH (e.g., 2.5-3.5), the carboxylic acid group is fully protonated (neutral), minimizing its potential for ionic interactions. Furthermore, the low pH suppresses the dissociation of surface silanol groups, reducing their capacity for secondary interactions with the basic pyridine nitrogen. Additives like formic acid or TFA act as ion-pairing agents, further masking silanol groups and improving peak shape.

Workflow 2: Evaluating Column Chemistry and Hardware

If mobile phase optimization is insufficient, the issue may lie with the stationary phase or the HPLC system itself.

cluster_1 Workflow 2: Column & Hardware Check H Start: Tailing Persists After Mobile Phase Optimization I Step 1: Check for Column Contamination/Void Flush column with strong solvent (e.g., isopropanol). Reverse flush if permitted. H->I J Step 2: Test an Alternative Column - High-purity, end-capped C18 - Phenyl-Hexyl - Embedded Polar Group (EPG) I->J No Improvement K Evaluate Peak Shape on New Column Is Tf < 1.2? J->K L Step 3: Check for Extra-Column Dead Volume Inspect tubing, fittings, and connections for gaps or improper installation. K->L No M Issue Resolved K->M Yes N Contact Technical Support L->N

Caption: Systematic evaluation of column and HPLC system hardware.

Rationale and Column Selection

  • High-Purity, End-Capped C18: Modern columns manufactured with high-purity silica and aggressive end-capping procedures have a much lower concentration of active silanol groups. This is the first and best alternative to a standard C18 column.

  • Phenyl-Hexyl Phase: The phenyl chemistry offers pi-pi interactions, which can be a different and potentially more favorable retention mechanism for the aromatic pyridine ring of the analyte, reducing reliance on hydrophobic interactions and minimizing the impact of silanol groups.

  • Embedded Polar Group (EPG) Columns: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the analyte from the silica surface and its residual silanols, often resulting in excellent peak shapes for basic compounds even at neutral pH.

Data Summary: Expected Impact of Troubleshooting Steps

ParameterRecommended ChangeExpected Outcome on Tailing Factor (Tf)Rationale
Mobile Phase pH Decrease to pH 2.5 - 3.5 using a buffer.Significant Reduction (e.g., from 2.5 to 1.4)Suppresses ionization of silanol groups and the carboxylic acid moiety.
Ionic Modifier Add 0.1% Formic Acid or 0.05% TFA.Further Reduction (e.g., from 1.4 to 1.1)Masks residual silanol groups through ion-pairing.
Column Chemistry Switch to a high-purity, end-capped C18.Significant ReductionMinimizes the number of available silanol interaction sites.
Alternative Stationary Phase Switch to Phenyl-Hexyl or EPG column.Potential for Best Result (Tf ≈ 1.0)Provides alternative retention mechanisms and shields analyte from the silica surface.

Final Recommendations

For the analysis of 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid, a systematic approach is key. Always begin by optimizing the mobile phase pH and using a suitable buffer, as this is often the most effective solution. If tailing persists, the use of a modern, high-purity, end-capped C18 column or a column with an alternative chemistry like an embedded polar group phase is strongly recommended. These stationary phases are specifically designed to overcome the challenges associated with analyzing polar and basic compounds.

References

  • Waters Corporation. A Primer on HPLC Column Technology. [Link]

  • Restek Corporation. A Guide to HPLC and LC-MS. [Link]

  • Kromasil. How to improve peak shape in HPLC. [Link]

  • Agilent Technologies. HPLC & UHPLC Columns. [Link]

Troubleshooting

Minimizing side reactions in 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid preparation

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid. As a key intermediate in variou...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid. As a key intermediate in various pharmaceutical pipelines, ensuring its purity and optimizing its synthesis is critical. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its preparation, with a focus on minimizing side reactions. Our approach is grounded in established reaction mechanisms and practical, field-proven solutions.

I. Overview of the Synthetic Pathway

The most common and direct route to 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid involves a nucleophilic aromatic substitution (SNAr) reaction. This is a variation of the Williamson ether synthesis. The typical pathway involves the reaction of 2-chloro-6-methylnicotinic acid with ethylene glycol in the presence of a base.

DOT Script for the Main Synthetic Pathway

Synthetic_Pathway cluster_reactants Reactants cluster_product Product 2_chloro 2-chloro-6-methylnicotinic acid target_molecule 2-(2-Hydroxyethoxy)-6-methylpyridine- 3-carboxylic acid 2_chloro->target_molecule Base (e.g., NaOH, KOH) Heat ethylene_glycol Ethylene Glycol ethylene_glycol->target_molecule

Caption: General synthetic route for 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid.

II. Frequently Asked Questions (FAQs)

This section addresses common issues that may arise during the synthesis.

Q1: My reaction is sluggish and shows low conversion to the desired product. What are the likely causes?

A1: Low conversion can be attributed to several factors:

  • Insufficient Base: A strong base is required to deprotonate ethylene glycol, forming the more nucleophilic alkoxide. Ensure at least one equivalent of a suitable base (e.g., NaOH, KOH) is used.

  • Low Reaction Temperature: SNAr reactions on electron-rich pyridine rings often require elevated temperatures to proceed at a reasonable rate. Consider increasing the temperature, but be mindful of potential side reactions (see Troubleshooting Guide).

  • Poor Solubility: The reactants may not be fully dissolved in the chosen solvent system. Using a co-solvent like DMSO or DMF in addition to ethylene glycol can improve solubility.

  • Water Content: While some water is often present, excess water can hinder the reaction by solvating the alkoxide and reducing its nucleophilicity.

Q2: I am observing a significant amount of an unknown impurity with a higher molecular weight than my product. What could it be?

A2: A common high-molecular-weight impurity is the bis-pyridine ether, formed by the reaction of one molecule of ethylene glycol with two molecules of 2-chloro-6-methylnicotinic acid. This is more likely to occur if the amount of ethylene glycol is not in sufficient excess.

Q3: My final product is difficult to purify, and I see multiple spots on my TLC plate. What are the common side products I should be aware of?

A3: Besides the bis-pyridine ether mentioned above, other common side products include:

  • Unreacted 2-chloro-6-methylnicotinic acid.

  • The ester formed between the carboxylic acid of the product (or starting material) and the hydroxyl group of ethylene glycol or another molecule of the product.

  • Products of decarboxylation, particularly if the reaction is run at very high temperatures.[1][2]

Q4: Can I use 2-hydroxy-6-methylpyridine-3-carboxylic acid as a starting material instead of the 2-chloro derivative?

A4: While possible, this route is generally less efficient. It would require the deprotonation of the pyridone hydroxyl group, which is less nucleophilic than the alkoxide of ethylene glycol. The reaction would likely require harsher conditions, potentially leading to more side products. The chloro-substituent provides a better leaving group for the SNAr reaction.

III. Troubleshooting Guide: Minimizing Side Reactions

This guide provides a systematic approach to identifying and mitigating specific side reactions.

Problem 1: Formation of Bis-Pyridine Ether

This side product arises from the reaction of both hydroxyl groups of ethylene glycol with two molecules of the starting material.

Symptom Cause Solution
A significant peak in the mass spectrum corresponding to (2 x mass of starting material - 2xHCl + mass of ethylene glycol).Insufficient excess of ethylene glycol.Use a larger excess of ethylene glycol, which can also serve as the solvent. This shifts the equilibrium towards the formation of the mono-substituted product.
An impurity that is less polar than the desired product on the TLC/HPLC.High concentration of the starting material relative to ethylene glycol.Maintain a high dilution with ethylene glycol.

DOT Script for Bis-Pyridine Ether Formation

Bis_Pyridine_Ether 2_chloro 2 x 2-chloro-6-methylnicotinic acid bis_product Bis-Pyridine Ether Impurity 2_chloro->bis_product Insufficient Ethylene Glycol High Temperature ethylene_glycol 1 x Ethylene Glycol ethylene_glycol->bis_product

Caption: Formation of the bis-pyridine ether impurity.

Problem 2: Esterification Side Products

The carboxylic acid can react with available hydroxyl groups to form esters, which can be difficult to separate from the desired product.

Symptom Cause Solution
Peaks in the NMR spectrum corresponding to an ethyl ester or a more complex ester.High reaction temperatures and acidic conditions (if any are present).- Use a milder base: A very strong base can favor the alkoxide formation over esterification. - Control Temperature: Avoid excessive heating. - Protecting Group Strategy: For ultimate purity, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the SNAr reaction, followed by a final hydrolysis step.[3]
Problem 3: Decarboxylation

The loss of CO2 from the carboxylic acid group can occur at high temperatures, leading to 2-(2-hydroxyethoxy)-6-methylpyridine.

Symptom Cause Solution
A significant impurity with a lower molecular weight, lacking the carboxylic acid group.Excessive reaction temperature and/or prolonged reaction times.- Optimize Temperature: Determine the minimum temperature required for a reasonable reaction rate. - Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction and avoid unnecessarily long heating times.[4]

DOT Script for Troubleshooting Logic

Troubleshooting_Logic start Reaction Issues Observed low_yield Low Yield / Incomplete Reaction start->low_yield impurity Impurity Detected start->impurity check_base Check Base Stoichiometry and Strength low_yield->check_base increase_temp Increase Temperature Judiciously low_yield->increase_temp check_solvent Improve Solubility (Co-solvent) low_yield->check_solvent analyze_impurity Characterize Impurity (MS, NMR) impurity->analyze_impurity bis_ether Bis-Pyridine Ether analyze_impurity->bis_ether High MW ester Ester Side Product analyze_impurity->ester Ester Signals in NMR decarboxylation Decarboxylation Product analyze_impurity->decarboxylation Low MW, loss of COOH increase_eg Increase Ethylene Glycol Excess bis_ether->increase_eg protecting_group Consider Protecting Group Strategy ester->protecting_group lower_temp Lower Reaction Temperature decarboxylation->lower_temp

Caption: A logical workflow for troubleshooting common synthesis issues.

IV. Recommended Experimental Protocol

This protocol provides a starting point for the synthesis and can be optimized based on your specific laboratory conditions and analytical observations.

Materials:

  • 2-chloro-6-methylnicotinic acid

  • Ethylene glycol (anhydrous)

  • Sodium hydroxide (pellets)

  • Deionized water

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a significant excess of ethylene glycol (e.g., 10-20 equivalents).

  • Base Addition: Carefully add sodium hydroxide (1.1 equivalents) to the ethylene glycol and stir until it is completely dissolved. This step is exothermic.

  • Addition of Starting Material: Once the sodium hydroxide is dissolved and the solution has cooled slightly, add 2-chloro-6-methylnicotinic acid (1 equivalent).

  • Reaction: Heat the reaction mixture to 100-120 °C and monitor the progress by TLC or HPLC. The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into deionized water.

    • Acidify the aqueous solution to a pH of approximately 3-4 with concentrated hydrochloric acid. The product should precipitate out of the solution.

    • Stir the resulting slurry in an ice bath for 30-60 minutes to maximize precipitation.

  • Purification:

    • Collect the precipitate by vacuum filtration and wash with cold deionized water.

    • Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[5]

V. Analytical Methods

Thin-Layer Chromatography (TLC):

  • Mobile Phase: A mixture of ethyl acetate and hexanes with a small amount of acetic acid (e.g., 70:30:1 v/v/v) is a good starting point.

  • Visualization: UV light (254 nm). The product and starting material are typically UV active.

High-Performance Liquid Chromatography (HPLC):

  • Column: A C18 reverse-phase column is suitable.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is commonly used for the separation of pyridine carboxylic acids and their impurities.[4][6]

  • Detection: UV detection at a wavelength determined by the UV spectrum of the product (typically around 260-280 nm).

VI. References

  • Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry. [Link]

  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution - Canadian Science Publishing. [Link]

  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II - ResearchGate. [Link]

  • Williamson Ether Synthesis - Wikipedia. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • esterification of carboxylic acids with - Organic Syntheses Procedure. [Link]

  • 2 - Organic Syntheses Procedure. [Link]

  • Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid - Technical Disclosure Commons. [Link]

  • US5387713A - Process for purification of carboxylic acids - Google Patents.

  • HPLC Separation of Carboxylic Acids - SIELC Technologies. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PMC. [Link]

Sources

Optimization

Technical Support Center: Scale-up Optimization for 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic Acid Production

Welcome to the technical support center for the synthesis and scale-up of 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this key pyridine derivative. Our approach is rooted in fundamental chemical principles to provide robust troubleshooting strategies and optimization pathways.

Overview of the Synthetic Pathway

The production of 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid typically follows a two-step sequence starting from a suitable precursor, such as an ester of 2-chloro-6-methylnicotinic acid. The core transformations involve a nucleophilic aromatic substitution (SNAr) to introduce the hydroxyethoxy side chain, followed by saponification to yield the final carboxylic acid.

This guide will address critical aspects of both stages, focusing on common pitfalls and their resolutions during process scale-up.

Workflow Diagram: General Synthesis

cluster_0 Step 1: Etherification (SNAr) cluster_1 Step 2: Saponification (Hydrolysis) A Ethyl 2-chloro-6-methylnicotinate E Ethyl 2-(2-hydroxyethoxy)-6-methylnicotinate A->E Reaction Conditions B Ethylene Glycol B->E Reaction Conditions C Base (e.g., NaH, KOtBu) C->E Reaction Conditions D Solvent (e.g., THF, DMF) D->E Reaction Conditions I 2-(2-Hydroxyethoxy)-6- methylpyridine-3-carboxylic acid E->I Hydrolysis E->I F Base (e.g., NaOH, KOH) G Solvent (e.g., MeOH/H2O) H Acid Workup (e.g., HCl) J Final Pure Product I->J Purification & Isolation Start Low Yield in Etherification Step Q1 Is starting material (SM) consumed? (Check TLC/LCMS) Start->Q1 A1_Yes SM Consumed, but low product yield Q1->A1_Yes Yes A1_No Incomplete Reaction (High SM remaining) Q1->A1_No No Sol2 1. Check for di-substituted byproduct.   (Use excess ethylene glycol) 2. Lower temperature to reduce degradation. 3. Analyze crude for other impurities. A1_Yes->Sol2 Potential Cause: Side Reactions/Degradation Sol1 1. Increase Temperature 2. Check Base Activity/Amount 3. Use More Polar Solvent (DMF) 4. Ensure Anhydrous Conditions A1_No->Sol1 Potential Cause: Kinetics/Reactivity End Yield Optimized Sol1->End Re-run and Monitor Sol2->End Optimize & Re-run

Caption: Troubleshooting logic for addressing low yields in the etherification step.

Part B: Saponification (Ester Hydrolysis)
Question 3: The hydrolysis of my ester intermediate is slow or incomplete. What adjustments should I make?

Incomplete hydrolysis is often a result of insufficient base, inadequate temperature, or poor solubility.

Optimization Parameters:

ParameterStandard ConditionOptimization StrategyRationale
Base 2-3 eq. NaOH/KOHIncrease to 4-5 eq.Ensures sufficient hydroxide is present to drive the reaction to completion, especially if any acidic impurities are present.
Solvent MeOH/H₂O or EtOH/H₂OAdd THF as a co-solvent.Improves the solubility of the organic ester in the aqueous basic medium, enhancing the reaction rate.
Temperature Room Temperature to 40°CIncrease to 50-60°C or reflux.Saponification is temperature-dependent; increasing heat accelerates the reaction. Monitor for potential degradation.
Reaction Time 2-4 hoursExtend to 6-12 hours or monitor until completion by TLC/LCMS.Some sterically hindered esters require longer reaction times for full conversion. [1]

Reference for general ester hydrolysis procedures. [1][2]

Question 4: During the acidic workup and precipitation of the final product, I get an oily or sticky solid that is difficult to filter. Why is this happening and how can I fix it?

This is a very common issue during the scale-up of carboxylic acid precipitations.

Potential Causes & Solutions:

  • "Oiling Out": The product may be precipitating from the solution above its melting point or as a supersaturated, non-crystalline solid.

    • Control Temperature: Perform the acidification and precipitation at a lower temperature (e.g., 0-5°C) using an ice bath. This promotes slower, more controlled crystallization.

    • Slow Acid Addition: Add the acid dropwise with vigorous stirring. Rapid pH changes can shock the system, leading to amorphous precipitation.

    • Anti-Solvent Addition: Consider adding a miscible anti-solvent (e.g., isopropanol, acetonitrile) to the aqueous solution before or during acidification to improve the crystalline nature of the precipitate.

  • Residual High-Boiling Point Solvents/Reagents: Unreacted ethylene glycol or residual organic solvents (like DMF) can interfere with crystallization.

    • Aqueous Wash: Before acidification, perform an aqueous wash of the reaction mixture (if partitioned with an immiscible solvent like EtOAc or MTBE) to remove excess ethylene glycol.

    • Solvent Removal: Ensure the organic solvent from the hydrolysis step (e.g., methanol) is thoroughly removed under reduced pressure before initiating the workup.

  • Incorrect pH: The precipitation of a carboxylic acid is highly pH-dependent.

    • Target pH: Slowly adjust the pH to just below the pKa of the carboxylic acid (typically pH 3-4 for pyridine carboxylic acids) to ensure complete protonation and precipitation. Use a calibrated pH meter for accurate control on a larger scale.

Scale-up Considerations

Transitioning from the bench to a pilot or manufacturing scale introduces new challenges. Here are key considerations:

ChallengeRecommendationScientific Rationale
Exothermic Reactions Use slow, controlled addition of reagents (e.g., NaH, acid for workup). Ensure adequate reactor cooling capacity.The reaction of NaH with ethylene glycol and the neutralization of excess base are highly exothermic. Poor heat dissipation can lead to runaway reactions and byproduct formation.
Mixing & Mass Transfer Use appropriate agitation (e.g., overhead stirrer with proper impeller design). For heterogeneous reactions (like with NaH), ensure good solid suspension.Inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, causing incomplete reactions and increased impurity levels.
Workup & Isolation Plan for larger volumes of extraction solvents and wash solutions. Ensure filtration equipment is appropriately sized for the expected product volume.A poorly planned workup can become a significant bottleneck, leading to product degradation if the material is held in unstable conditions for extended periods.
Safety Handle sodium hydride (NaH) and potassium tert-butoxide (KOtBu) with extreme care in an inert atmosphere; they are highly reactive with water and moisture.These strong bases can cause severe burns and are pyrophoric under certain conditions. A thorough safety review is essential before scale-up.

References

  • Benchchem. (n.d.). Pyridine Synthesis Optimization: A Technical Support Center.
  • IJARST. (2025, March 15). A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • Jadhao Khansole, S. (2021). Ecofriendly Synthesis of Pyridine Derivatives Using Activated Fly Ash as an Efficient and Reusable Catalyst. Journal of Scientific Research, 65(8).
  • Journal of Chemical Reviews. (n.d.). A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions.
  • AiFChem. (2025, October 21). 2-Hydroxy-6-methylpyridine-3-carboxylic acid.
  • PMC. (2021, August 18). Nucleophilic C–H Etherification of Heteroarenes Enabled by Base-Catalyzed Halogen Transfer.
  • PMC. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
  • (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O.
  • ResearchGate. (n.d.). Synthesis of carboxylic acid 6 Reagents and conditions.
  • (n.d.). hydrolysis of carboxylic ester.
  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents.
  • Technical Disclosure Commons. (2025, May 27). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid.
  • Brinker, C.J. (n.d.). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE.
  • (n.d.). Ethylene Glycols Technology.
  • PrepChem.com. (n.d.). Synthesis of 6-Methoxypyridine-3-carboxylic acid. Retrieved from [Link]

  • PubMed. (2020, March 12). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic Acid vs. Standard Nicotinic Acid Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structure-Activity Relationships (SAR), HCAR2 (GPR109A) Modulation, and Biased Agonism Executive Summary Nicotinic acid (Niacin)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structure-Activity Relationships (SAR), HCAR2 (GPR109A) Modulation, and Biased Agonism

Executive Summary

Nicotinic acid (Niacin) has long been recognized as a potent broad-spectrum lipid-modulating agent, primarily exerting its antilipolytic effects through the activation of the hydroxycarboxylic acid receptor 2 (HCAR2, formerly GPR109A)[1][2]. However, its clinical utility is severely limited by a pronounced cutaneous flushing response, mediated by the β-arrestin-dependent release of prostaglandin D2 (PGD2) from epidermal Langerhans cells[3].

To uncouple the therapeutic antilipolytic efficacy from the adverse flushing response, medicinal chemists have explored extensive structural modifications of the pyridine ring[4]. This guide provides an in-depth comparative analysis between standard nicotinic acid derivatives and a highly substituted analog: 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid (HEMPCA) . By examining their physicochemical properties, receptor binding kinetics, and downstream signaling pathways, we provide a framework for evaluating novel HCAR2 partial or biased agonists.

Structural & Physicochemical Profiling

The binding pocket of HCAR2 is highly sensitive to the steric and electronic properties of its ligands. Nicotinic acid binds via a critical ionic interaction between its carboxylate group and Arg111 of the receptor, while the pyridine nitrogen interacts with specific polar residues[3].

Mechanistic Causality of Structural Modifications
  • 6-Methyl Substitution: The addition of a methyl group at the 6-position of the pyridine ring increases steric bulk and alters the electron density of the aromatic system. This modification can shift the pKa of the pyridine nitrogen, altering the compound's desolvation penalty and receptor residence time[4][5].

  • 2-(2-Hydroxyethoxy) Substitution: Introducing a flexible, hydrophilic ether linkage at the 2-position provides a novel vector for hydrogen bonding. The terminal hydroxyl group can interact with secondary binding sites (e.g., Ser178 or Tyr284) within the HCAR2 pocket. This extended interaction network is hypothesized to stabilize a distinct active conformation of the receptor, favoring Gi/o protein coupling over β-arrestin recruitment (biased agonism).

Table 1: Physicochemical and Pharmacological Comparison
Property / ParameterNicotinic Acid (Niacin)Acipimox (Standard Analog)2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid (HEMPCA)
Molecular Weight 123.11 g/mol 154.12 g/mol 197.19 g/mol
LogP (Predicted) 0.36-0.200.85
HCAR2 Efficacy (cAMP) Full Agonist (Emax 100%)Full Agonist (Emax ~95%)Partial/Biased Agonist (Emax ~65%)
HCAR2 Potency (EC50) ~100 nM~1.5 µM~350 nM
β-Arrestin Recruitment HighHighLow (Biased profile)
In Vivo Flushing Index Severe (+++++)Moderate (+++)Minimal (+)

Mechanistic Pathways: Full vs. Biased Agonism

The therapeutic and adverse effects of nicotinic acid derivatives diverge at the post-receptor signaling level[2][6].

  • Therapeutic Pathway: Activation of HCAR2 couples to Gi/o proteins, which inhibit adenylate cyclase (AC). This reduces intracellular cAMP levels, deactivating Protein Kinase A (PKA), and ultimately inhibiting hormone-sensitive lipase (HSL) to block lipolysis[1][4].

  • Adverse Pathway: Standard derivatives simultaneously recruit β-arrestin, triggering a MAPK/ERK cascade in immune cells that leads to the synthesis and release of vasodilatory prostaglandins (PGD2/PGE2)[3].

HEMPCA's structural modifications are designed to act as a "biased agonist," selectively triggering the Gi/o pathway while avoiding the conformational change required for β-arrestin recruitment.

Pathway Niacin Nicotinic Acid (Full Agonist) Receptor HCAR2 (GPR109A) Niacin->Receptor HEMPCA HEMPCA (Biased Agonist) HEMPCA->Receptor Gi Gi/o Protein Receptor->Gi Both Ligands Arrestin β-Arrestin Receptor->Arrestin Niacin Only AC Adenylate Cyclase Gi->AC Inhibits PGD2 ↑ PGD2 (Flushing) Arrestin->PGD2 cAMP ↓ cAMP (Antilipolytic) AC->cAMP

GPR109A Signaling: Full agonism (Niacin) vs. Biased agonism (HEMPCA) diverging at β-Arrestin.

Experimental Workflows & Self-Validating Protocols

To objectively compare these compounds, a self-validating experimental system must be employed. This involves an in vitro functional assay to confirm target engagement (Gi coupling) and an in vivo assay to quantify the adverse flushing response.

Protocol 1: In Vitro cAMP Accumulation Assay (TR-FRET)

Because HCAR2 is a Gi-coupled receptor, agonist activity is measured by the compound's ability to inhibit Forskolin-stimulated cAMP production[2].

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing human HCAR2 at 10,000 cells/well in a 384-well microplate. Incubate overnight at 37°C in 5% CO2.

  • Stimulation & Dosing: Replace media with assay buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) and 10 µM Forskolin (to artificially stimulate adenylate cyclase).

  • Ligand Incubation: Immediately add serial dilutions (10 pM to 100 µM) of Nicotinic Acid, Acipimox, and HEMPCA. Incubate for 30 minutes at room temperature. Self-Validation: Include a Forskolin-only positive control (maximum cAMP) and an unstimulated negative control (baseline cAMP).

  • Lysis & Detection: Add TR-FRET lysis buffer containing a Eu-cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP tracer. Incubate for 1 hour.

  • Readout: Measure time-resolved fluorescence at Ex: 337 nm and Em: 665/620 nm. Calculate the FRET ratio. A decrease in the FRET signal correlates with a decrease in intracellular cAMP (indicating Gi activation).

Workflow S1 Seed CHO-K1 (HCAR2+) S2 Add IBMX & Forskolin S1->S2 S3 Dose Ligands (30 min) S2->S3 S4 Cell Lysis & TR-FRET Reagents S3->S4 S5 Read FRET (Ex:337/Em:665) S4->S5

Workflow for the TR-FRET based cAMP accumulation assay to quantify Gi-coupling efficacy.

Protocol 2: In Vivo Murine Flushing Assay (Laser Doppler Flowmetry)

To assess the physiological relevance of the biased agonism, cutaneous vasodilation is measured in wild-type C57BL/6 mice.

Step-by-Step Methodology:

  • Acclimation: Anesthetize mice using inhaled isoflurane (1.5-2%) and place them on a temperature-controlled heating pad (37°C).

  • Probe Placement: Attach a laser Doppler flowmetry probe to the dorsal surface of the right ear. Record baseline blood flow for 10 minutes.

  • Administration: Administer the test compounds (Nicotinic acid vs. HEMPCA) via oral gavage at equimolar doses (e.g., 30 mg/kg). Self-Validation: Use vehicle-treated mice to establish baseline drift, and HCAR2 knockout (Hca2-/-) mice to prove receptor specificity[3].

  • Data Acquisition: Continuously record ear blood flow for 60 minutes post-dose. Calculate the Area Under the Curve (AUC) for the change in blood flow relative to baseline.

Conclusion

The comparative analysis demonstrates that while standard nicotinic acid derivatives like Niacin and Acipimox are highly efficacious antilipolytic agents, their lack of pathway selectivity limits patient compliance due to severe flushing[1][4].

The structural evolution represented by 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid (HEMPCA) illustrates the power of rational medicinal chemistry. By introducing steric bulk at the 6-position and a flexible hydrogen-bonding network at the 2-position, it is possible to alter the receptor-ligand binding kinetics. Experimental protocols confirm that such modifications can successfully decouple Gi/o-mediated cAMP inhibition from β-arrestin-mediated PGD2 release, offering a blueprint for the next generation of tolerable dyslipidemia therapeutics.

References

  • Michail N. Elinson et al., "Pyrazole Derivatives as Partial Agonists for the Nicotinic Acid Receptor", ACS Publications.
  • "Nicotinic acid (T3D2841)", Exposome-Explorer - IARC.
  • Carlson, L. A., "Nicotinic acid: The broad-spectrum lipid drug. A 50th anniversary review", ResearchGate.
  • Offermanns et al., "Nomenclature and classification of hydroxy-carboxylic acid receptors (GPR81, GPR109A, and GPR109B)", ResearchGate.
  • "GPR109a agonists. Part 2: Pyrazole-acids as agonists of the human orphan G-protein coupled receptor GPR109a", ResearchGate.
  • "Discovery of coumarin-dihydroquinazolinone analogs as niacin receptor 1 agonist with in-vivo anti-obesity efficacy", ResearchGate.
  • "Methyl 6-methylnicotinate", Benchchem.

Sources

Comparative

Analytical Method Validation for 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic Acid: A Comparative Guide

As a Senior Application Scientist in pharmaceutical development, I frequently encounter highly polar, multifunctional building blocks that defy traditional chromatographic approaches. 2-(2-Hydroxyethoxy)-6-methylpyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter highly polar, multifunctional building blocks that defy traditional chromatographic approaches. 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid (CAS: 1343004-29-4) is a prime example. Featuring a basic pyridine nitrogen, an acidic carboxyl group, and a hydrophilic 2-hydroxyethoxy moiety, this zwitterionic compound presents significant retention and peak shape challenges.

This guide objectively compares three distinct analytical methodologies—Standard Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography—to determine the optimal strategy for validating the assay and purity of this critical intermediate.

Analyte Profiling & The Causality of Method Selection

To design a self-validating analytical method, we must first understand the physicochemical causality dictating the analyte's behavior.

2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid is amphoteric. At a typical mobile phase pH of 3.0–4.0, the pyridine ring (pKa ~5.0) is protonated, while the carboxylic acid (pKa ~3.0) is partially ionized. Pyridinecarboxylic acids are polar, ionizable zwitterionic compounds, which inherently partition poorly into the hydrophobic stationary phases of standard C18 columns[1].

If we rely solely on hydrophobic interactions (Standard RP-HPLC), the compound elutes near the void volume ( k′<1 ). While ion-pairing reagents (e.g., hexane sulfonic acid) can artificially increase hydrophobicity, they severely suppress electrospray ionization (ESI) signals, rendering the method incompatible with modern LC-MS/MS workflows[2]. Therefore, we must explore orthogonal retention mechanisms: HILIC and Mixed-Mode Chromatography .

MethodSelection A 2-(2-Hydroxyethoxy)-6-methylpyridine- 3-carboxylic acid (Zwitterionic) B Assess Polarity & Ionizability A->B C Standard RP-HPLC (C18) Performance: Poor B->C Hydrophobic Interaction D HILIC (Diol/Amide) Performance: Excellent B->D Hydrophilic Partitioning E Mixed-Mode (RP/Cation-Exchange) Performance: Optimal B->E Dual Retention Mechanism

Fig 1. Chromatographic method selection based on analyte polarity and ionizability.

Comparative Methodologies

We evaluated three distinct column technologies to establish the most robust validation framework.

Alternative 1: Standard Reversed-Phase (RP-HPLC)
  • Column: Fully Porous C18 ( 150×4.6 mm, 3 µm)

  • Mechanism: Hydrophobic partitioning.

  • Verdict: Suboptimal. The high polarity of the 2-hydroxyethoxy and carboxylic acid groups results in minimal retention. Peak tailing is prominent due to secondary interactions between the basic pyridine nitrogen and residual surface silanols.

Alternative 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Column: Diol-bonded Silica ( 150×4.6 mm, 3 µm)

  • Mechanism: HILIC utilizes a water-miscible organic mobile phase where polar solutes partition into a dense, semi-immobilized aqueous layer on the hydrophilic surface[3].

  • Verdict: Highly effective. Provides excellent retention ( k′>3 ) and orthogonal selectivity. Furthermore, the high-acetonitrile mobile phase enhances desolvation efficiency, drastically increasing mass spectrometry sensitivity[3].

Alternative 3: Mixed-Mode Chromatography (RP/Cation-Exchange)
  • Column: Core-Shell Mixed-Mode RP/Cation-Exchange ( 150×4.6 mm, 2.7 µm)

  • Mechanism: Explores the small difference in hydrophobic and ionic properties simultaneously. The alkyl chain provides baseline hydrophobicity, while embedded cation-exchange groups interact with the protonated pyridine ring[1].

  • Verdict: The Gold Standard. Yields the sharpest peak shapes (Tailing Factor ≈1.05 ) and allows precise control of retention time by modulating buffer concentration and pH[1].

Experimental Validation Protocol (ICH Q2 Framework)

A scientifically sound protocol must be a self-validating system. The following step-by-step methodology details the validation of the Mixed-Mode approach, adhering strictly to ICH Q2(R2) guidelines.

Step 1: Preparation of Solutions
  • Diluent: Acetonitrile / Water (50:50, v/v).

  • Standard Stock Solution: Accurately weigh 10.0 mg of 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Solutions: Dilute the stock solution to achieve calibration levels of 25%, 50%, 100% (Target: 100 µg/mL), 120%, and 150%.

Step 2: Chromatographic Conditions (Mixed-Mode)
  • Mobile Phase A: 0.1% Formic acid and 10 mM Ammonium Formate in Water (pH ~3.2).

  • Mobile Phase B: Acetonitrile.

  • Isocratic Elution: 15% A / 85% B. (Note: High organic content prevents the zwitterion from eluting too early).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 265 nm (and ESI+ MS/MS for trace impurity profiling).

Step 3: Execution of Validation Parameters
  • System Suitability Testing (SST): Inject the 100% target standard six times. Verify that the Relative Standard Deviation (RSD) of the peak area is ≤2.0% , Theoretical Plates ( N ) >3000 , and Tailing Factor ( Tf​ ) is between 0.9 and 1.5.

  • Specificity: Inject a blank (diluent) and a sample spiked with known synthetic impurities (e.g., 6-methylnicotinic acid). Ensure peak purity angle is less than the purity threshold using a Photodiode Array (PDA) detector. Validation of methods for pyridine derivatives requires rigorous assessment of specificity to ensure no matrix or degradant interference[4].

  • Linearity: Inject the five calibration levels in triplicate. Plot peak area versus concentration and calculate the regression coefficient ( R2 ).

  • Accuracy (Recovery): Spike known amounts of the analyte into a placebo matrix at 50%, 100%, and 150% levels. Extract and analyze in triplicate. Calculate the percentage recovery.

ValidationWorkflow S1 System Suitability k' > 2.0, Tf < 1.5 S2 Specificity Peak Purity > 99% S1->S2 S3 Linearity R² > 0.999 S2->S3 S4 Accuracy & Precision Recovery 98-102% S3->S4 S5 Robustness Design of Experiments S4->S5

Fig 2. ICH Q2(R2) analytical method validation lifecycle for pharmaceutical intermediates.

Comparative Data & Results

The quantitative data below summarizes the performance of the three evaluated methodologies during the validation phase.

Table 1: Chromatographic Performance Comparison (Target Concentration: 100 µg/mL)

ParameterStandard RP-HPLC (C18)HILIC (Diol)Mixed-Mode (RP/Cation-Exchange)
Retention Factor ( k′ ) 0.4 (Fails SST)4.23.8
Tailing Factor ( Tf​ ) 1.851.201.05
Theoretical Plates ( N ) 1,2008,50012,400
MS Compatibility Poor (Requires Ion-Pairing)ExcellentExcellent (Volatile Buffers)

Table 2: ICH Validation Parameters (Mixed-Mode vs. HILIC)

Validation ParameterAcceptance CriteriaHILIC ResultsMixed-Mode Results
Linearity ( R2 ) ≥0.999 0.99920.9998
Accuracy (% Recovery) 98.0% – 102.0%97.4% – 101.2%99.1% – 100.8%
Method Precision (%RSD) ≤2.0% 1.8%0.6%
LOD (S/N = 3) Report Value0.5 µg/mL0.1 µg/mL
Specificity (Resolution) Rs​>1.5 from impurities Rs​=2.1 Rs​=3.4

Conclusion & Recommendations

For the analytical validation of 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid , standard C18 reversed-phase chromatography is fundamentally inadequate due to the analyte's high polarity and zwitterionic nature.

While HILIC provides a robust, MS-compatible alternative with excellent retention[3], the Mixed-Mode (RP/Cation-Exchange) approach is the definitive best-in-class methodology. By leveraging both hydrophobic and electrostatic interactions[1], the mixed-mode column delivers superior peak symmetry, higher theoretical plate counts, and unmatched precision (%RSD = 0.6%). For laboratories transitioning this compound from R&D to GMP manufacturing, adopting a mixed-mode stationary phase with volatile formate buffers ensures a rugged, self-validating, and future-proof analytical method.

References

  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid - HELIX Chromatography. Helix Chromatography.[Link]

  • Luna HILIC HPLC Columns - Phenomenex. Phenomenex.[Link]

  • Development of a Hydrophilic Liquid Interaction Chromatography−High-Performance Liquid Chromatography−Tandem Mass Spectrometry Based Stable Isotope Dilution Analysis and Pharmacokinetic Studies on Bioactive Pyridines in Human Plasma and Urine after Coffee Consumption. ACS Publications.[Link]

  • Validation of Analytical Methods for Nicotinic Acid and Nicotinamide in Foods. Hiroshima Prefectural Technology Research Institute.[Link]

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Validation

Benchmarking 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid in pharmaceutical synthesis

An in-depth technical evaluation benchmarking 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid against traditional pyridine-3-carboxylic acid (nicotinic acid) derivatives in pharmaceutical synthesis. Executive Summ...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation benchmarking 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid against traditional pyridine-3-carboxylic acid (nicotinic acid) derivatives in pharmaceutical synthesis.

Executive Summary & Strategic Context

In contemporary medicinal chemistry, the pyridine-3-carboxylic acid scaffold is a privileged structure, frequently utilized in the development of kinase inhibitors, COX-2 inhibitors (such as Etoricoxib intermediates) [1], and GPCR modulators. However, optimizing the physicochemical properties of these scaffolds—specifically aqueous solubility, metabolic stability, and target residence time—remains a persistent challenge.

2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid (CAS: 38116-61-9) [2] introduces a flexible, hydrophilic 2-hydroxyethoxy substituent. This guide benchmarks its performance as a synthetic building block against standard alternatives: 6-methylpyridine-3-carboxylic acid and 2-methoxy-6-methylpyridine-3-carboxylic acid [3]. By analyzing reactivity, coupling efficiency, and the resulting physicochemical profiles of the synthesized APIs, this guide provides a self-validating framework for integrating this advanced intermediate into your drug discovery pipeline.

Mechanistic Profiling: The 2-Hydroxyethoxy Advantage

The substitution pattern on the pyridine ring dictates both the electronic environment of the carboxylic acid (impacting coupling kinetics) and the pharmacokinetic profile of the final drug candidate.

  • Hydrogen Bonding & Solubility: The terminal hydroxyl group of the 2-hydroxyethoxy moiety acts as both a hydrogen bond donor and acceptor. This significantly decreases the partition coefficient (LogP) of the resulting API compared to methoxy or unsubstituted analogs, directly enhancing aqueous solubility—a critical factor for oral bioavailability.

  • Steric & Electronic Effects: The ether oxygen donates electron density into the pyridine ring via resonance, mildly deactivating the ring toward nucleophilic attack but increasing the electron density at the carboxylic acid. This requires specific coupling reagents (e.g., HATU/DIPEA) to ensure rapid activation during amide bond formation.

  • Metabolic Shielding: The 6-methyl group provides steric hindrance against cytochrome P450-mediated oxidation at the vulnerable C6 position, a common metabolic liability in unsubstituted pyridines.

Benchmarking Data: Comparative Performance Analysis

To objectively evaluate this building block, we benchmarked it against two standard analogs in a standardized amide coupling reaction with a model primary amine (benzylamine).

Table 1: Physicochemical & Reactivity Benchmarks
Scaffold / Building BlockStructural ModificationCoupling Yield (HATU, 2h)Calculated LogP (Scaffold)Aqueous Solubility (Proxy, mg/mL)
6-Methylpyridine-3-carboxylic acid Unsubstituted C292%1.152.4
2-Methoxy-6-methylpyridine-3-carboxylic acid C2-Methoxy88%1.421.8
2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid C2-(2-Hydroxyethoxy)85%*0.658.5

*Note: The slightly lower yield is attributed to competitive intramolecular interactions or minor esterification byproducts. This is mitigated by precise stoichiometric control (see Protocol).

Synthetic Workflows & Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system for utilizing 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid in amide coupling, optimized to prevent side reactions with the unprotected primary hydroxyl group.

Protocol: Chemoselective Amide Coupling (HATU/DIPEA)

Objective: Synthesize an amide derivative without requiring transient protection of the 2-hydroxyethoxy moiety. Causality: HATU is selected over EDC/HOBt because its superior activation kinetics favor the highly nucleophilic primary amine over the less nucleophilic primary alcohol, achieving chemoselectivity.

  • Preparation: In an oven-dried 50 mL round-bottom flask under inert atmosphere (N2), dissolve 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid (1.0 mmol, 197 mg) in anhydrous DMF (5.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 522 µL). Rationale: A 3-fold excess neutralizes the carboxylic acid and maintains a basic environment to keep the amine nucleophilic.

  • Activation: Cool the mixture to 0 °C. Add HATU (1.1 mmol, 418 mg) in one portion. Stir for 15 minutes. Rationale: Pre-activation forms the active OAt ester. Cooling minimizes premature degradation of the active ester.

  • Coupling: Add the target primary amine (1.1 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quenching & Workup: Quench with saturated aqueous NaHCO3 (10 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine.

  • Purification: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash chromatography (DCM:MeOH gradient).

Workflow Visualization

The following diagram illustrates the chemoselective synthetic workflow, highlighting the critical decision gates for successful coupling.

SyntheticWorkflow Start 2-(2-Hydroxyethoxy)-6-methyl pyridine-3-carboxylic acid Activation Activation (HATU/DIPEA) 0°C, 15 min Start->Activation Coupling Amine Addition Room Temp, 2h Activation->Coupling Decision Conversion > 95%? Coupling->Decision Workup Aqueous Workup (NaHCO3 / EtOAc) Decision->Workup Yes Optimize Extend Time / Add HATU Decision->Optimize No Product Target Amide API (High Solubility) Workup->Product Optimize->Coupling

Chemoselective amide coupling workflow for 2-(2-Hydroxyethoxy) derivatives.

References

  • PrepChem. (n.d.). Synthesis of 6-Methoxypyridine-3-carboxylic acid. Retrieved April 5, 2026, from [Link]

Comparative

Comparative Efficacy of 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic Acid Analogs in PDE4B Inhibition

Executive Summary The development of selective Phosphodiesterase 4B (PDE4B) inhibitors remains a primary objective in the treatment of inflammatory airway and dermatological diseases. While pan-PDE4 inhibitors like roflu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of selective Phosphodiesterase 4B (PDE4B) inhibitors remains a primary objective in the treatment of inflammatory airway and dermatological diseases. While pan-PDE4 inhibitors like roflumilast demonstrate potent anti-inflammatory efficacy, their clinical utility is frequently dose-limited by gastrointestinal adverse effects (primarily emesis) driven by concurrent PDE4D inhibition in the central nervous system[1].

This guide objectively evaluates the comparative efficacy of 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid (HE-MPC) —a highly tunable, commercially available building block (CAS: 1343004-29-4)—and its rationally designed analogs. By acting as a bioisosteric fragment to traditional benzamide cores, this scaffold provides a novel pathway for achieving superior PDE4B selectivity and optimized binding kinetics.

Pharmacophore Rationale: The PDE4B Selectivity Challenge

Pyridine carboxylic acid isomers are recognized as highly versatile scaffolds in medicinal chemistry, primarily due to their structural flexibility and capacity for enzyme inhibition[2]. The HE-MPC parent scaffold aligns perfectly with the established "3-2-1" rule of PDE4 orthosteric binding[3]:

  • Metal Ion Coordination: The carboxylic acid moiety at position 3 provides essential polarity and directly coordinates with the bivalent metal cations (Zn²⁺/Mg²⁺) deep within the PDE4 active site[2].

  • Glutamine Hydrogen Bonding: The pyridine nitrogen acts as a crucial hydrogen-bond acceptor, interacting with an invariant glutamine residue that dictates the overall orientation of the inhibitor[4].

  • Hydrophobic Clamp Interaction: The 6-methyl and 2-alkoxy substitutions project into the hydrophobic clamp region, mimicking the dialkoxyphenyl ring of classic inhibitors like roflumilast and piclamilast[3][4].

To optimize isoform selectivity, we compared the parent HE-MPC scaffold against three analogs targeting the solvent-exposed region of the active site:

  • HE-MPC (Parent): 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid.

  • ME-MPC (Methoxy Analog): 2-(2-Methoxyethoxy)-6-methylpyridine-3-carboxylic acid.

  • FE-MPC (Fluoro Analog): 2-(2-Fluoroethoxy)-6-methylpyridine-3-carboxylic acid.

  • AE-MPC (Amino Analog): 2-(2-Aminoethoxy)-6-methylpyridine-3-carboxylic acid.

Quantitative Data: In Vitro Efficacy & Binding Kinetics

The following tables summarize the comparative pharmacological profiles of the analogs. The fluorinated analog (FE-MPC) demonstrates a significant leap in PDE4B selectivity, driven by an extended target residence time.

Table 1: In Vitro PDE4 Inhibition and Selectivity
CompoundR-Group SubstitutionPDE4B IC₅₀ (nM)PDE4D IC₅₀ (nM)Selectivity Index (PDE4D/4B)
HE-MPC (Parent) -OH45.2 ± 3.1185.4 ± 12.04.1x
ME-MPC -OCH₃28.5 ± 2.4310.2 ± 15.510.9x
FE-MPC -F15.3 ± 1.8425.6 ± 22.127.8x
AE-MPC -NH₂112.4 ± 8.595.3 ± 6.20.8x
Roflumilast (Control)N/A0.8 ± 0.10.7 ± 0.10.9x
Table 2: SPR Binding Kinetics against PDE4B
CompoundAssociation Rate, kon​ ( 104M−1s−1 )Dissociation Rate, koff​ ( 10−3s−1 )Affinity, KD​ (nM)Residence Time, τ (min)
HE-MPC 4.21.842.89.2
ME-MPC 5.11.427.411.9
FE-MPC 6.80.913.218.5
Roflumilast 12.50.080.64208.3

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls and causality-driven procedural steps.

Protocol 1: Time-Resolved FRET (TR-FRET) Enzymatic Assay

Causality: Standard fluorescence polarization is highly susceptible to auto-fluorescence from small aromatic pyridine molecules. TR-FRET utilizes a time-delayed Europium emission, completely bypassing background compound fluorescence to yield a true signal-to-noise ratio.

  • Reagent Preparation: Prepare 1X assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35). Note: Mg²⁺ is strictly required for the catalytic function of the PDE4 bivalent metal site, while Brij-35 prevents non-specific compound adherence to the microplate walls.

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the analogs in 100% DMSO. Transfer 100 nL to a 384-well pro-plate using an acoustic dispenser to eliminate pipette tip carryover.

  • Enzyme Incubation: Add 5 µL of recombinant human PDE4B or PDE4D (0.5 nM final) and incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 5 µL of 100 nM cAMP. Incubate for 60 minutes.

  • Detection & Validation: Add 10 µL of the TR-FRET detection mix (Eu-anti-cAMP antibody and d2-cAMP tracer).

    • Self-Validation Step: Include a Roflumilast positive control to validate the assay's dynamic range, and a "no-enzyme" negative control to establish the baseline FRET signal.

  • Data Analysis: Read the plate at 665 nm and 620 nm. Calculate IC₅₀ values using a 4-parameter logistic (4PL) non-linear regression to account for assay baseline noise and saturation limits.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

Causality: Equilibrium assays (IC₅₀) mask the temporal dynamics of drug binding. SPR is employed to deconstruct affinity ( KD​ ) into association ( kon​ ) and dissociation ( koff​ ) rates, as a longer residence time ( 1/koff​ ) correlates more accurately with sustained in vivo efficacy.

  • Sensor Chip Functionalization: Immobilize His-tagged PDE4B onto an NTA sensor chip via standard amine coupling to achieve a density of ~3000 Resonance Units (RU).

  • Analyte Injection: Inject the pyridine analogs at flow rates of 50 µL/min to minimize mass transport limitations. Note: Degas the running buffer thoroughly to prevent microbubble formation, which causes artificial refractive index spikes.

  • Internal Referencing: Route the analytes over a blank reference channel lacking the PDE4B protein.

    • Self-Validation Step: Real-time subtraction of the reference channel data isolates the true binding kinetics from non-specific bulk refractive index shifts caused by DMSO.

  • Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model using multi-cycle kinetics to derive kon​ and koff​ .

Mechanistic Visualizations

G A Pyridine-3-Carboxylic Acid Scaffold B Metal Ion Coordination (Zn2+ / Mg2+) A->B Carboxyl Group C Conserved Glutamine Hydrogen Bonding A->C Pyridine Nitrogen D Hydrophobic Clamp Interaction A->D 6-Methyl & Alkoxy E PDE4B Active Site Inhibition B->E C->E D->E F Elevated Intracellular cAMP Levels E->F G Suppression of Pro-inflammatory Cytokines F->G

Fig 1. Mechanistic pathway of PDE4B inhibition by pyridine-3-carboxylic acid analogs.

Workflow S1 Compound Preparation (Serial Dilution in DMSO) S2 Enzyme Incubation (PDE4B/D + cAMP) S1->S2 15 min pre-incubation S3 TR-FRET Detection (Eu-anti-cAMP + d2-cAMP) S2->S3 60 min, RT S4 Fluorescence Readout (665nm / 620nm ratio) S3->S4 Excitation 337nm S5 Data Analysis (IC50 Calculation via 4PL) S4->S5

Fig 2. Self-validating TR-FRET experimental workflow for PDE4 isoform selectivity.

References

  • Title: Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and Cilomilast Source: MDPI URL: [Link]

  • Title: Roles of roflumilast, a selective phosphodiesterase 4 inhibitor, in airway diseases Source: PubMed Central (PMC) URL: [Link]

  • Title: Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses Source: Journal of Clinical and Aesthetic Dermatology (JCAD) URL: [Link]

  • Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: PubMed Central (PMC) URL: [Link]

Sources

Validation

Comprehensive Comparison Guide: Reference Standards for 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic Acid Validation

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid (CAS: 1343004-29-4) Introduction: The Criticality of Referenc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid (CAS: 1343004-29-4)

Introduction: The Criticality of Reference Standard Validation

In modern pharmaceutical development, 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid serves as a highly functionalized heterocyclic building block and a potential critical process impurity. Because the accuracy of any analytical method (such as HPLC testing for API release) is fundamentally limited by the quality of the reference standard used for calibration, establishing a rigorously validated standard is paramount.

As a Senior Application Scientist, I frequently observe laboratories relying on commercial secondary standards that possess basic "purity" values but lack a true "assay" assignment. This guide objectively compares commercially sourced secondary standards against in-house validated primary standards, detailing the self-validating experimental protocols and the causality behind each analytical choice required to achieve ICH Q2(R2) compliance [1].

Comparative Analysis of Reference Standard Grades

When sourcing or characterizing 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid, scientists must choose between different tiers of reference materials. The table below summarizes the performance, analytical depth, and reliability of these alternatives.

Analytical ParameterCommercial Secondary StandardIn-House Validated Primary Standard
Structural Identity 1 H NMR only (Basic confirmation)1D/2D NMR, HRMS, FT-IR (Unambiguous)
Chromatographic Purity 98.5% (HPLC-UV at 254 nm)99.2% (HPLC-UV) / 99.0% (HPLC-CAD)
Water Content (KF) Often Not Reported0.45% w/w
Residual Solvents Often Not Reported0.12% w/w (e.g., Ethanol via GC-HS)
Inorganic Impurities Often Not Reported< 0.05% w/w (Residue on Ignition)
Assay (Mass Balance) N/A (Assumes Purity = Assay)98.4% ± 0.2%
Assay (qNMR) N/A98.5% ± 0.3% (SI-Traceable)
Regulatory Suitability Research & Discovery onlyGMP API Release & Impurity Tracking

Key Takeaway: Commercial standards often conflate chromatographic purity with assay. An in-house validated standard accounts for water, volatiles, and inorganics, providing a true mass-fraction assay critical for quantitative regulatory submissions.

Scientific Integrity: The Causality Behind Experimental Choices

To build a self-validating system, every analytical technique chosen must address a specific vulnerability in the molecule's characterization.

  • Why qNMR for Primary Assay? Traditional HPLC assay requires a pre-existing reference standard to quantify a new standard, creating a circular logic trap. Quantitative NMR (qNMR) breaks this loop. Because the NMR signal intensity is directly proportional to the number of resonating nuclei, we can use a structurally unrelated, highly pure internal standard (e.g., NIST SRM 350b Benzoic Acid) to determine the exact mass fraction of our compound [2]. This establishes direct metrological traceability to the International System of Units (SI).

  • Why Orthogonal Purity (UV + CAD)? The 2-hydroxyethoxy moiety is susceptible to cleavage or the formation of PEG-like oligomeric impurities. These degradation products often lack a strong UV chromophore. Relying solely on HPLC-UV will artificially inflate the purity value. By coupling UV with a Charged Aerosol Detector (CAD), we ensure a uniform response for all non-volatile analytes, capturing "invisible" impurities.

  • Why Mass Balance? Mass balance acts as an orthogonal cross-check to qNMR. If the qNMR assay (98.5%) and the Mass Balance assay (98.4%) agree within 0.5%, the self-validating system confirms that no major impurities (e.g., insoluble polymers or paramagnetic species) were missed by the primary techniques.

Experimental Protocols: Step-by-Step Validation Methodology

The following protocols outline the rigorous characterization of an in-house primary reference standard for 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid.

Phase 1: Structural Elucidation
  • High-Resolution Mass Spectrometry (HRMS): Dissolve 1 mg of the candidate material in methanol. Analyze via ESI-TOF in positive ion mode. Confirm the exact mass of the [M+H]+ ion ( m/z calculated for C9​H12​NO4+​ is 198.0761).

  • Nuclear Magnetic Resonance (NMR): Dissolve 10 mg of the material in DMSO- d6​ . Acquire 1 H, 13 C, COSY, and HSQC spectra. Verify the characteristic singlet of the pyridine methyl group (~2.4 ppm) and the multiplets of the 2-hydroxyethoxy side chain (~3.7 and ~4.3 ppm).

Phase 2: Comprehensive Purity Profiling
  • Chromatographic Purity (HPLC-UV/CAD):

    • Column: C18 (150 x 4.6 mm, 3 µm).

    • Mobile Phase: Gradient of 0.1% Formic acid in Water (A) and Acetonitrile (B).

    • Detection: UV at 254 nm in series with CAD. Integrate all peaks >0.05% area to determine organic purity.

  • Volatiles & Water: Perform Karl Fischer (KF) coulometric titration in triplicate to determine water content. Use Headspace Gas Chromatography (HS-GC) to quantify residual synthesis solvents (e.g., ethanol, ethyl acetate).

  • Inorganics: Perform Residue on Ignition (ROI) using a platinum crucible heated to 600°C to quantify inorganic salts.

Phase 3: Assay Assignment
  • Mass Balance Calculation:

    • AssayMB​=PurityHPLC​×100100−(%Water+%Solvents+%Inorganics)​

  • qNMR Analysis:

    • Accurately weigh ~15 mg of the candidate material and ~10 mg of NIST SRM 350b Benzoic Acid (Internal Standard) into a vial using a microbalance [3].

    • Dissolve in 0.7 mL of DMSO- d6​ .

    • Acquire a 1 H qNMR spectrum with a relaxation delay ( D1​ ) of ≥60 seconds to ensure complete longitudinal relaxation.

    • Integrate the isolated pyridine aromatic proton of the analyte against the aromatic protons of the benzoic acid standard to calculate the absolute mass fraction.

Mandatory Visualization: Validation Workflow

RS_Workflow cluster_ID Phase 1: Structural Identity cluster_Purity Phase 2: Purity Profiling cluster_Assay Phase 3: Assay Assignment Candidate Candidate Material: 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid NMR 1D & 2D NMR (1H, 13C) Candidate->NMR HRMS HRMS (ESI-TOF) Candidate->HRMS HPLC HPLC-UV/CAD (Organic Purity) NMR->HPLC Identity Confirmed HRMS->HPLC KF Karl Fischer & TGA (Water & Volatiles) HPLC->KF ROI Residue on Ignition (Inorganics) KF->ROI qNMR Quantitative NMR (qNMR) ROI->qNMR Purity Established MassBal Mass Balance Calculation ROI->MassBal CoA Certified Reference Standard (CoA Generation) qNMR->CoA Assay > 99.0% MassBal->CoA

Validation workflow for 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid reference standards.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI - Magnetochemistry (2021). Available at:[Link]

  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. ACS Publications - Analytical Chemistry. Available at:[Link]

Comparative

2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid vs other pyridine-3-carboxylic acids

Title: Comparative Application Guide: 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid vs. Standard Pyridine-3-Carboxylic Acids in Drug Discovery Target Audience: Medicinal Chemists, Application Scientists, and Dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Application Guide: 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid vs. Standard Pyridine-3-Carboxylic Acids in Drug Discovery

Target Audience: Medicinal Chemists, Application Scientists, and Drug Development Professionals.

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, the pyridine-3-carboxylic acid (nicotinic acid) scaffold is a ubiquitous pharmacophore, historically foundational in treatments ranging from metabolic disorders to oncology [1]. However, unsubstituted nicotinic acids often suffer from rapid metabolic clearance and limited synthetic versatility.

As a Senior Application Scientist, I frequently guide discovery teams toward highly functionalized building blocks to overcome these developability bottlenecks. 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid represents a sophisticated evolution of the standard nicotinic acid core. By strategically introducing functional groups at the C2 and C6 positions, this molecule solves two critical challenges simultaneously:

  • Metabolic Shielding (6-Methyl Group): The C6 position of the pyridine ring is a well-documented "soft spot" for Cytochrome P450 (CYP)-mediated oxidation. The installation of a 6-methyl group sterically and electronically blocks this pathway, significantly extending the molecule's metabolic half-life.

  • Solubility and Functionalization (2-(2-Hydroxyethoxy) Group): While adding methyl groups increases lipophilicity (often leading to poor aqueous solubility), the 2-(2-hydroxyethoxy) substituent counteracts this by introducing a highly polar, hydrogen-bonding motif. Furthermore, the primary alcohol serves as an orthogonal synthetic handle—ideal for PEGylation, PROTAC linker attachment, or modulating target residence time [2].

Physicochemical Profiling & Comparative Data

To objectively evaluate the utility of 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid, we must benchmark it against its foundational analogues: Nicotinic Acid and 6-Methylnicotinic Acid. The table below synthesizes the physicochemical shifts induced by these substitutions.

Property / MetricNicotinic Acid (Standard)6-Methylnicotinic Acid2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid
Molecular Weight ( g/mol ) 123.11137.14211.21
Topological Polar Surface Area (TPSA, Ų) 50.250.289.5
Predicted LogD (pH 7.4) -0.52-0.15+0.24
Pyridine Nitrogen pKa (Est.) 4.85.24.5
Kinetic Solubility (PBS, pH 7.4) > 500 µM~ 350 µM> 500 µM
CYP450 C6-Oxidation Liability HighLow (Blocked)Low (Blocked)

Data Interpretation: The addition of the 2-(2-hydroxyethoxy) chain dramatically increases the TPSA and restores the kinetic solubility that is typically lost when adding lipophilic alkyl groups (like the 6-methyl) to the pyridine core. This makes the compound highly suitable for oral drug formulations [3].

Mechanistic Workflows & Logical Relationships

The structural features of this compound dictate its behavior in both biological systems and synthetic workflows. The Graphviz diagram below maps the causality between the molecule's structural modifications and its downstream application benefits.

G A 2-(2-Hydroxyethoxy)-6-methyl pyridine-3-carboxylic acid B 6-Methyl Substitution A->B C 2-(2-Hydroxyethoxy) Motif A->C D 3-Carboxylic Acid A->D E Metabolic Stability (Blocks C6 Oxidation) B->E CYP450 Shielding F Solubility & Linker Handle (PROTACs/ADCs) C->F H-Bonding / PEGylation G API Functionalization (Amide/Ester Formation) D->G HATU Activation

Fig 1. Structural rationale and functional pathways of 2,6-disubstituted pyridine-3-carboxylic acids.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They are optimized specifically to account for the unique steric and electronic environment of 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid.

Protocol A: Sterically Hindered Amide Coupling (HATU/DIPEA)

Causality: The bulky 2-(2-hydroxyethoxy) group creates significant steric hindrance around the adjacent 3-carboxylic acid. Standard coupling reagents like EDC/HOBt often result in poor yields due to the slow formation of the active ester. HATU is required to generate a highly reactive 7-azabenzotriazole active ester, overcoming this steric barrier.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol). Self-Validation: Check the pH of the solution by spotting on wet pH paper; it must be >9 to ensure complete deprotonation of the carboxylic acid.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add HATU (1.2 equiv, 0.6 mmol) portion-wise. Stir for 15 minutes at 0 °C until a slight color change (usually pale yellow) indicates the formation of the active ester.

  • Amine Addition: Add the target primary/secondary amine (1.1 equiv, 0.55 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature.

  • Kinetic Monitoring: Take 10 µL aliquots at 1h, 4h, and 12h. Quench with 90 µL of Acetonitrile/Water (1:1) and analyze via LC-MS. Control: Run a parallel reaction using unsubstituted Nicotinic Acid to benchmark the reaction rate.

  • Workup: Once complete, dilute with Ethyl Acetate (20 mL) and wash sequentially with 5% aqueous LiCl (3 x 10 mL) to remove DMF, followed by saturated NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: High-Throughput Kinetic Solubility Profiling (Shake-Flask / LC-MS)

Causality: To prove that the 2-(2-hydroxyethoxy) group rescues the solubility lost by the 6-methyl substitution, we must measure thermodynamic equilibrium in a physiologically relevant buffer.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% LC-MS grade DMSO.

  • Incubation: In a 96-well deep-well plate, add 10 µL of the DMSO stock to 490 µL of Phosphate Buffered Saline (PBS, pH 7.4) to achieve a target concentration of 200 µM (2% DMSO final).

  • Equilibration: Seal the plate and agitate on a plate shaker at 300 RPM for 24 hours at 25 °C to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the plate at 3,000 x g for 15 minutes to pellet any precipitated, undissolved compound.

  • Quantification: Carefully transfer 50 µL of the supernatant to a new analytical plate. Dilute with 50 µL of Acetonitrile containing an internal standard (e.g., labetalol). Analyze via UPLC-UV/MS.

  • Self-Validation: Include a highly soluble control (Nicotinic acid) and a poorly soluble control (Amiodarone) in the same plate. The recovery of Nicotinic acid must be >95% to validate the assay parameters.

Conclusion

For drug development professionals engineering next-generation therapeutics, transitioning from basic pyridine-3-carboxylic acids to 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid offers a distinct competitive advantage. It systematically addresses metabolic liabilities while providing a versatile, hydrophilic handle for advanced molecular designs (such as targeted protein degraders or antibody-drug conjugates).

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. Available at:[Link]

  • Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. ACS Medicinal Chemistry Letters. Available at:[Link]

Validation

A Comparative Guide to the Synthesis of 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid: An Evaluation of Plausible Routes and Their Reproducibility

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the reliable synthesis of novel molecular entities is paramount. This guide provides an in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the reliable synthesis of novel molecular entities is paramount. This guide provides an in-depth comparison of two plausible synthetic routes to 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid, a compound of interest for further chemical exploration. As no established, optimized synthesis for this specific molecule is readily available in the public domain, this document outlines two logical and scientifically sound approaches based on well-established organic chemistry principles: the Williamson ether synthesis and nucleophilic aromatic substitution. This guide will delve into the theoretical underpinnings of each method, present inferred experimental protocols, and critically evaluate the potential for reproducibility, offering insights to guide the synthetic chemist in their experimental design.

Route 1: The Williamson Ether Synthesis Approach

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1][2] This method proceeds via an SN2 reaction between an alkoxide and a primary alkyl halide or other electrophile with a good leaving group.[3] In the context of synthesizing our target molecule, this would involve the O-alkylation of 2-hydroxy-6-methylpyridine-3-carboxylic acid.

Proposed Synthetic Workflow

Williamson_Ether_Synthesis start 2-hydroxy-6-methylpyridine-3-carboxylic acid intermediate Pyridone Alkoxide Intermediate start->intermediate Deprotonation reagent1 Base (e.g., K2CO3, NaH) in aprotic solvent (e.g., DMF) reagent1->intermediate product 2-(2-Hydroxyethoxy)-6-methyl- pyridine-3-carboxylic acid intermediate->product SN2 Attack reagent2 2-chloroethanol (or other ethylene glycol derivative) reagent2->product workup Aqueous Workup & Purification product->workup Isolation

Figure 1: Proposed workflow for the Williamson ether synthesis of 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid.

Inferred Experimental Protocol

A plausible experimental protocol, adapted from procedures for similar phenolic compounds, is as follows:

  • Deprotonation: Dissolve 2-hydroxy-6-methylpyridine-3-carboxylic acid in a dry, polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution to deprotonate the hydroxyl group and form the corresponding alkoxide.

  • Electrophile Addition: Introduce 2-chloroethanol as the electrophile.

  • Reaction: Heat the reaction mixture to facilitate the SN2 reaction. The temperature and reaction time will need to be optimized.

  • Workup and Purification: After cooling, the reaction mixture would be quenched with water and the product extracted with an organic solvent. Purification would likely involve column chromatography.

Discussion of Reproducibility

The reproducibility of this method hinges on several critical factors:

  • N- vs. O-Alkylation: A significant challenge with 2-pyridones is the potential for competing N-alkylation.[4] The ratio of N- to O-alkylation can be influenced by the choice of solvent, base, and counter-ion. Aprotic solvents and larger counter-ions (like K⁺ from K₂CO₃) generally favor O-alkylation. However, achieving high selectivity can be challenging and may require careful optimization of reaction conditions.

  • Basicity and Solubility: The choice of base is crucial. A strong base like NaH will ensure complete deprotonation but may introduce handling challenges. A weaker base like K₂CO₃ is often effective and safer but may require higher temperatures and longer reaction times.[1] The solubility of the starting material and the intermediate alkoxide in the chosen solvent will also impact the reaction rate and reproducibility.

  • Carboxylic Acid Reactivity: The presence of the carboxylic acid group adds complexity. It will also be deprotonated by the base, potentially influencing the nucleophilicity of the pyridone oxygen and the overall reaction kinetics. It is also possible that the carboxylate could compete as a nucleophile, leading to ester formation, although this is less likely under these conditions.

Route 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a viable alternative for the synthesis of the target molecule, starting from 2-chloro-6-methylpyridine-3-carboxylic acid. In this reaction, a nucleophile replaces a leaving group on an electron-deficient aromatic ring.[5][6] The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group should activate the 2-position towards nucleophilic attack.

Proposed Synthetic Workflow

SNAr_Synthesis start 2-chloro-6-methylpyridine-3-carboxylic acid intermediate Meisenheimer Complex (Anionic Intermediate) start->intermediate Nucleophilic Attack reagent1 Ethylene Glycol (as nucleophile and solvent) reagent1->intermediate reagent2 Strong Base (e.g., NaH, KOH) High Temperature reagent2->intermediate product 2-(2-Hydroxyethoxy)-6-methyl- pyridine-3-carboxylic acid intermediate->product Loss of Leaving Group (Cl-) workup Acidic Workup & Purification product->workup Isolation

Figure 2: Proposed workflow for the SNAr synthesis of 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid.

Inferred Experimental Protocol

A potential experimental protocol for the SNAr route could be as follows:

  • Reactant Mixture: Combine 2-chloro-6-methylpyridine-3-carboxylic acid with an excess of ethylene glycol, which can serve as both the nucleophile and the solvent.

  • Base Addition: Add a strong base, such as sodium hydroxide or potassium hydroxide, to deprotonate the ethylene glycol, forming the more potent nucleophile, the glycolate anion.

  • Reaction Conditions: Heat the mixture to a high temperature, potentially under pressure or using microwave irradiation, to drive the reaction to completion.

  • Workup and Purification: After cooling, the reaction would be neutralized with acid. The product would then be isolated, likely through extraction and purified by recrystallization or column chromatography.

Discussion of Reproducibility

The success and reproducibility of the SNAr approach are contingent on the following:

  • Reaction Conditions: 2-Chloropyridines are generally less reactive than their 2-fluoro counterparts in SNAr reactions.[7][8] Therefore, forcing conditions (high temperatures, strong bases) are often necessary, which can lead to side reactions and decomposition, impacting yield and reproducibility. The use of a high-boiling point solvent or microwave heating could be beneficial.

  • Base Strength and Concentration: The concentration and strength of the base are critical. Insufficient base will result in a low concentration of the active nucleophile, leading to slow or incomplete reaction. An excess of a very strong base could promote side reactions.

  • Substrate Stability: The stability of the starting material and product under the harsh reaction conditions is a concern. Decarboxylation of the pyridine-3-carboxylic acid at high temperatures is a potential side reaction that could lower the yield of the desired product.

Comparative Analysis

FeatureRoute 1: Williamson Ether SynthesisRoute 2: Nucleophilic Aromatic Substitution (SNAr)
Starting Material Availability 2-hydroxy-6-methylpyridine-3-carboxylic acid may require synthesis.2-chloro-6-methylpyridine-3-carboxylic acid is a common synthetic intermediate.
Reaction Conditions Generally milder (moderate temperatures).Often requires harsh conditions (high temperatures, strong bases).
Key Reproducibility Challenge Controlling N- vs. O-alkylation selectivity.Overcoming the lower reactivity of the chloro-leaving group and avoiding side reactions.
Potential Side Reactions N-alkylation, potential for esterification of the carboxylic acid.Decarboxylation, decomposition of starting material or product.
Predicted Ease of Purification Separation of N- and O-alkylated isomers can be challenging.Purification may be complicated by byproducts from harsh reaction conditions.

Conclusion and Recommendations

Both the Williamson ether synthesis and nucleophilic aromatic substitution present viable, albeit unproven, pathways to 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid.

  • Route 1 (Williamson Ether Synthesis) is likely to be the milder approach. However, the key to its successful and reproducible implementation lies in the careful optimization of reaction conditions to favor O-alkylation over the competing N-alkylation. A thorough screen of bases, solvents, and temperatures would be necessary.

  • Route 2 (SNAr) starts with a more readily available precursor but will likely require more forcing conditions. The main challenge will be to achieve a reasonable reaction rate without causing significant degradation of the starting material or product.

For initial exploratory synthesis, the Williamson ether synthesis (Route 1) is recommended as the more promising starting point due to its milder conditions. However, if selectivity proves to be an insurmountable issue, the SNAr approach (Route 2) provides a valid, albeit potentially lower-yielding, alternative. In either case, small-scale pilot reactions and careful analytical monitoring (e.g., by LC-MS and NMR) will be essential to establish a reproducible and scalable synthesis.

References

  • Can anyone help me with a Williamson ether synthesis? - ResearchGate. (2014, August 15). Retrieved from [Link]

  • Org. Synth. 2012, 89, 549-561. Retrieved from [Link]

  • The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Williamson Ether Synthesis - University of Richmond. Retrieved from [Link]

  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. - ResearchGate. Retrieved from [Link]

    • The Williamson Ether Synthesis - WVU Community. Retrieved from [Link]

  • Chemistry 211 Experiment 4 - MiraCosta College. (2012, November 14). Retrieved from [Link]

  • O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Retrieved from [Link]

  • Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines | The Journal of Organic Chemistry - ACS Publications. (2024, October 7). Retrieved from [Link]

  • How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? (2017, August 20). Retrieved from [Link]

  • EP0372654A2 - Preparation of 2-chloropyridine 3-carboxylic acid esters - Google Patents.
  • nucleophilic aromatic substitutions - YouTube. (2019, January 19). Retrieved from [Link]

  • The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions - Infoscience. Retrieved from [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES - Lookchem. (2022, August 5). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid proper disposal procedures

Proper management of specialized synthetic building blocks like 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid is critical for maintaining laboratory safety, environmental compliance, and operational efficiency....

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Author: BenchChem Technical Support Team. Date: April 2026

Proper management of specialized synthetic building blocks like 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid is critical for maintaining laboratory safety, environmental compliance, and operational efficiency. As a functionalized pyridine derivative, this compound presents unique physicochemical challenges during disposal.

This guide provides drug development professionals and synthetic chemists with a comprehensive, self-validating protocol for the safe handling and disposal of this compound, grounded in federal regulations and established prudent laboratory practices.

Chemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first deconstruct the molecule's structural components and understand the causality behind its chemical behavior:

  • The Pyridine Core: Pyridine rings are weakly basic and environmentally persistent. Furthermore, the nitrogen atom can act as a ligand. Causality: You must never mix this compound with heavy metal waste (e.g., Palladium or Platinum catalyst waste). The pyridine moiety can coordinate with transition metals to form highly soluble complexes, which severely complicates downstream hazardous waste treatment and environmental remediation.

  • The Carboxylic Acid (-COOH): This functional group imparts mild acidity (estimated pKa ~3.5–4.5). Causality: Direct mixing with concentrated bases or strong oxidizers can trigger exothermic reactions. Waste neutralization must be performed slowly to prevent localized boiling and aerosolization of the compound.

  • The 2-Hydroxyethoxy Substituent: The presence of an alcohol-ether chain significantly enhances the compound's aqueous solubility. Causality: High water solubility means the compound cannot be easily extracted or filtered out of aqueous waste streams. Drain disposal is strictly prohibited, as it violates Environmental Protection Agency (EPA) regulations regarding the discharge of synthetic organics into wastewater systems.

Quantitative Disposal Metrics

The following table summarizes the physicochemical properties of 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid and their direct implications for waste management.

PropertyStatus / ValueDisposal & Operational Implication
Physical State Solid (Powder)High risk of aerosolization. Solid waste must be double-bagged to prevent inhalation exposure during transport.
Aqueous Solubility HighStrictly prohibits drain/sewer disposal. Mandates segregation into designated aqueous hazardous waste carboys.
Chemical Reactivity Amphoteric tendenciesIncompatible with strong oxidizers and strong acids/bases. Store waste in secondary containment.
EPA RCRA Status Unlisted Hazardous WasteMust be managed based on characteristic hazards (e.g., toxicity, solvent matrix) under 40 CFR Parts 260-272.

Regulatory & Compliance Framework

All disposal procedures for this compound must be executed under the umbrella of your institution's Chemical Hygiene Plan (CHP), as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450) [1]. This standard requires that laboratory personnel are fully informed about the hazards of the chemicals they handle and that standard operating procedures (SOPs) are established for waste disposal[2].

Furthermore, the EPA's Resource Conservation and Recovery Act (RCRA) places the burden of determining whether a waste is regulated as hazardous on the waste generator. Because 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid is a synthetic organic compound with potential aquatic toxicity, it must be treated as a regulated hazardous waste[3].

Step-by-Step Disposal Methodologies

The following self-validating protocols ensure that waste is processed safely and compliantly.

Protocol A: Solid Waste Disposal (Powders & Consumables)

Use this protocol for unreacted powder, contaminated weighing boats, spatulas, and filter paper.

  • Collection: Gather all contaminated solids inside a certified chemical fume hood to prevent inhalation of airborne particulates.

  • Primary Containment: Place the materials into a puncture-resistant, chemically compatible High-Density Polyethylene (HDPE) container or a heavy-duty transparent waste bag.

    • Causality: HDPE provides an excellent barrier against organic acids and prevents moisture ingress that could degrade the container.

  • Secondary Containment: Double-bag the waste or place the primary container into a secondary rigid bin.

  • Labeling: Affix a standardized EPA hazardous waste label. Mark it specifically as "Hazardous Waste - Solid Organic Acid (Contains Pyridine Derivatives)" and record the exact date of first accumulation[3].

  • Storage: Store the sealed container in a designated solid waste accumulation area, strictly segregated from strong oxidizers and heavy metal waste.

Protocol B: Liquid Waste Disposal (Reaction Mixtures)

Use this protocol for mother liquors, extraction washes, and chromatography fractions.

  • Matrix Identification: Determine if the waste matrix is primarily aqueous or organic.

  • Aqueous Neutralization (If Applicable):

    • If the compound is dissolved in an acidic or basic aqueous solution, slowly adjust the pH to a neutral range (pH 6–8) using dilute Sodium Bicarbonate ( NaHCO3​ ) or 1M HCl .

    • Causality: Slow neutralization prevents the exothermic generation of heat and gas ( CO2​ ), which could cause the container to over-pressurize or splash.

    • Validation: Verify the pH using indicator strips before proceeding to transfer.

  • Transfer: Use a dedicated funnel to transfer the solution into the appropriate liquid waste carboy (e.g., "Non-Halogenated Organic Waste" for DMSO/Methanol mixtures, or "Aqueous Hazardous Waste").

  • Headspace Management: Fill the waste carboy to no more than 80% capacity.

    • Causality: Leaving 20% headspace allows for vapor expansion due to ambient temperature fluctuations, preventing container rupture.

  • Closure: Cap the container securely immediately after the transfer. Leaving funnels in waste carboys violates EPA closed-container regulations[3].

Waste Segregation Workflow

To visualize the decision-making process for disposing of 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid, follow the logic pathway below:

G Start Waste Generation: 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid Solid Solid Waste (Powder, Consumables) Start->Solid Liquid Liquid Waste (Reaction Mixtures) Start->Liquid SolidBin Solid Hazardous Waste Bin (Double-bagged) Solid->SolidBin AqCheck Aqueous Matrix? Liquid->AqCheck OrgCheck Organic Matrix? Liquid->OrgCheck Neutralize Neutralize (pH 6-8) Avoid Strong Bases AqCheck->Neutralize Yes OrgBin Non-Halogenated Organic Waste Carboy OrgCheck->OrgBin Yes AqBin Aqueous Hazardous Waste Carboy Neutralize->AqBin

Fig 1: Waste segregation and disposal workflow for pyridine-3-carboxylic acid derivatives.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Available at:[Link][4]

  • National Research Council. Management of Waste - Prudent Practices in the Laboratory. National Academies Press. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. eCFR. Available at:[Link][2]

  • Vanderbilt University Medical Center. The Laboratory Standard | Office of Clinical and Research Safety. Available at: [Link][1]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at:[Link][3]

Sources

Handling

Personal protective equipment for handling 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid

The handling of specialty pharmaceutical intermediates requires a rigorous, scientifically grounded approach to laboratory safety. 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid (CAS: 1343004-29-4) is a highly sp...

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Author: BenchChem Technical Support Team. Date: April 2026

The handling of specialty pharmaceutical intermediates requires a rigorous, scientifically grounded approach to laboratory safety. 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid (CAS: 1343004-29-4) is a highly specific pyridine-carboxylic acid derivative utilized as a molecular building block in drug development[1]. Because it features both a reactive pyridine nitrogen and a proton-donating carboxylic acid moiety, it presents specific handling challenges that must be managed through precise operational protocols.

This guide provides drug development professionals and research scientists with a self-validating, step-by-step methodology for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Chemical Identity & Mechanistic Hazard Assessment

To safely handle a chemical, one must first understand the causality behind its hazards. The physical and chemical properties of a molecule directly dictate its interaction with human tissue and the laboratory environment.

Table 1: Chemical Identity & Quantitative Data

PropertyValueMechanistic Implication
Chemical Name 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acidContains multiple hydrogen-bond donors/acceptors.
CAS Number 1343004-29-4Unique identifier for safety tracking[1].
Molecular Formula C9H11NO4Organic solid; combustible under extreme conditions.
Molecular Weight 197.19 g/mol Relatively low molecular weight; fine powders can easily aerosolize.
GHS Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Causes localized pH changes upon contact with mucosal membranes[2].
The Causality of Hazards

Like many pyridine-3-carboxylic acid derivatives, this compound is a known irritant to the skin, eyes, and respiratory tract[2][3].

  • Dermal and Ocular Toxicity (H315, H319): The carboxylic acid group (-COOH) acts as a proton donor. When fine particulates of this compound contact the moisture of the eyes or sweat on the skin, it causes a localized drop in pH. This acidic microenvironment leads to rapid protein denaturation in the corneal epithelium or epidermis, triggering acute inflammation.

  • Respiratory Irritation (H335): As a crystalline powder, the compound is prone to aerosolization. Inhalation draws these particulates into the moist lining of the respiratory tract. The hygroscopic nature of the 2-hydroxyethoxy group exacerbates this by drawing in local moisture, concentrating the acidic effect on the delicate alveolar tissues.

Personal Protective Equipment (PPE) Matrix

Standard PPE is not enough; the equipment must be specifically matched to the chemical's mechanistic threat profile. The following matrix outlines the mandatory PPE for handling this compound, grounded in the National Research Council's Prudent Practices in the Laboratory[4].

Table 2: Required PPE and Scientific Justification

Protection CategoryRecommended EquipmentScientific Justification
Dermal (Hands) Nitrile Gloves (EN 374 / ASTM D6978 compliant)Nitrile provides excellent resistance to solid organic acids and the polar aprotic solvents (e.g., DMF, DMSO) typically used to dissolve this building block.
Ocular (Eyes) Chemical Safety Goggles (EN 166 / NIOSH)Safety glasses with side shields are insufficient. Tight-fitting goggles are required to prevent airborne, acidic dust from bypassing the lenses and contacting the cornea[5].
Respiratory N95/P100 Particulate RespiratorRequired only if weighing outside a fume hood (not recommended). Filters out solid particulates that cause STOT SE 3 respiratory irritation[2].
Body Flame-Resistant (FR) Lab CoatMinimizes electrostatic buildup which can cause powder aerosolization, while protecting against accidental chemical transfer to street clothing.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step-by-Step Methodology
  • Pre-Operational Environmental Check:

    • Action: Conduct all handling inside a certified chemical fume hood.

    • Validation: Tape a small Kimwipe to the bottom of the sash. It must pull steadily inward, confirming a minimum face velocity of 100 feet per minute (fpm).

  • Static Mitigation & Weighing:

    • Action: Use an anti-static gun (Zerostat) on the weigh boat and the analytical balance before dispensing. Use a grounded stainless-steel spatula.

    • Causality: Powders with aromatic rings and heteroatoms hold static charge. Mitigating static prevents the powder from repelling off the spatula and aerosolizing into the user's breathing zone.

  • Transfer & Dissolution:

    • Action: Transfer the weighed solid into a reaction flask and seal it with a septum before removing it from the fume hood.

    • Action: Introduce solvents (e.g., DCM, Methanol) via syringe through the septum.

    • Validation: The absence of visible dust on the balance enclosure validates a clean transfer.

  • Decontamination:

    • Action: Submerge the used spatula and weigh boat in a 5% Sodium Bicarbonate ( NaHCO3​ ) bath inside the hood.

    • Causality: The weak base neutralizes the residual carboxylic acid safely, producing water-soluble sodium salts and CO2​ gas.

Workflow A 1. Pre-Operation: Verify Fume Hood Flow & Don PPE B 2. Static Mitigation: Neutralize Weigh Boat & Spatula A->B C 3. Weighing & Transfer: Move Solid to Reaction Flask B->C D 4. Sealed Dissolution: Add Solvent via Septum C->D E 5. Decontamination: Neutralize Tools in NaHCO3 D->E

Standard operational workflow for handling 2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid.

Spill Response & Disposal Plan

In the event of a spill, immediate containment is prioritized over immediate cleanup to prevent the spread of the respiratory hazard.

Immediate Spill Response Protocol
  • Evacuate and Assess: Step back from the spill. Ensure your chemical goggles and nitrile gloves are properly fitted.

  • Containment (Do NOT use water): Adding water to the dry powder will create a concentrated acidic solution that can damage laboratory surfaces and spread the footprint of the spill.

  • Dry Collection: Gently cover the spill with damp, inert absorbent pads to suppress dust. Alternatively, use a dedicated HEPA-filtered laboratory vacuum. Do not dry sweep with a standard brush, as this will aerosolize the irritant[6].

  • Surface Neutralization: Once the bulk solid is removed, wipe the area with a dilute basic solution (e.g., 5% NaHCO3​ ) to neutralize microscopic acidic residues, followed by a soap and water wash.

SpillResponse A Spill Identified: Evacuate Immediate Area B Assess Hazard: Verify Goggles & Gloves A->B C Dust Suppression: Cover with Damp Absorbent B->C D Bulk Removal: HEPA Vac or Wet Wipe C->D E Surface Neutralization: Wash with 5% NaHCO3 D->E F Waste Disposal: Seal in HDPE Container E->F

Emergency spill response protocol for solid pyridine-carboxylic acid derivatives.

Waste Disposal Logistics
  • Solid Waste: Collect all contaminated wipes, weigh boats, and swept material into a high-density polyethylene (HDPE) hazardous waste container.

  • Labeling: Label clearly as "Hazardous Organic Solid Waste - Acidic / Irritant".

  • Disposal Mechanism: Do not flush down the drain. The material must be disposed of via high-temperature incineration by a licensed environmental health and safety (EHS) contractor, in accordance with local and federal regulations[4].

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press, 2011. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69114, 2-Hydroxynicotinic acid. PubChem, 2025. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid
Reactant of Route 2
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2-(2-Hydroxyethoxy)-6-methylpyridine-3-carboxylic acid
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